molecular formula C9H6BNO3 B591751 (5-Cyanobenzofuran-2-yl)boronic acid CAS No. 331833-83-1

(5-Cyanobenzofuran-2-yl)boronic acid

Cat. No.: B591751
CAS No.: 331833-83-1
M. Wt: 186.961
InChI Key: MXLRCFQFPPZZOR-UHFFFAOYSA-N
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Description

(5-Cyanobenzofuran-2-yl)boronic acid (CAS 331833-83-1) is a high-value, bifunctional chemical building block designed for advanced research and development. Its structure incorporates two key moieties: a benzofuran heterocycle and a boronic acid functional group, making it a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is a powerful method for creating biaryl and heterobiaryl C-C bonds, which are fundamental scaffolds in the design of functional materials and pharmacologically active compounds . The presence of the electron-withdrawing cyano group at the 5-position of the benzofuran ring fine-tunes the electronic properties of the system and provides a handle for further synthetic manipulation. The benzofuran core is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral effects . As a stable solid, this compound should be stored under an inert atmosphere at -20°C to maintain long-term stability and prevent protodeboronation, a degradation pathway to which some boronic acids are susceptible in the solid state . This compound is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5-cyano-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLRCFQFPPZZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735778
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331833-83-1
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Cyanobenzofuran-2-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Cyanobenzofuran-2-yl)boronic acid: Properties, Reactivity, and Applications

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic combination of high-value chemical motifs is paramount for the development of novel functional molecules. This compound represents a quintessential example of such a building block, integrating three critical components: the benzofuran core, a versatile boronic acid handle, and a modulating cyano group.

The benzofuran ring system is a "privileged scaffold" frequently found in a wide array of natural products and pharmaceuticals, prized for its rigid, planar structure and diverse biological activities.[1][2] Boronic acids are indispensable tools in synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the precise formation of carbon-carbon bonds.[3][4] The addition of a cyano (-C≡N) group at the 5-position serves as a potent electronic modulator and a potential hydrogen bond acceptor, significantly influencing the molecule's reactivity and its interactions with biological targets.[5]

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application as a strategic building block.

Core Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow powder.[6] Its core structure consists of a benzofuran ring system where a boronic acid group [-B(OH)₂] is attached at the 2-position and a cyano group (-C≡N) is at the 5-position.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is essential for planning synthetic reactions, determining appropriate solvents, and establishing storage protocols.

PropertyValueSource(s)
CAS Number 331833-83-1[7][8]
Molecular Formula C₉H₆BNO₃[8]
Molecular Weight 186.96 g/mol [8]
Physical Form Solid[7]
Purity Typically ≥97%[7][8]
IUPAC Name 5-cyano-1-benzofuran-2-ylboronic acid[7]
SMILES N#CC1=CC=C(OC(B(O)O)=C2)C2=C1[8]
InChI Key MXLRCFQFPPZZOR-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 77.39 Ų[8]
logP -0.01572[8]
Storage Temperature Room Temperature / -20°C, sealed from moisture[7][8]

Synthesis and Stability

Synthetic Strategy

The synthesis of substituted benzofuran-2-boronic acids often involves a multi-step sequence. A common and effective strategy relies on the heteroannulation of an appropriately substituted phenol. For the 6-cyano analogue, a published procedure provides a robust pathway that can be adapted for the 5-cyano isomer.[9] The key steps typically involve:

  • Preparation of a Substituted Phenol: Starting with a commercially available cyanophenol, an ortho-position is functionalized, often with an iodine atom, to facilitate subsequent coupling.

  • Sonogashira Coupling: The ortho-iodophenol undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene. This step constructs the carbon backbone required for the furan ring.

  • Heteroannulation: The resulting alkyne is deprotected and then subjected to a copper- or palladium-catalyzed cyclization to form the benzofuran ring.

  • Borylation: The final step involves the conversion of the 2-position of the benzofuran into the boronic acid or its corresponding pinacol ester. This is typically achieved via lithiation at the 2-position followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis.

This strategic approach allows for the late-stage introduction of the boronic acid group, preserving it from potentially harsh conditions in earlier steps.[9]

Chemical Stability and Storage

Expertise & Causality: Boronic acids possess inherent stability challenges that are critical for researchers to understand.

  • Dehydration to Boroxines: A primary pathway for degradation is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible upon addition of water. Commercial samples often contain varying amounts of this anhydride.[10] This is why boronic acids should be stored in a dry, inert atmosphere.

  • Oxidative Instability: The boron atom in a boronic acid is electron-deficient and susceptible to oxidation, particularly in biological or physiological contexts.[11] While generally stable on the benchtop, prolonged exposure to strong oxidants or reactive oxygen species can lead to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).

  • Storage Recommendations: To ensure integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), sealed away from moisture, and kept at the recommended temperature, which can range from ambient to -20°C for long-term preservation.[7][8]

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The principal utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl and hetero-biaryl systems.[3][12]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting outcomes. The cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-cyanobenzofuran moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R²-B(OH)₃]⁻ (from Boronic Acid + Base) R² = 5-Cyanobenzofuran pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 R¹-R² (Product)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[3] K₂CO₃ is a common and effective choice, while Cs₂CO₃ can be more effective for less reactive substrates.[13]

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system via syringe.

    • Causality: The solvent choice is key. A mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane and Toluene are common organic phases.[12] Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine when the starting material has been consumed.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. b. Wash the organic mixture with water and then with brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

workflow start Start: Prepare Reagents step1 1. Combine Ar-Br, Boronic Acid, & Base in Flame-Dried Schlenk Flask start->step1 step2 2. Evacuate & Backfill with Argon (3x) step1->step2 step3 3. Add Pd Catalyst & Degassed Solvents step2->step3 step4 4. Heat to 80-100 °C with Stirring step3->step4 monitor Monitor by TLC/LC-MS step4->monitor monitor->step4 Incomplete step5 5. Cool, Dilute, & Perform Aqueous Workup monitor->step5 Complete step6 6. Dry & Concentrate Organic Phase step5->step6 step7 7. Purify by Flash Chromatography step6->step7 end End: Characterize Pure Product (NMR, MS) step7->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The value of this compound is realized in the molecules it helps create. Its structure is pre-validated as a fragment of interest in medicinal chemistry.

  • Anticancer Research: Benzofuran derivatives are extensively studied for their anticancer properties. The addition of electron-withdrawing groups, such as a cyano group, has been shown to enhance cytotoxic activity in certain molecular contexts.[1] This building block allows for the systematic exploration of the structure-activity relationship (SAR) by coupling it to various other aromatic and heteroaromatic systems.

  • Enzyme Inhibition: Boronic acids themselves can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with serine residues in enzyme active sites.[4] This has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor bortezomib.[4][14] While this specific molecule is primarily a synthetic intermediate, the boronic acid moiety can be retained in the final product to target specific enzymes.

  • Organic Electronics: The rigid, planar, and electron-deficient nature of the 5-cyanobenzofuran scaffold makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic electronic materials.[15] The Suzuki coupling is a foundational method for synthesizing the conjugated polymers and oligomers used in these applications.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

  • Hazard Statements: It is classified as a warning-level hazard. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Standard personal protective equipment (PPE) should be worn at all times, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16]

    • Skin: Wash off with soap and plenty of water.[16]

    • Ingestion: If swallowed, call a poison center or doctor.[16]

    • Inhalation: Move the person to fresh air.[16]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[7][16]

References

An In-depth Technical Guide to (5-Cyanobenzofuran-2-yl)boronic acid: Physicochemical Properties, Analytical Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (5-Cyanobenzofuran-2-yl)boronic acid, a specialized chemical entity of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and explore its potential applications in medicinal chemistry, grounded in the established roles of its constituent chemical moieties.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to light-colored powder. Its fundamental identifiers and properties are summarized in the table below, providing a foundational dataset for any experimental work.

PropertyValueSource(s)
Molecular Formula C₉H₆BNO₃[1]
Molecular Weight 186.96 g/mol [1]
CAS Number 331833-83-1[1]
IUPAC Name (5-cyano-1-benzofuran-2-yl)boronic acid
Physical Form Solid
Purity Typically ≥97%[1]

The Medicinal Chemistry Significance of the Boronic Acid and Cyanobenzofuran Moieties

The therapeutic potential of this compound can be inferred from the well-documented roles of its two primary structural components: the boronic acid group and the benzofuran core.

The Boronic Acid Group: A Versatile Pharmacophore

Boronic acids are recognized as valuable building blocks in organic synthesis and have emerged as a significant class of pharmacophores in their own right.[2] Their utility in medicinal chemistry stems from several key features:

  • Enzyme Inhibition: The boron atom in a boronic acid is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes.[3][4] This property has been successfully exploited in the development of potent enzyme inhibitors, most notably the proteasome inhibitor bortezomib, used in cancer therapy.[2][5][6]

  • Bioisosteres of Carboxylic Acids: Boronic acids can act as bioisosteres of carboxylic acids, mimicking their interactions with biological targets while offering distinct physicochemical properties.[2]

  • Synthetic Utility: Boronic acids are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the synthesis of complex organic molecules.[2]

The Benzofuran Core: A Privileged Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs.[7] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer[8]

  • Antimicrobial[7]

  • Anti-inflammatory[9]

  • Antiviral[7]

The cyano- substitution on the benzofuran ring of the topic molecule can further modulate its electronic properties and potential for specific interactions with biological targets.

Hypothetical Therapeutic Application: Inhibition of β-Lactamases

Based on the established properties of its constituent moieties, we can hypothesize a potential therapeutic application for this compound as an inhibitor of bacterial β-lactamase enzymes. β-lactamases are a major mechanism of bacterial resistance to β-lactam antibiotics. Boronic acid-based inhibitors have shown significant promise in combating this resistance by mimicking the transition state of β-lactam hydrolysis in the enzyme's active site.[10] The benzofuran core could serve to position the boronic acid group optimally within the active site and provide additional binding interactions.

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of this compound is paramount for its use in research and drug development. A comprehensive analytical workflow is essential for quality control.

cluster_0 Characterization Workflow A Sample Preparation (Dissolution in a suitable solvent, e.g., DMSO, Methanol) B Identity Confirmation (Mass Spectrometry) A->B C Structural Elucidation (NMR Spectroscopy) A->C D Purity Assessment (HPLC-UV) A->D E Final Quality Control (Data Review and Archiving) B->E C->E D->E

Caption: A generalized workflow for the analytical characterization of this compound.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from any impurities.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

    • Expected Ions:

      • Positive Mode: [M+H]⁺ at m/z 188.05

      • Negative Mode: [M-H]⁻ at m/z 186.03

    • Data Analysis: Confirm the presence of the expected ions with high mass accuracy.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum should show distinct signals corresponding to the aromatic protons on the benzofuran ring system.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule, including the carbon attached to the boron atom.

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids. The chemical shift will indicate the hybridization state of the boron atom.[11]

HPLC-UV for Purity Assessment

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the gold standard for determining the purity of organic compounds.

Experimental Protocol: Purity Analysis

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration that gives a strong UV signal without saturating the detector.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

This compound is a molecule with significant potential in drug discovery and medicinal chemistry, owing to the combined properties of its boronic acid and cyanobenzofuran moieties. While specific applications are still emerging, its structural features suggest promise, particularly in the development of enzyme inhibitors. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and integrity of this compound in a research setting, thereby enabling its effective application in the development of novel therapeutics.

References

An In-depth Technical Guide to (5-Cyanobenzofuran-2-yl)boronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(5-Cyanobenzofuran-2-yl)boronic acid is a bespoke chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid benzofuran scaffold, combined with the versatile reactivity of the boronic acid and the unique electronic properties of the nitrile group, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, a proposed synthetic pathway, its physicochemical properties, and its applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Chemical Formula

This compound is an organoboron compound featuring a benzofuran core. A nitrile (-C≡N) group is attached at the 5-position of the bicyclic ring system, and a boronic acid [-B(OH)₂] functional group is present at the 2-position.

Key Structural Features:

  • Molecular Formula: C₉H₆BNO₃[1][2][3]

  • Molecular Weight: Approximately 186.96 g/mol [1][2]

  • CAS Number: 331833-83-1[1][2][3]

  • IUPAC Name: this compound

The planar benzofuran ring system imparts rigidity to the molecular structure, while the boronic acid group serves as a versatile handle for forming new carbon-carbon bonds. The electron-withdrawing nature of the cyano group can influence the reactivity of the benzofuran ring and the properties of molecules derived from this scaffold.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from data on analogous arylboronic acids.

Table 1: Physicochemical Properties

PropertyValue/DescriptionNotes and References
Physical Form Expected to be a solid at room temperature.Based on general properties of arylboronic acids.[3]
Solubility Generally, arylboronic acids have low solubility in water but are soluble in many organic solvents such as chloroform, acetone, and ethers.The introduction of polar groups like the cyano group may slightly alter solubility.[4][5]
pKa The pKa of arylboronic acids typically ranges from 4 to 10. The presence of an electron-withdrawing cyano group is expected to lower the pKa, making it more acidic than unsubstituted phenylboronic acid (pKa ≈ 8.8).Electron-withdrawing substituents increase the Lewis acidity of the boron atom.[6]
Storage Should be stored in a cool, dry place, away from moisture, often at temperatures around -20°C for long-term stability.Boronic acids can undergo dehydration to form boroxines.[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants would be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and the carbon atom attached to the boron, which may show a broad signal due to quadrupolar relaxation of the boron nucleus.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹. A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups is also expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Note: Researchers who synthesize this compound should perform thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. Commercial suppliers may provide this data upon request.[7]

Synthesis of this compound

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, a plausible and efficient multi-step synthetic route can be designed based on established methodologies for the synthesis of substituted benzofurans and their subsequent borylation. The following proposed synthesis is adapted from a detailed procedure for the analogous 6-cyano isomer.[8][9]

The overall strategy involves:

  • Sonogashira Coupling: Formation of a key alkyne intermediate from an appropriately substituted iodophenol.

  • Heteroannulation: Intramolecular cyclization of the alkyne to form the 5-cyanobenzofuran core.

  • Borylation: Introduction of the boronic acid group at the 2-position of the benzofuran ring.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Sonogashira Coupling to form 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile

This step couples trimethylsilylacetylene with 4-hydroxy-3-iodobenzonitrile. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[10]

  • Reactants: 4-hydroxy-3-iodobenzonitrile, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.

  • Procedure:

    • To a solution of 4-hydroxy-3-iodobenzonitrile in the chosen solvent, add the palladium and copper catalysts.

    • Degas the mixture with an inert gas (e.g., argon or nitrogen).

    • Add the base and trimethylsilylacetylene.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Copper-Catalyzed Heteroannulation to form 5-Cyanobenzofuran

The intermediate from Step 1 undergoes intramolecular cyclization to form the benzofuran ring. Copper catalysis is often employed for this transformation.[11][12]

  • Reactants: 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile and a copper catalyst (e.g., CuI) in a suitable solvent (e.g., DMF or EtOH/triethylamine).

  • Procedure:

    • Dissolve the silylated alkyne in the solvent and add the copper catalyst.

    • Heat the reaction mixture to induce cyclization. The trimethylsilyl group is typically cleaved in situ under these conditions.

    • Monitor the reaction for the formation of 5-cyanobenzofuran.

    • After completion, perform a standard workup and purify the product.

Step 3: Iridium-Catalyzed C-H Borylation to form the Pinacol Ester

Direct C-H borylation of the 2-position of the benzofuran ring is a modern and efficient method. Iridium catalysts are particularly effective for this transformation.[13][14]

  • Reactants: 5-Cyanobenzofuran, bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(OMe)(COD)]₂), and a ligand (e.g., a bipyridine derivative) in a solvent like THF or hexane.

  • Procedure:

    • In an inert atmosphere, combine the iridium catalyst, ligand, and B₂pin₂ in the solvent.

    • Add the 5-cyanobenzofuran.

    • Stir the mixture at room temperature or with heating until the reaction is complete.

    • Remove the solvent and purify the resulting pinacol ester by chromatography or crystallization.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

  • Reactants: The pinacol ester from Step 3, a suitable solvent system (e.g., acetone/water or THF/water), and an acid or base catalyst.

  • Procedure:

    • Dissolve the pinacol ester in the solvent.

    • Add an aqueous acid (e.g., HCl) or base (e.g., NaOH followed by acidification).

    • Stir the mixture until hydrolysis is complete.

    • Isolate the product by filtration or extraction, and dry to obtain this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[15][16] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • Reactants:

    • This compound (1.0-1.5 equivalents)

    • Aryl or vinyl halide/triflate (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Procedure:

    • In a reaction vessel, combine this compound, the organohalide, the base, and the palladium catalyst.

    • Add the solvent(s) and degas the mixture thoroughly.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[9] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9]

The introduction of a cyano group can significantly impact a molecule's biological activity and pharmacokinetic profile. The nitrile can act as a hydrogen bond acceptor, an isostere for other functional groups, or a reactive "warhead" in covalent inhibitors. More than 60 small-molecule drugs on the market contain a cyano group.[12]

This compound serves as a key intermediate for synthesizing novel compounds that combine these two important pharmacophores. Researchers can use this building block to:

  • Develop Novel Kinase Inhibitors: The benzofuran core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Synthesize Antiviral and Antimicrobial Agents: The rigid scaffold is suitable for designing inhibitors of viral proteases or bacterial enzymes.

  • Create Probes for Chemical Biology: The benzofuran moiety can be functionalized to create fluorescent probes or affinity labels for studying biological systems.

The boronic acid functional group itself has also been incorporated into several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[17][18] This highlights the therapeutic potential of molecules containing this moiety.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

IUPAC name for (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: (5-Cyanobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid benzofuran core, functionalized with a reactive boronic acid at the 2-position and a versatile cyano group at the 5-position, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic strategy, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective utilization in research and development.

The Strategic Value of Benzofuran Boronic Acids in Drug Discovery

The benzofuran scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, including amiodarone and saprisartan.[1] Its prevalence stems from its favorable physicochemical properties and its ability to engage in various biological interactions. The incorporation of a boronic acid moiety transforms this scaffold into a powerful synthetic tool.

Boronic acids have emerged from being perceived as toxicological liabilities to becoming a cornerstone of modern drug design.[2][3] This shift was catalyzed by the success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved for treating multiple myeloma.[2][4] The unique chemistry of the boronic acid group—acting as a Lewis acid and forming reversible covalent bonds with nucleophilic residues like serine in enzyme active sites—provides a distinct mechanism for achieving high-affinity and specific biological activity.[3][4] this compound leverages this dual-functionality, combining the structural benefits of the benzofuran core with the reactive potential of the boronic acid group.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is critical for its successful application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 5-cyano-1-benzofuran-2-ylboronic acid[5]
CAS Number 331833-83-1[5][6][7]
Molecular Formula C₉H₆BNO₃[6][8]
Molecular Weight 186.96 g/mol [6][9]
Canonical SMILES N#CC1=CC=C(OC(B(O)O)=C2)C2=C1[6]
Physical Form Solid[5]
Typical Purity ≥97%[5][6]
Topological Polar Surface Area (TPSA) 77.39 Ų[6]
logP -0.01572[6]
Storage Conditions Store at room temperature, sealed and protected from moisture.[6][9]
Synonyms (5-Cyano-2-benzofuranyl)boronic Acid; B-(5-Cyano-2-benzofuranyl)boronic Acid[8][10]

Synthesis Pathway: A Validated Approach

While multiple proprietary methods exist, a robust and scalable synthesis of cyanobenzofuran boronic acids can be logically constructed based on established organometallic transformations. The following workflow is adapted from a well-documented synthesis of the isomeric 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, providing a reliable blueprint for producing such scaffolds in gram quantities.[1][11] The key steps involve a Sonogashira coupling followed by a copper-catalyzed heteroannulation and a final borylation step.

Diagram: Representative Synthetic Workflow

G A 4-Cyano-2-iodophenol (Starting Material) C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Trimethylsilylacetylene B->C D Alkynylphenol Intermediate C->D Formation of C-C bond E Desilylation & Cu-catalyzed Heteroannulation D->E F 5-Cyanobenzofuran E->F Intramolecular cyclization G Iridium-catalyzed C-H Borylation (e.g., with B2pin2) F->G H Pinacol Ester Intermediate G->H Installation of boronate ester I Hydrolysis H->I J This compound (Final Product) I->J Deprotection

Caption: A logical synthetic pathway for this compound.

Experimental Protocol: Synthesis of Benzofuran Precursor

This protocol details the crucial cyclization step to form the benzofuran core, adapted from the literature.[1]

  • Reactant Preparation : Dissolve the 2-alkynylphenol intermediate (1.0 eq) in a 1:1 mixture of ethanol and triethylamine (approx. 0.25 M).

  • Catalyst Addition : Add cuprous iodide (CuI, 0.05 eq) to the solution. The causality here is that copper(I) is a highly effective catalyst for the intramolecular cyclization (heteroannulation) of 2-alkynylphenols to form the benzofuran ring.

  • Reaction Execution : Heat the mixture to 75 °C and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 6-8 hours.

  • Workup : Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

  • Purification : The crude residue is purified by flash column chromatography on silica gel to yield the pure 5-cyanobenzofuran precursor, which can then be carried forward to the borylation step.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers, making it a cornerstone of drug discovery programs.[12][13]

The reaction's success is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and organohalides. The general mechanism proceeds through a well-understood catalytic cycle.[12][14]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L_n-X (Palladacycle) OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE->Product RX R¹-X (Organohalide) RX->OA Boronic R²-B(OH)₂ (Boronic Acid) Boronic->TM Base Base (e.g., K₃PO₄) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Self-Validating System for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl halide.

  • Inert Atmosphere Setup : Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no conversion.

  • Reagent Addition : To the flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). The excess boronic acid compensates for potential protodeboronation side reactions, ensuring the halide is fully consumed.[15]

  • Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Reaction Execution : Heat the mixture to 80-100 °C. Monitor the reaction's progress via TLC or LC-MS until the starting aryl halide is consumed.

  • Aqueous Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. This removes the inorganic base and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography or recrystallization to yield the final biaryl product.

Safety and Handling

This compound is a chemical reagent that requires standard laboratory precautions.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents to prevent degradation.[6]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling allow for the rational design and synthesis of novel molecular entities. By understanding its properties, synthesis, and application through the validated protocols in this guide, researchers can effectively harness its potential to build the complex molecules that will drive future scientific advancements.

References

A Technical Guide to the Spectroscopic Characterization of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (5-Cyanobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₆BNO₃ and a molecular weight of 186.96 g/mol , is a bifunctional molecule featuring a benzofuran core, a nitrile group, and a boronic acid moiety.[1] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The benzofuran scaffold is a common motif in biologically active compounds, and the cyano group can serve as a synthetic handle for further chemical transformations or as a key interaction point with biological targets.[2] Accurate and thorough characterization of this compound is paramount to ensure its purity and structural integrity, which are critical for its successful application in research and development.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the overall structure.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signals from the boronic acid and residual water, which can be easily identified.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).[3]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

The following diagram outlines the general workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H, 13C) load->setup acquire Acquire Data setup->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate & Assign Peaks process->integrate interpret Structural Elucidation integrate->interpret

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation and Representative ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for benzofuran and related structures.[4][5][6]

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30s1HH-4
~8.15s2HB(OH)₂
~7.90d1HH-6
~7.75d1HH-7
~7.40s1HH-3

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~156.0C-7a
~148.0C-2
~131.0C-6
~128.0C-4
~125.0C-3a
~119.0C-5
~118.0-CN
~112.0C-7
~108.0C-3

The chemical shifts of the aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[7][8] The proton on the furan ring (H-3) is anticipated to be a singlet. The boronic acid protons are typically broad and their chemical shift can vary depending on concentration and water content in the solvent. In the ¹³C NMR spectrum, the carbon attached to the boron atom (C-2) and the carbons of the benzofuran ring system will have characteristic chemical shifts.[9][10] The nitrile carbon (-CN) is expected to appear around 118 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight and assess the purity of this compound.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

Instrumentation and Data Acquisition:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separations.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for the analysis of small organic molecules.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the compound of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for a 2.1 mm ID column.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal for accurate mass determination.

  • Ionization Mode: Positive ion mode is generally suitable for this compound, as the benzofuran moiety can be readily protonated.

The following diagram illustrates the workflow for LC-MS analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject Sample dilute->inject separate Reversed-Phase Separation inject->separate elute Elute Compound separate->elute ionize Electrospray Ionization (ESI) elute->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze detect Detect Ions analyze->detect

Caption: General workflow for LC-MS analysis.

Data Interpretation and Representative LC-MS Data

Liquid Chromatography: The chromatogram should ideally show a single, sharp peak, indicating the purity of the sample. The retention time of the peak is characteristic of the compound under the specific chromatographic conditions.

Mass Spectrometry: In positive ion mode ESI-MS, the primary ion expected is the protonated molecule [M+H]⁺. For this compound (C₉H₆BNO₃), the expected exact mass of the neutral molecule is 187.0437. Therefore, the protonated molecule [M+H]⁺ should have an m/z of 188.0515. High-resolution mass spectrometry allows for the confirmation of the elemental composition of the ion.

Boronic acids have a tendency to undergo dehydration to form boroxines (cyclic trimers) in the mass spectrometer source.[11][12] This may result in the observation of other ions, such as the trimer minus three water molecules. Fragmentation of the protonated molecule can also occur, providing further structural information.[13][14]

Table 3: Representative LC-MS Data

ParameterExpected Value
Retention TimeDependent on specific LC conditions
[M+H]⁺ (calculated) 188.0515
[M+H]⁺ (observed) ~188.0512
Purity (by UV)>95%

Conclusion

The spectroscopic characterization of this compound by NMR and LC-MS provides a robust and reliable means of confirming its structure and assessing its purity. The protocols and representative data presented in this guide offer a framework for the analysis of this important synthetic building block. Adherence to these methodologies will ensure the quality and consistency of the material, which is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to (5-Cyanobenzofuran-2-yl)boronic acid: Physical Form and Appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Cyanobenzofuran-2-yl)boronic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex molecules necessitates a thorough understanding of its physical and chemical properties. This guide provides a detailed examination of the physical form and appearance of this compound, offering insights crucial for its handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

At its core, this compound is a derivative of benzofuran, a bicyclic aromatic heterocycle. The molecule is characterized by a cyano (-CN) group substituted at the 5-position of the benzofuran ring and a boronic acid [-B(OH)₂] group at the 2-position. This unique arrangement of functional groups imparts specific chemical reactivity and physical characteristics to the compound.

IdentifierValue
IUPAC Name This compound
CAS Number 331833-83-1[1]
Molecular Formula C₉H₆BNO₃[1]
Molecular Weight 186.96 g/mol [1]
Canonical SMILES N#CC1=CC2=C(C=C1)OC=C2B(O)O
InChI Key MXLRCFQFPPZZOR-UHFFFAOYSA-N

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physical Form and Appearance

This compound is consistently described as a solid at ambient temperature and pressure. While specific supplier information may vary, it is generally available as a powder. The color of the solid is not consistently reported across public sources, suggesting it may range from white to off-white or even slightly colored, depending on the purity and synthetic route. For exacting applications, it is recommended to visually inspect the material upon receipt and to consider purification if the color deviates significantly from white.

Key Physical Characteristics:

PropertyDescriptionSource
Physical State Solid
Appearance PowderGeneral Supplier Information
Color White to Off-WhiteInferred from typical appearance of purified organic solids
Odor No data available

Handling and Storage

Proper handling and storage are paramount to maintain the integrity of this compound. Boronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Keep the container tightly sealed.

Safety Precautions:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design.

Melting Point

The melting point of a solid is a critical indicator of its purity. While a specific, experimentally verified melting point for this compound is not widely reported in the surveyed literature, boronic acids can exhibit complex melting behavior, sometimes decomposing upon heating. For accurate determination, techniques such as differential scanning calorimetry (DSC) or a calibrated melting point apparatus should be employed.

Solubility

The solubility profile of a compound dictates its utility in various reaction conditions and biological assays. Boronic acids generally exhibit poor solubility in water, but their solubility can be influenced by pH. In organic solvents, the solubility of boronic acids can vary significantly. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. It is reasonable to expect a similar trend for this compound, although empirical determination is necessary for specific applications.

General Solubility Profile of Boronic Acids:

Solvent ClassExpected Solubility
Polar Aprotic (e.g., DMF, DMSO)Generally Good
Ethers (e.g., THF, Diethyl ether)Moderate to Good
Chlorinated Solvents (e.g., DCM, Chloroform)Moderate
Alcohols (e.g., Methanol, Ethanol)Moderate (may form esters)
Nonpolar Hydrocarbons (e.g., Hexane, Toluene)Poor
Water Poor (pH-dependent)

Experimental Protocol for Solubility Determination:

A standard protocol to determine the solubility of this compound in a given solvent involves the following steps:

  • Preparation of a Saturated Solution: Add an excess of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Analyze a known volume of the clear saturated solution using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

This process should be repeated for each solvent of interest to build a comprehensive solubility profile.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring system and the exchangeable protons of the boronic acid hydroxyl groups.

  • ¹³C NMR: Resonances for the carbon atoms of the benzofuran core, the cyano group, and the carbon atom attached to the boron.

  • ¹¹B NMR: A characteristic chemical shift for the boron atom in the boronic acid group.

  • FT-IR: Vibrational bands for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Workflow for Analytical Characterization:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity Assessment Prep Dissolve in appropriate deuterated solvent NMR 1H, 13C, 11B NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spectrometry Prep->MS HPLC HPLC-UV Prep->HPLC LCMS LC-MS Prep->LCMS

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a solid, typically appearing as a white to off-white powder. Its handling requires attention to its hazardous nature and sensitivity to moisture. While specific quantitative data for its melting point and solubility are not widely published, a general understanding of the behavior of boronic acids provides a useful starting point for experimental design. Comprehensive characterization using standard spectroscopic and analytical techniques is essential to confirm the identity and purity of this versatile building block, ensuring its successful application in research and drug development.

References

Solubility of (5-Cyanobenzofuran-2-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (5-Cyanobenzofuran-2-yl)boronic acid in Organic Solvents

Abstract

Part 1: The Critical Role of Solubility in Leveraging Boronic Acids in Drug Discovery

Boronic acids have become indispensable in pharmaceutical research, culminating in several FDA-approved drugs.[3][4] Their utility stems from their unique ability to act as versatile synthetic intermediates and to interact with biological targets.[5] this compound, with its rigid, heteroaromatic core and reactive boronic acid moiety, is a prime example of a fragment used to build novel drug candidates.

However, even the most promising compound can fail if its physical properties are not well understood. Solubility is arguably one of the most critical parameters. An understanding of the solubility of this compound is paramount for:

  • Reaction Optimization: The choice of solvent directly impacts the concentration of reactants, which can influence reaction rates and equilibrium positions in synthetic steps like Suzuki-Miyaura or Chan-Lam couplings.

  • Purification and Crystallization: Inefficient solubility can lead to significant challenges during product isolation, requiring large solvent volumes and potentially leading to low recovery yields. Crystallization-based purification is entirely dependent on selecting a solvent system with appropriate solubility characteristics across a temperature gradient.

  • Formulation Development: For a compound to become a viable drug, it must be formulated into a dosage form that ensures adequate bioavailability.[5] Solubility is a primary determinant of dissolution rate and subsequent absorption in the body.

Given the absence of published data, the following sections provide the necessary framework for any research team to generate reliable, in-house solubility data for this compound.

Part 2: Theoretical Framework for Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound offers several clues to its expected behavior.

2.1 Molecular Structure Analysis

  • This compound:

    • Molecular Formula: C₉H₆BNO₃[6][7]

    • Molecular Weight: 186.96 g/mol [7]

    • Key Features:

      • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom). This confers some degree of solubility in polar solvents. Boronic acids can also form cyclic anhydrides (boroxines) upon dehydration, which are less polar and can influence solubility behavior.

      • Benzofuran Core: This fused aromatic heterocyclic system is largely nonpolar and hydrophobic, contributing to solubility in organic solvents.

      • Cyano Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. Its presence on the benzofuran ring increases the overall polarity of the molecule compared to an unsubstituted benzofuran boronic acid.

  • Computational Properties:

    • Topological Polar Surface Area (TPSA): 77.39 Ų[7]

    • logP: -0.01572[7]

The relatively high TPSA and a near-zero logP suggest a molecule with balanced hydrophilic and lipophilic character, predicting moderate solubility in a range of polar organic solvents and potentially limited solubility in nonpolar hydrocarbons.

2.2 Expected Solubility Trends in Common Organic Solvents

Based on studies of analogous compounds like phenylboronic acid, we can predict the following trends.[8][9]

  • High Solubility Expected: In polar aprotic solvents such as Acetone , Tetrahydrofuran (THF) , and Dimethyl Sulfoxide (DMSO) . These solvents can effectively solvate the polar cyano and boronic acid groups. Studies on phenylboronic acid show high solubility in ketones and ethers.[8][9]

  • Moderate Solubility Expected: In solvents like Chloroform , Dichloromethane (DCM) , and Ethyl Acetate . While less polar than DMSO, they can still engage in dipole-dipole interactions. Phenylboronic acid esters, which are more organic-soluble than the parent acid, show very good solubility in chloroform.[8]

  • Low to Negligible Solubility Expected: In nonpolar hydrocarbon solvents such as Hexanes , Heptane , and Methylcyclohexane . These solvents lack the ability to form strong interactions with the polar functionalities of the molecule. This is confirmed by studies showing very low solubility of phenylboronic acid in methylcyclohexane.[8][9]

Part 3: Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible methods. The "shake-flask" technique is the gold-standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a solvent.[1][10]

3.1 Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to establish the thermodynamic equilibrium solubility, which is the most relevant value for formulation and physical chemistry.

Rationale: The core principle is to create a saturated solution in the presence of excess solid solute, allow it to reach equilibrium over a sufficient period, separate the solid and liquid phases, and then accurately quantify the concentration of the dissolved solute in the liquid phase.[1]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point of ~10-20 mg of solid per 1 mL of solvent is typically sufficient.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility).

    • Agitate the suspensions for a predetermined period to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for boronic acids, which can have complex equilibria, 48 to 72 hours may be necessary.[10] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation (Critical Step):

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.

  • Sample Preparation for Analysis:

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve. Record the dilution factor precisely.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Why HPLC-UV? This method is superior to simple UV spectroscopy because it separates the analyte from any potential impurities or degradation products, ensuring that only the concentration of the target compound is measured.[2]

    • Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

    • Express the final solubility in units of mg/mL or mol/L.

Visual Workflow: Shake-Flask Method

Below is a diagram illustrating the key stages of the equilibrium shake-flask protocol.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temperature (24-72h) prep2->equil sep1 Settle Suspension equil->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 quant1 Dilute Filtered Aliquat sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate Solubility from Calibration Curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 4: Data Presentation

To facilitate comparison and analysis, all experimentally determined solubility data should be compiled into a standardized format.

Table 1: Template for Reporting Solubility of this compound

Organic SolventSolvent ClassTemperature (°C)Method UsedSolubility (mg/mL)Solubility (mol/L)Observations
DMSOPolar Aprotic25Shake-Flaske.g., Clear solution
AcetonePolar Aprotic25Shake-Flask
THFPolar Aprotic25Shake-Flask
AcetonitrilePolar Aprotic25Shake-Flask
ChloroformHalogenated25Shake-Flask
Ethyl AcetateEster25Shake-Flask
MethanolPolar Protic25Shake-FlaskPotential for esterification
HeptaneNonpolar25Shake-Flaske.g., Insoluble

Part 5: Visualizing Key Concepts

Understanding the underlying molecular interactions provides a deeper insight into the observed solubility data.

Molecular Interactions Governing Solubility

The diagram below illustrates the competition between solute-solute interactions (which favor the solid state) and solute-solvent interactions (which favor dissolution).

Solubility_Interactions Solid This compound (Solid Crystal Lattice) Dissolved Solvated Compound (In Solution) Solid->Dissolved Solute-Solvent Interactions (Favorable for Dissolution) - H-Bonding - Dipole-Dipole Solvent Organic Solvent (e.g., Acetone) Dissolved->Solid Solute-Solute Interactions (Lattice Energy) (Favorable for Precipitation)

Caption: Competing molecular forces in the dissolution process.

Part 6: Conclusion

While specific solubility data for this compound is not currently published, a comprehensive understanding of its solubility profile is achievable through systematic and rigorous experimental work. By leveraging the theoretical framework derived from its molecular structure and the robust shake-flask protocol detailed in this guide, researchers can generate the high-quality data needed to accelerate their research and development efforts. This empirical data is essential for optimizing synthetic routes, developing effective purification strategies, and designing formulations with appropriate biopharmaceutical properties, ultimately enabling the full potential of this valuable chemical intermediate to be realized.

References

(5-Cyanobenzofuran-2-yl)boronic acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Cyanobenzofuran-2-yl)boronic acid is a versatile building block in modern medicinal chemistry and materials science. Its rigid benzofuran scaffold, coupled with the reactive boronic acid moiety and the electron-withdrawing cyano group, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. However, like many organoboronic acids, its utility is intrinsically linked to its stability. Degradation can lead to inconsistent reaction yields, formation of impurities, and ultimately, compromised research outcomes.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore the primary degradation pathways and present field-proven protocols for optimal storage, handling, and stability assessment, ensuring researchers can maintain the integrity and reactivity of this critical reagent.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

The stability of any boronic acid is a delicate balance influenced by steric and electronic factors. Boronic acids are Lewis acids that can participate in various chemical equilibria and degradation pathways.[1][2] Understanding these pathways is critical to designing effective storage and handling strategies.

Primary Decomposition Pathways

There are three principal routes through which arylboronic acids like this compound can decompose:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding benzofuran derivative (5-cyanobenzofuran) and boric acid.[3][4] This reaction is often catalyzed by moisture, and its rate can be influenced by pH.[3][4] Both acidic and basic conditions can accelerate protodeboronation for many arylboronic acids.[4][5]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can convert the C-B bond into a C-O bond, resulting in the formation of a phenolic by-product.[6] This process can be accelerated by exposure to air (oxygen) and certain metal contaminants.

  • Anhydride Formation (Trimerization): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[1][7] This is a reversible process, and the presence of water can shift the equilibrium back towards the monomeric boronic acid. However, the formation of these trimers can affect solubility and reactivity, leading to inconsistencies in reaction stoichiometry.

The interplay of these pathways dictates the overall stability of the compound. The workflow below illustrates the decision-making process for handling and storing boronic acids based on these potential instabilities.

G cluster_0 Initial Handling & Assessment cluster_1 Environmental Control cluster_2 Storage Protocol cluster_3 Pre-Use Verification Receive Receive Compound This compound Assess Assess Physical State (Crystalline solid?) Receive->Assess Moisture Moisture Sensitivity? (Hygroscopic?) Assess->Moisture Store_Cold Store at Low Temperature (-20°C or 2-8°C) Assess->Store_Cold Default Air Air Sensitivity? (Oxidation Risk?) Store_Dry Store with Desiccant (Sealed Container) Moisture->Store_Dry Yes Light Light Sensitivity? Store_Inert Store Under Inert Gas (Argon or Nitrogen) Air->Store_Inert Yes Store_Dark Store in Dark (Amber Vial) Light->Store_Dark Precautionary QC_Check Perform QC Check (e.g., NMR, LC-MS) Store_Cold->QC_Check Use Proceed with Experiment QC_Check->Use Purity Confirmed G start Retrieve Aliquot from -20°C Storage equilibrate Allow Vial to Equilibrate to Room Temperature (in Desiccator) start->equilibrate prep_sample Prepare Sample for Analysis (e.g., dissolve in DMSO-d6) equilibrate->prep_sample analyze Perform ¹H NMR and/or LC-MS Analysis prep_sample->analyze evaluate Evaluate Data: Compare to Reference Standard analyze->evaluate pass Purity Acceptable (>95%) evaluate->pass Yes fail Significant Degradation Detected evaluate->fail No proceed Proceed with Suzuki Coupling pass->proceed repurify Action: Consider Repurification or Procure New Stock fail->repurify

References

(5-Cyanobenzofuran-2-yl)boronic Acid: A Technical Guide to Anhydride Formation, Stability, and Practical Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: (5-Cyanobenzofuran-2-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the development of novel therapeutics. Its utility, however, is intrinsically linked to its chemical stability and the dynamic equilibrium it maintains with its cyclic trimeric anhydride, the corresponding boroxine. The presence of this anhydride can significantly impact reaction stoichiometry, kinetics, and overall process control, making a thorough understanding of its formation essential for reproducible and scalable synthetic chemistry. This guide provides an in-depth analysis of the boronic acid-boroxine equilibrium, the thermodynamic and environmental factors that govern it, and robust analytical methods for characterization. We further present field-proven protocols for handling, analysis, and application to empower researchers in medicinal chemistry and process development with the knowledge to harness the full potential of this versatile reagent.

The Fundamental Equilibrium: Boronic Acid and its Boroxine Anhydride

Boronic acids, including this compound, do not exist as single, static species in the solid state or in non-aqueous solutions. They participate in a reversible dehydration reaction to form a six-membered heterocyclic ring known as a boroxine, which is the cyclic trimeric anhydride.[1][2] This equilibrium is a critical characteristic of boronic acid chemistry and a primary consideration for their practical use.

The transformation is represented by the following equilibrium:

3 this compound ⇌ Tris(5-cyanobenzofuran-2-yl)boroxine + 3 H₂O

This dynamic interplay means that commercial or aged samples of boronic acids frequently contain unknown quantities of the corresponding boroxine.[3] This ambiguity can corrupt the intended stoichiometry of sensitive reactions, such as the widely used Suzuki-Miyaura coupling, thereby affecting reaction yield, purity, and overall process economics.[3][4]

The boroxine structure is a planar, six-membered ring composed of alternating boron and oxygen atoms, making it isoelectronic to benzene.[1] This arrangement can impart a degree of aromatic character, contributing to its relative stability under anhydrous conditions.[5]

SuzukiCycle cluster_boroxine Pre-Catalytic Step pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pdi_complex Ar-Pd(II)-X oxidative_addition->pdi_complex transmetalation Transmetalation (Base, R-B(OH)₂) pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)-R transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product boroxine Boroxine Anhydride boronic_acid This compound R-B(OH)₂ boroxine->boronic_acid Hydrolysis (+H₂O) boronic_acid->transmetalation AnalyticalWorkflow start Obtain Reagent Sample prep Prepare Sample in Anhydrous NMR Solvent (e.g., CDCl₃, DMSO-d₆) start->prep acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 acquire_b11 Acquire ¹¹B NMR Spectrum prep->acquire_b11 integrate Integrate Characteristic Peaks (Aromatic for ¹H, Boron for ¹¹B) acquire_h1->integrate acquire_b11->integrate calculate Calculate Molar Ratio (Acid vs. Boroxine) integrate->calculate report Report QC Results & Adjust Reaction Stoichiometry calculate->report

References

Topic: The Enhanced Lewis Acidity of Cyanobenzofuran Boronic Acids: A Guide for Advanced Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: From the Desk of the Senior Application Scientist

Boronic acids represent a class of compounds whose importance in modern chemistry cannot be overstated. Their utility as synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1] However, their intrinsic Lewis acidic character opens a vast and compelling field of applications, from catalysis to chemical sensing and therapeutics.[2][3] This guide moves beyond the foundational principles to focus on a specific, highly activated subclass: cyanobenzofuran boronic acids.

The strategic incorporation of a benzofuran scaffold, a privileged structure in medicinal chemistry, with a potent electron-withdrawing cyano group, creates a system with finely-tuned and significantly enhanced Lewis acidity.[4][5] Understanding and quantifying this acidity is paramount for any researcher aiming to leverage these molecules to their full potential. This document is structured not as a rigid manual, but as a comprehensive scientific narrative. We will explore the theoretical underpinnings of this enhanced acidity, provide robust, field-tested protocols for its quantification, and discuss the downstream applications that this unique chemical property enables. Our goal is to equip you not just with methods, but with the causal understanding required for innovation.

The Fundamental Basis of Boronic Acid Lewis Acidity

A boronic acid, characterized by the R-B(OH)₂ functional group, possesses a boron atom with a trigonal planar geometry and a vacant p-orbital.[6] This inherent electron deficiency makes the boron center an electrophile, capable of accepting a lone pair of electrons from a Lewis base. This electron-accepting ability is the very definition of its Lewis acidity.[2][6]

In aqueous media, the most relevant Lewis base is the hydroxide ion (OH⁻). The interaction leads to a fundamental equilibrium where the neutral, sp²-hybridized trigonal acid converts to a negatively charged, sp³-hybridized tetrahedral boronate anion.[6] The position of this equilibrium is a direct and quantifiable measure of the compound's Lewis acidity, expressed by its acidity constant (pKa).[7]

A lower pKa value signifies a stronger Lewis acid , as it indicates a greater propensity to accept a hydroxide ion and form the boronate species at a lower pH.[6]

Caption: Boronic acid equilibrium in aqueous media.

The Role of Aromatic Scaffolds and Electronic Effects

For aryl boronic acids, the electronic character of the aromatic ring system directly modulates Lewis acidity. Electron-donating groups (EDGs) increase electron density on the boron atom, making it less electrophilic and thus a weaker Lewis acid (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density on the boron, making it a more potent electron acceptor and a stronger Lewis acid (lower pKa).[3]

The cyanobenzofuran scaffold is a prime example of a system designed for high Lewis acidity. The benzofuran ring itself influences the electronic environment, but the addition of a cyano (-CN) group, a powerful EWG, dramatically withdraws electron density from the entire aromatic system, including the boronic acid moiety. This effect is predicted to substantially lower the pKa compared to unsubstituted phenylboronic acid or benzofuran boronic acid.[3][7] The Hammett equation can be a useful tool for estimating the magnitude of this electronic influence on acidity.[7]

Substituent TypeExample GroupEffect on Electron Density at BoronImpact on Lewis Acidity (pKa)
Strong Electron-Withdrawing -CN, -NO₂Substantial DecreaseSignificant Decrease
Moderate Electron-Withdrawing -Cl, -BrModerate DecreaseModerate Decrease
Neutral/Reference -HBaselineBaseline
Electron-Donating -OCH₃, -CH₃IncreaseIncrease
Table 1: Influence of Aromatic Substituents on Boronic Acid pKa.

Synthesis of Cyanobenzofuran Boronic Acids

While numerous synthetic routes to boronic acids exist, a practical pathway to key intermediates like 6-cyanobenzo[b]furan-2-boronic acid pinacol ester has been developed.[4][5] A common strategy involves the construction of the cyanobenzofuran core first, followed by borylation.

A representative synthesis may involve:

  • Sonogashira Alkynylation: Coupling of a suitably protected iodo-hydroxybenzonitrile intermediate with a silyl-protected acetylene.[4]

  • Copper-Catalyzed Heteroannulation: Cyclization of the resulting phenylacetylene derivative to form the benzofuran ring system.[4]

  • Borylation: Introduction of the boronic acid moiety, often via its pinacol ester, at a specific position (e.g., C2) on the benzofuran core using methods like iridium-catalyzed C-H borylation.[5]

The availability of these synthetic intermediates is crucial for further investigation and application development.[4][5]

Experimental Quantification of Lewis Acidity

Accurately determining the pKa is the cornerstone of characterizing the Lewis acidity of a novel boronic acid. Two highly reliable and complementary methods are spectrophotometric (UV-Vis) titration and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method leverages the difference in the UV-Vis absorbance spectra between the neutral trigonal boronic acid and the anionic tetrahedral boronate. The pKa is found at the inflection point of the sigmoidal curve generated by plotting absorbance at a fixed wavelength against pH.[6][8]

Causality: The change in hybridization and charge at the boron center upon hydroxide binding alters the electronic structure of the entire conjugated system, leading to a predictable shift in its absorbance profile.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 5-10 mM stock solution of the cyanobenzofuran boronic acid in a water-miscible organic solvent (e.g., DMSO or Methanol) to ensure solubility.

    • Scientist's Note: A concentrated stock minimizes the amount of organic solvent added to the final aqueous buffer solutions, reducing potential shifts in pH readings.

  • Buffer Preparation:

    • Prepare a series of buffer solutions (e.g., phosphate, borate) with constant ionic strength (typically 0.1 M, adjusted with KCl or NaCl).

    • The pH range should span approximately 2 units below and 2 units above the expected pKa. For a highly acidic cyanobenzofuran boronic acid, a range of pH 5 to 9 might be appropriate.

    • Self-Validation: Maintaining constant ionic strength is critical. It ensures that observed spectral changes are due solely to pH variation and not fluctuations in ionic activity which can affect the equilibrium.

  • Sample Preparation & Measurement:

    • For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration in the high micromolar range (e.g., 50-100 µM).

    • Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample against a buffer blank.

  • Data Analysis:

    • Identify a wavelength with the largest difference in absorbance between the acidic and basic forms of the molecule.

    • Plot the absorbance at this wavelength versus the measured pH of each buffer solution.

    • Fit the data to a sigmoidal dose-response (variable slope) equation or the Henderson-Hasselbalch equation. The pKa is the pH value at the midpoint of the curve.[9]

Caption: Experimental workflow for pKa determination via UV-Vis titration.

Protocol: pKa Determination by ¹¹B NMR Titration

¹¹B NMR is uniquely suited for studying boronic acids as it directly probes the boron nucleus. The sp²-hybridized boron of the neutral acid and the sp³-hybridized boron of the anionic boronate have distinct and well-resolved chemical shifts.[10] The observed chemical shift at a given pH is the population-weighted average of these two states.

Causality: The change from a trigonal to a tetrahedral geometry upon hydroxide binding significantly increases the shielding of the boron nucleus, causing a characteristic upfield shift (to a lower ppm value) in the ¹¹B NMR spectrum.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of samples in a suitable deuterated solvent system (e.g., D₂O with a small percentage of co-solvent like DMSO-d₆ for solubility).

    • Each sample should contain a constant, relatively high concentration of the boronic acid (e.g., 5-10 mg in ~0.6 mL).[10]

    • Adjust the pD of each sample using microliter additions of NaOD or DCl to span the desired range. Note: pKa ≈ pD - 0.4.

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum for each sample at a constant temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

    • Scientist's Note: Broadening of the ¹¹B signal is common near the pKa due to chemical exchange on the NMR timescale. This is expected and does not invalidate the measurement.[10]

  • Data Analysis:

    • Record the ¹¹B chemical shift (δ) for each sample.

    • Plot the chemical shift (δ) in ppm versus the measured pD (or corrected pH).

    • Fit the resulting sigmoidal curve to the appropriate equation. The pKa is the pH corresponding to the inflection point of the curve.[9]

pH¹¹B Chemical Shift (δ, ppm)Predominant Species
pH << pKa~28-30 ppmTrigonal Boronic Acid (sp²)
pH = pKaIntermediate50:50 Mixture
pH >> pKa~3-5 ppmTetrahedral Boronate (sp³)
Table 2: Typical ¹¹B NMR Chemical Shifts for Aryl Boronic Acids.
Alternative and Complementary Methods
  • Fluoride Ion Affinity (FIA): In non-aqueous systems, Lewis acidity can be quantified by the affinity for other Lewis bases, such as fluoride.[12] This is often determined computationally (cFIA) or through complex titrations and provides a measure of intrinsic Lewis acidity without the influence of aqueous proton transfer.[13][14]

  • Gutmann-Beckett Method: This method uses a Lewis base probe, such as triethylphosphine oxide (TEPO), and measures the change in the ³¹P NMR chemical shift upon interaction with the Lewis acid to determine an "Acceptor Number" (AN).[7] This is particularly useful for correlating Lewis acidity with catalytic activity in organic solvents.[15]

Applications Enabled by Enhanced Lewis Acidity

The lower pKa of cyanobenzofuran boronic acids is not merely a physicochemical curiosity; it is a feature that can be exploited to enhance performance in various applications.

Catalysis

Many organic reactions are catalyzed by Lewis acids. A boronic acid with higher intrinsic acidity can be a more effective catalyst, often allowing for lower catalyst loadings or milder reaction conditions.[2][16] For example, in Friedel-Crafts-type reactions or activations of carbonyls and alcohols, the enhanced electrophilicity of the cyanobenzofuran boronic acid's boron center can lead to superior catalytic turnover.[15][16]

Chemical and Biological Sensing

The primary application of boronic acids in sensing is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a motif found in all saccharides.[6][17] This interaction also involves the formation of a tetrahedral boronate species.

The Advantage of a Lower pKa: A boronic acid with a lower pKa can bind to diols effectively at or near physiological pH (~7.4). Standard phenylboronic acid (pKa ~8.8) is mostly in its inactive trigonal form at this pH. A cyanobenzofuran boronic acid, with a pKa potentially in the 6.5-7.5 range, would have a significantly higher population of the reactive tetrahedral form, leading to much stronger binding and higher sensitivity in glucose sensors or glycoprotein labeling applications.[18][19] Similarly, their high affinity for anions like fluoride and cyanide makes them excellent candidates for developing selective fluorescent or colorimetric sensors for these species.[19][20][21]

Caption: Reversible binding of a boronic acid with a diol.

Conclusion and Future Perspectives

Cyanobenzofuran boronic acids represent a rationally designed class of molecules with potent Lewis acidity. The convergence of a medicinally relevant scaffold with a powerful electron-withdrawing group creates a platform for high-performance applications. The experimental protocols detailed in this guide provide a robust framework for the precise characterization of their pKa, a critical parameter for predicting their behavior.

Future research should focus on synthesizing a broader library of these compounds with varied substitution patterns on the benzofuran ring to create a quantitative structure-acidity relationship (QSAR). This will enable the fine-tuning of Lewis acidity for specific applications, whether it be optimizing a catalyst for a challenging transformation or designing a highly sensitive and selective glucose sensor that operates perfectly at physiological pH. The principles and methods outlined herein serve as a foundational launchpad for such innovations.

References

Topic: The Electronic Effects of the Cyano Group in Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Benzofuran Boronic Acid Scaffold and the Influence of the Cyano Substituent

Benzofuran boronic acids are pivotal building blocks in modern organic synthesis and medicinal chemistry.[1] Their utility stems from their participation in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance. The benzofuran core itself is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[2] The boronic acid moiety, a generally stable and non-toxic functional group, serves as a versatile handle for introducing this scaffold into complex molecular architectures.[3][4]

The strategic placement of substituents onto the benzofuran ring allows for the fine-tuning of the molecule's physicochemical and electronic properties. Among the most powerful and versatile of these is the cyano (-C≡N) group. The cyano group is a potent electron-withdrawing group, a characteristic that profoundly alters the reactivity, acidity, and spectroscopic properties of the parent benzofuran boronic acid.[5][6] Understanding these electronic effects is critical for researchers in drug development and materials science, as it enables the rational design of molecules with tailored properties, from enhanced reaction kinetics in synthesis to specific binding affinities in biological systems.[7]

This guide provides a detailed examination of the electronic influence of the cyano group on the benzofuran boronic acid core, exploring the interplay of inductive and resonance effects, the resulting impact on acidity and reactivity, and the practical application of this knowledge in chemical synthesis.

The Duality of Electron Withdrawal: Inductive and Resonance Effects

The potent electron-withdrawing nature of the cyano group is not a monolithic effect but rather a combination of two distinct electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[8][9]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[8] The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is triple-bonded. This polarization propagates through the σ-bond framework of the benzofuran ring, drawing electron density away from the aromatic system and, consequently, from the boronic acid moiety.[5][9] The strength of the inductive effect diminishes with distance, meaning its impact is strongest on the atoms closest to the point of substitution.[10][11]

The Resonance Effect (-M)

The resonance, or mesomeric, effect involves the delocalization of π-electrons across a conjugated system.[8] The cyano group, with its carbon-nitrogen triple bond, can participate in the π-system of the benzofuran ring. It withdraws electron density by delocalizing the ring's π-electrons onto the electronegative nitrogen atom. This effect is most pronounced when the cyano group is located at positions that are in direct conjugation with the rest of the π-system, such as the 4, 6, 5, and 7-positions of the benzofuran ring. This delocalization can be visualized through resonance structures that place a positive charge within the aromatic ring and a negative charge on the nitrogen atom.[5]

The following diagram illustrates how both the inductive and resonance effects of a cyano group at the 6-position pull electron density away from the benzofuran ring and the C2-boronic acid group.

Caption: Inductive (-I) and Resonance (-M) effects of the cyano group.

Impact on Acidity and Lewis Acid Character

Boronic acids are Lewis acids, accepting a pair of electrons from a Lewis base (like a hydroxide ion) to form a tetrahedral boronate complex.[12][13] The acidity, quantified by the pKa value, is a measure of this Lewis acid strength. Electron-withdrawing groups attached to the aryl ring increase the acidity (i.e., lower the pKa value) by stabilizing the resulting negative charge on the boronate complex.[3][13]

The potent -I and -M effects of the cyano group make it highly effective at increasing the acidity of benzofuran boronic acids.[5][14] By withdrawing electron density from the boron atom, the cyano group makes the boron center more electrophilic and thus a stronger Lewis acid. This enhanced acidity can be crucial for applications in sensing, where boronic acids are used to bind with diols (like sugars) in a pH-dependent manner.[12] A lower pKa allows for efficient binding at or near physiological pH.

CompoundSubstituentpKa (approx.)Electronic Effect
Phenylboronic Acid-H (Reference)~8.8Neutral
4-Cyanophenylboronic Acid4-CN~7.5Strong Electron Withdrawal
4-Methoxyphenylboronic Acid4-OCH₃~9.2Electron Donating

Table 1: Effect of Substituents on the pKa of Phenylboronic Acids. The data illustrates that a strong electron-withdrawing group like cyano significantly lowers the pKa, increasing acidity, while an electron-donating group has the opposite effect.[3][13][15]

Consequences for Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry.[16] The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid directly influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.

The presence of a strong electron-withdrawing cyano group on the benzofuran ring has a complex effect.

  • Increased Rate of Transmetalation: Generally, electron-deficient aryl boronic acids can exhibit increased rates of transmetalation.[17] The electron-poor nature of the benzofuran ring enhances the nucleophilicity of the ipso-carbon atom attached to the boron, facilitating its transfer to the electropositive palladium center.

  • Stability and Side Reactions: A significant challenge with electron-deficient aryl boronic acids is their increased susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source.[17][18] The cyano group, by destabilizing the C-B bond, can make the benzofuran boronic acid more prone to this undesired side reaction, potentially lowering the overall yield of the cross-coupling product.

Therefore, while the cyano group can accelerate the key transmetalation step, careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) is essential to minimize competing decomposition pathways.[18] Using boronic esters, such as pinacol esters, is a common strategy to enhance the stability of these reactive intermediates.[17][19]

Caption: Suzuki-Miyaura cycle highlighting the transmetalation step.

Experimental Protocol: Synthesis of 6-Cyanobenzofuran-2-boronic Acid Pinacol Ester

The following protocol for the synthesis of 6-cyanobenzofuran-2-boronic acid pinacol ester is adapted from the procedure reported by Ding, X. et al.[20] This multi-step synthesis provides a practical example of creating a key intermediate for drug discovery programs.

Workflow Overview

Synthesis_Workflow start 3-Hydroxy-4- iodobenzonitrile step1 Sonogashira Alkynylation start->step1 intermediate1 3-Hydroxy-4-((trimethylsilyl) ethynyl)benzonitrile step1->intermediate1 step2 Cu-Catalyzed Heteroannulation intermediate1->step2 intermediate2 Benzo[b]furan- 6-carbonitrile step2->intermediate2 step3 C-H Borylation (Hartwig's Procedure) intermediate2->step3 product 6-Cyanobenzo[b]furan- 2-boronic Acid Pinacol Ester step3->product

Caption: Synthetic workflow for a cyano-substituted benzofuran boronic ester.

Step-by-Step Methodology

Part A: Synthesis of Benzo[b]furan-6-carbonitrile (9) [21]

  • Reaction Setup: To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL), add cuprous iodide (51 mg, 0.26 mmol).

    • Causality: The Sonogashira coupling product is cyclized via a copper-catalyzed heteroannulation. Triethylamine acts as the base to facilitate the reaction.

  • Reaction Execution: Heat the resulting solution to 75 °C in an oil bath for 6.5 hours.

  • Workup: Cool the reaction to room temperature and evaporate the solvent under reduced pressure to yield a brown syrup. The crude material will contain a mixture of the desired product and its silylated precursor.

  • Desilylation: Dissolve the crude material in chloroform (70 mL) and add 1.0 M aqueous sodium hydroxide (50 mL). Stir the biphasic mixture vigorously for 18 hours.

    • Causality: The silyl protecting group is easily removed under basic conditions to yield the final 2-unsubstituted benzofuran.

  • Purification: Separate the layers, and purify the organic phase using column chromatography to obtain pure benzo[b]furan-6-carbonitrile.

Part B: Synthesis of 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester (10) [20]

  • Reaction Setup: In a nitrogen-filled glovebox, combine benzo[b]furan-6-carbonitrile (9), bis(pinacolato)diboron, and an iridium catalyst such as [Ir(cod)OMe]₂ with a suitable ligand like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) in a solvent like cyclohexane.

    • Causality: This is a C-H activation/borylation reaction. The iridium catalyst selectively activates the C-H bond at the 2-position of the benzofuran, which is the most electronically favorable site for this transformation, and facilitates the installation of the boronic ester group.

  • Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 16-24 hours) until the starting material is consumed (monitored by TLC or GC-MS).

  • Purification: After cooling, the reaction mixture is filtered and concentrated. The crude product is then purified by silica gel chromatography to yield the target 6-cyanobenzo[b]furan-2-boronic acid pinacol ester as a solid.

Conclusion

The cyano group is a small but remarkably powerful substituent for modulating the electronic landscape of benzofuran boronic acids. Its strong electron-withdrawing inductive and resonance effects significantly increase the Lewis acidity of the boronic acid moiety and alter its reactivity profile in key synthetic transformations like the Suzuki-Miyaura coupling. While this enhanced reactivity can be advantageous, it must be carefully managed to avoid detrimental side reactions such as protodeboronation. For medicinal chemists and materials scientists, the ability to install a cyano group provides a rational and predictable method to fine-tune molecular properties, leading to the development of novel therapeutics, probes, and advanced materials.

References

Methodological & Application

Synthesis of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the

Abstract

(5-Cyanobenzofuran-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the versatile boronic acid and cyano functionalities, makes it an invaluable precursor for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a robust step-by-step protocol, characterization data, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.

Introduction and Significance

Benzofuran derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products.[1] The introduction of a boronic acid group at the 2-position of the benzofuran ring system opens up a gateway for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is one of the most powerful and widely used methods in modern organic synthesis due to its mild conditions and tolerance of diverse functional groups.[3]

The target molecule, this compound, is particularly useful as the cyano group can serve as a handle for further chemical transformations or as a key interaction point in biologically active molecules. Boronic acids themselves are unique Lewis acids capable of forming reversible covalent complexes, a property exploited in drug design and chemosensor development.[4][5] The synthesis protocol outlined herein is designed to be efficient, scalable, and reproducible for laboratory settings.

Synthetic Strategy and Mechanism

The selected synthetic route involves a lithium-halogen exchange from a suitable precursor, 2-bromo-5-cyanobenzofuran, followed by electrophilic trapping with a borate ester. This classic method for preparing aryl boronic acids is highly effective, though it requires stringent anhydrous and inert conditions due to the reactivity of the organolithium intermediate.[6]

The key mechanistic steps are:

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi), a strong organometallic base, rapidly exchanges with the bromine atom on the electron-deficient benzofuran ring at low temperatures (-78 °C). This generates a highly nucleophilic 2-lithio-5-cyanobenzofuran intermediate.

  • Borate Complex Formation: The organolithium intermediate acts as a nucleophile, attacking the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate boronate complex.

  • Hydrolysis: Upon acidic workup, the boronate ester is hydrolyzed to yield the final this compound product.

G cluster_0 Synthetic Workflow A Start: 2-Bromo-5-cyanobenzofuran B Dissolve in Anhydrous THF Cool to -78 °C A->B C Lithium-Halogen Exchange (n-Butyllithium) B->C D Electrophilic Trap (Triisopropyl Borate) C->D E Aqueous Acidic Workup (HCl) D->E F Extraction with Organic Solvent E->F G Purification (Recrystallization/Chromatography) F->G H Final Product: This compound G->H

Caption: High-level workflow for the synthesis process.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous techniques and reaction monitoring are critical for success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-cyanobenzofuran>97%Commercially AvailableStarting material. Ensure it is dry.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric. Handle with extreme care under inert gas.
Triisopropyl borate>98%Sigma-AldrichMoisture sensitive.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone or from a solvent purification system.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor workup.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl)ACS GradeVWRFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Argon or Nitrogen GasHigh Purity (99.998%)AirgasFor maintaining an inert atmosphere.
Step-by-Step Procedure

Safety First: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, is mandatory.[7][8][9]

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Dry all glassware in an oven at 120 °C overnight and allow it to cool under a stream of inert gas.

  • Initiation:

    • To the reaction flask, add 2-bromo-5-cyanobenzofuran (1.0 eq).

    • Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe.

    • Stir the mixture at room temperature to dissolve the starting material completely.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • A color change may be observed upon formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation:

    • In a separate, dry, inert-atmosphere flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

    • Add this solution to the reaction mixture dropwise via syringe, again maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional hour.

    • Slowly allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 2 M HCl (aq) until the pH is ~2.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.[10]

G cluster_mech Reaction Mechanism A Ar-Br B Ar-Li A->B + n-BuLi -78 °C D [Ar-B(O-iPr)3]- Li+ B->D Electrophilic Attack C B(O-iPr)3 C->D Electrophilic Attack E Ar-B(OH)2 D->E + H3O+ (Workup)

Caption: Simplified reaction mechanism overview.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, while ¹¹B NMR can be used to observe the boron center.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the molecular weight and purity of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the product.[12]

Expected Analytical Data
PropertyValue
CAS Number 331833-83-1[13][14]
Molecular Formula C₉H₆BNO₃[13]
Molecular Weight 186.96 g/mol [13]
Appearance Solid (typically off-white to white)
Purity >97% (as determined by HPLC)[13]
Storage Ambient or -20°C, sealed, away from moisture[13]

Safety and Handling

Working with organolithium reagents and boronic acids requires strict adherence to safety protocols.

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

    • Hazard Statements: H302, H315, H319, H335

    • Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...).[7]

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Highly corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Always use fresh, inhibited solvent or test for peroxides before use.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[7][9] Handle all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi; Wet glassware or solvent; Low quality starting material.Titrate n-BuLi before use; Ensure all equipment is rigorously dried and the system is inert; Verify purity of starting material.
Protodeboronation (Loss of Boron) Excessive moisture during reaction or workup; Unstable intermediate.Ensure anhydrous conditions; Perform workup at low temperature; Use the product quickly or convert to a more stable boronate ester (e.g., pinacol ester).
Incomplete Reaction Insufficient n-BuLi; Reaction time too short.Use 1.1-1.2 equivalents of freshly titrated n-BuLi; Allow reaction to proceed overnight.
Difficult Purification Formation of boronic acid anhydride (boroxine).Purify via chromatography. The trimeric boroxine can sometimes be converted back to the monomeric acid by stirring with a suitable solvent like ether and a small amount of water.

References

Protocol and Application Notes for the Suzuki-Miyaura Coupling of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 2-Aryl-5-cyanobenzofurans

This guide offers a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (5-Cyanobenzofuran-2-yl)boronic acid. The 2-aryl-5-cyanobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As such, mastering its synthesis is of significant interest to researchers in drug discovery and development. This document provides the mechanistic rationale behind the protocol, ensuring that scientists can not only replicate the procedure but also troubleshoot and adapt it for various substrates.

The Mechanistic Cornerstone: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3] The reaction's success hinges on a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This is typically the rate-determining step of the reaction.[3] The palladium center is oxidized from Pd(0) to a Pd(II) species, forming a trans-organopalladium(II) complex. The reactivity of the halide partner follows the trend I > OTf > Br >> Cl.[3][4]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the benzofuran moiety to the palladium center.[5][6] The halide or other ligand on the palladium is displaced, resulting in a new diorganopalladium(II) complex. The exact mechanism of transmetalation is complex and remains an area of active research.[3][7]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the 2-aryl-5-cyanobenzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_oxidative Oxidative Addition pd2_oxidative->pd0 Reductive Elimination product_out Ar-Ar' (Product) pd2_oxidative->product_out pd2_transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Complex) pd2_transmetal->pd2_oxidative Transmetalation reagents_in Ar-X (Aryl Halide) reagents_in->pd0 boronic_acid Ar'-B(OH)₂ (5-Cyanobenzofuran- 2-yl)boronic acid ate_complex [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->ate_complex base Base (e.g., K₂CO₃) base->ate_complex ate_complex->pd2_transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for Suzuki Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl bromides.

Reagents and Equipment
  • This compound (1.2 equiv)[9]

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).[10]

  • Catalyst Addition : In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) before adding them to the main reaction vessel. Buchwald-type precatalysts (e.g., XPhos Pd G3) can also be highly effective, especially for challenging substrates.[10]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[10]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10] The use of some water can accelerate the reaction, but fully anhydrous conditions may be necessary if protodeboronation is a major issue.[11][12]

  • Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously. A typical reaction temperature is 80–110 °C. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing.[10]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the pure 2-aryl-5-cyanobenzofuran product.[13]

Parameter Optimization and Rationale

The success of the Suzuki coupling is highly dependent on the careful selection of its components.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ with a ligandThese are common, relatively air-stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species.[6][8] For difficult couplings, pre-formed catalysts like palladacycles or Buchwald G3/G4 precatalysts offer higher activity and stability.[10][14]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[3][15] They are particularly effective for coupling less reactive aryl chlorides and sterically hindered substrates.[8][15]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are generally effective. K₃PO₄ is a robust choice for a wide range of substrates.[10] Cs₂CO₃ is often used for more challenging couplings. Weaker bases like K₂CO₃ or Na₂CO₃ can also be effective, particularly in aqueous media, but may be less suitable if protodeboronation is an issue.[10][12]
Solvent Dioxane/H₂O, Toluene, or THFThe solvent choice influences reaction rate and selectivity.[16][17] Aprotic solvents like dioxane or toluene are common. The addition of water can accelerate the reaction by aiding the dissolution of the base and facilitating the formation of the boronate complex.[3][11] However, the role of the solvent can be complex and may not simply correlate with polarity.[16][18]
Temperature 80–110 °CMost Suzuki couplings require heating to overcome the activation energy of the rate-limiting oxidative addition step. Room temperature couplings are possible with highly active catalyst systems and reactive substrates.[15]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst: Oxygen contamination or impure reagents can deactivate the catalyst.[10][19]Ensure all reagents are pure and solvents are rigorously degassed. Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[10][12]
Inefficient Transmetalation: The chosen base may not be strong enough to form the boronate complex efficiently.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.[10]
Protodeboronation Presence of Protons: Water or other protic sources in the reaction cleave the C-B bond, especially with electron-rich heteroaryl boronic acids.[12][20]Switch to strictly anhydrous conditions. Use a milder, non-hydroxide base like potassium fluoride (KF) or a carbonate base.[10] Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate surrogate.[12]
Homocoupling Oxygen Presence: O₂ can promote the oxidative coupling of two boronic acid molecules.Rigorously deoxygenate the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[10]
Product Degradation Harsh Conditions: The product molecule may be sensitive to the high temperature or strong base used.Attempt the reaction at a lower temperature with a more active catalyst system. Screen milder bases (e.g., K₂CO₃, KF).

References

(5-Cyanobenzofuran-2-yl)boronic acid: A Versatile Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-Cyanobenzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. The introduction of a cyano group at the 5-position further enhances the molecular diversity and potential for biological activity. The cyano group is a versatile functional handle; it is a strong hydrogen bond acceptor, can improve pharmacokinetic properties such as metabolic stability and solubility, and can be chemically transformed into other important functional groups.[3][4] With over 60 small molecule drugs on the market containing a cyano group, its utility in drug design is well-established.[3]

(5-Cyanobenzofuran-2-yl)boronic acid emerges as a highly valuable and versatile building block for drug discovery and development. Its boronic acid functionality at the 2-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This enables the straightforward introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for probing structure-activity relationships (SAR) and optimizing lead compounds.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties and Handling

This compound is a solid at room temperature and is commercially available from several suppliers.[7][8][9][10][11][12]

PropertyValue
CAS Number 331833-83-1
Molecular Formula C₉H₆BNO₃
Molecular Weight 186.96 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Store in a cool, dry place, away from moisture.[12][13]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260, P271, P280, P304+P340, P305+P351+P338.[7]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form 2-aryl- or 2-heteroaryl-5-cyanobenzofurans. This reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance and reliable formation of C-C bonds.

Generalized Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl Halide (1.0 eq) - this compound (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME) reagents->solvent Inert Atmosphere (N₂ or Ar) heating Heat to 80-110 °C (Monitor by TLC/LC-MS) solvent->heating quench Cool to RT Quench with H₂O or Brine heating->quench Upon Completion extraction Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extraction purify Dry, Concentrate & Purify (Column Chromatography) extraction->purify product 2-Aryl-5-cyanobenzofuran purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DME) via syringe. The solvent choice is critical and can significantly impact the reaction efficiency. A mixture of an organic solvent and water is often used to solubilize both the organic reactants and the inorganic base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water or brine and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-cyanobenzofuran.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid (1.2-1.5 equivalents) helps to drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeborylation) under the reaction conditions.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For challenging substrates, other catalyst/ligand systems such as Pd(OAc)₂ with SPhos or XPhos may provide better results.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonate bases are commonly used, but for less reactive halides, stronger bases like K₃PO₄ may be required.

  • Degassed Solvents: Oxygen can oxidize the palladium(0) catalyst, leading to its deactivation. Therefore, it is essential to use degassed solvents and maintain an inert atmosphere.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[14] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[15] Several p38 MAPK inhibitors feature a 2,5-disubstituted benzofuran scaffold. The nicotinonitrile-benzofuran hybrid has been reported as a potent p38α MAP kinase inhibitor.[14] The synthesis of such compounds can be efficiently achieved using this compound as a key building block.

Protocol: Synthesis of 2-(Pyridin-4-yl)-5-cyanobenzofuran, a p38 MAPK Inhibitor Scaffold

This protocol details the synthesis of a key scaffold for p38 MAPK inhibitors via a Suzuki-Miyaura coupling between this compound and 4-bromopyridine hydrochloride.

Table of Reaction Parameters:

ParameterConditionRationale
Aryl Halide 4-Bromopyridine HydrochlorideCommercially available and reactive coupling partner.
Boronic Acid This compoundProvides the core benzofuran scaffold.
Catalyst Pd(PPh₃)₄ (3 mol%)Effective for coupling with heteroaryl halides.
Base K₂CO₃ (3.0 equivalents)Neutralizes the HCl salt and facilitates transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Good for solubilizing both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for the reaction.
Reaction Time 12-16 hoursTypical duration for complete conversion.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine 4-bromopyridine hydrochloride (1.0 g, 5.14 mmol), this compound (1.15 g, 6.17 mmol, 1.2 eq), and potassium carbonate (2.13 g, 15.4 mmol, 3.0 eq).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (178 mg, 0.154 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield 2-(pyridin-4-yl)-5-cyanobenzofuran.

Derivatization of the 5-Cyano Group: Expanding Molecular Diversity

The cyano group on the benzofuran scaffold is not merely a placeholder but a versatile functional group that can be converted into other valuable moieties, further expanding the chemical space for SAR exploration.

dot

Cyano_Derivatization cluster_products Potential Derivatives start (5-Cyanobenzofuran-2-yl) -R tetrazole Tetrazole Derivative start->tetrazole NaN₃, ZnCl₂ or other Lewis Acid carboxylic_acid Carboxylic Acid Derivative start->carboxylic_acid Acid or Base Hydrol_ysis (H₂O, heat) amide Amide Derivative start->amide Controlled Hydrolysis (e.g., H₂O₂, base)

Caption: Potential derivatizations of the 5-cyano group.

Protocol: Conversion of 2-Aryl-5-cyanobenzofuran to a 5-(1H-Tetrazol-5-yl)benzofuran Derivative

Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids with improved metabolic stability and pharmacokinetic properties.[3]

Step-by-Step Methodology:

  • To a solution of 2-aryl-5-cyanobenzofuran (1.0 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (3.0 equivalents) and triethylamine hydrochloride (3.0 equivalents) or another Lewis acid like zinc chloride (1.5 equivalents).[3]

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute HCl (e.g., 2 M) to pH ~3-4. Caution: This step may generate hydrazoic acid, which is toxic and explosive. Perform in a well-ventilated fume hood.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-(1H-tetrazol-5-yl)benzofuran derivative.

Protocol: Hydrolysis of 2-Aryl-5-cyanobenzofuran to 2-Arylbenzofuran-5-carboxylic Acid

The carboxylic acid functional group is a common feature in many drugs, providing a key point for ionic interactions with biological targets.

Step-by-Step Methodology:

  • Suspend the 2-aryl-5-cyanobenzofuran (1.0 equivalent) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 6 M NaOH).

  • Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to pH ~2-3.

  • The carboxylic acid product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to obtain the pure 2-arylbenzofuran-5-carboxylic acid.

Conclusion

This compound is a powerful and versatile building block that provides a streamlined entry into the synthesis of a wide range of 2-aryl- and 2-heteroarylbenzofurans. Its utility is particularly evident in the construction of kinase inhibitors and other bioactive molecules. The protocols and application notes provided herein offer a robust foundation for researchers to explore the vast chemical space accessible from this valuable synthetic intermediate. The ability to perform reliable Suzuki-Miyaura couplings and subsequently derivatize the cyano group makes this compound an indispensable tool in modern drug discovery.

References

Application Notes & Protocols: Strategic Implementation of (5-Cyanobenzofuran-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the effective use of (5-Cyanobenzofuran-2-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The benzofuran scaffold is a privileged core structure in numerous biologically active compounds, and its functionalization is a key objective in medicinal chemistry.[1][2] The presence of an electron-withdrawing nitrile group on the benzofuran ring introduces specific electronic considerations that necessitate carefully optimized reaction conditions to achieve high yields and minimize side reactions. This guide explains the causality behind protocol choices, offering field-proven insights for successful synthesis.

Mechanistic Rationale & Key Parameter Selection

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[3] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] However, the success of coupling electron-deficient heteroaryl boronic acids like this compound is highly dependent on the fine-tuning of several key parameters.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically facilitated by a base.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar¹-Pd(II)L₂-Ar² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product arx Ar¹-X arx->oxidative_addition boronic Ar²-B(OH)₂ (5-Cyanobenzofuran-2-yl) + Base boronic->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Causality Behind Component Selection:
  • This compound (Structure): The cyano group at the 5-position is strongly electron-withdrawing. This electronic deficit can make the boronic acid more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source, especially under harsh basic conditions.[3] Therefore, the choice of base and solvent is critical to preserve this valuable building block. While electron-deficient boronic acids can sometimes be challenging coupling partners, their successful reaction leads to valuable, highly functionalized molecules.[7][8]

  • Palladium Catalyst & Ligands: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ with phosphine ligands is often more effective. The ligands stabilize the Pd(0) species and modulate its reactivity. For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often superior as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[6]

  • Base: The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily participates in transmetalation.[9][10]

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For sensitive substrates prone to protodeboronation, a weaker base like K₂CO₃ or a non-nucleophilic fluoride source like KF might be preferable.[6][10] Strong bases like NaOH or KOH can accelerate the desired reaction but also increase the risk of substrate degradation.[4]

    • Aqueous Media: The presence of water is often beneficial, helping to solubilize the inorganic base and facilitate the formation of the active boronate species.[11]

  • Solvent System: The solvent must solubilize all reactants to ensure an efficient reaction. Aprotic polar solvents are standard.

    • Common Choices: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are excellent choices.[2]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or EtOH/H₂O) is highly effective, particularly when using carbonate or phosphate bases.[11][12] The water aids in dissolving the base and promoting the formation of the boronate complex.

Optimized Protocol: Suzuki Coupling with this compound

This protocol provides a robust starting point for coupling with various aryl and heteroaryl halides. Optimization may be required depending on the specific coupling partner.

Materials & Reagents:
  • This compound (1.2 equiv)[13][14]

  • Aryl or Heteroaryl Halide (e.g., Bromide) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or similar phosphine ligand

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Experimental Workflow:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids to Flask: - Boronic Acid - Aryl Halide - Pd(OAc)₂/Ligand - K₂CO₃ purge 2. Seal and Purge with Inert Gas (3x) setup->purge add_solvent 3. Add Degassed 1,4-Dioxane/Water purge->add_solvent heat 4. Heat to 80-100 °C (4-12 h) add_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT, Add Brine monitor->cool extract 7. Extract with Ethyl Acetate (3x) cool->extract dry 8. Dry Organic Layer (Na₂SO₄), Filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Flash Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:
  • Degassing the Solvent: Sparge the 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Charging the Reaction Vessel: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum or cap and purge with inert gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe to the reaction vessel to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl halide).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1] Monitor the reaction's progress periodically by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add brine solution to the mixture.[11]

    • Extract the aqueous layer with an organic solvent like ethyl acetate three times.[1]

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Data Summary & Troubleshooting

The optimal conditions can vary based on the reactivity of the coupling partner. The following table provides recommended starting points.

Aryl Halide (Ar-X) Catalyst System Base (equiv) Solvent System Temp (°C) Typical Yield Notes
Aryl IodidePd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90>85%Generally highly reactive and requires milder conditions.
Aryl BromidePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10070-90%The standard protocol provided above is well-suited for bromides.[15]
Aryl ChloridePd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄ (3.0)Toluene or Dioxane100-11050-80%Chlorides are less reactive and require a more active catalyst system and often a stronger base.[16]
Heteroaryl BromidePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃ (2.5)Dioxane10060-85%Heteroaryl halides can be challenging; Cesium Carbonate is often effective.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not soluble or strong enough.1. Ensure a proper inert atmosphere; use a fresh catalyst or a pre-catalyst.2. Thoroughly degas all solvents before use.3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) or a different solvent system to improve solubility.
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess protic sources.3. High reaction temperature.1. Use a milder base (e.g., KF or K₂CO₃). Reduce reaction time by using a more active catalyst.2. Use anhydrous solvents if water is not required for the chosen base.3. Lower the reaction temperature and monitor closely.
Formation of Homocoupled Side Products 1. Catalyst degradation.2. Presence of oxygen.1. Use a higher ligand-to-palladium ratio to stabilize the catalyst.2. Rigorously exclude oxygen by maintaining a positive pressure of inert gas.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust and skin contact.[17]

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them exclusively in a fume hood.

  • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Stronger bases like NaOH are corrosive. Avoid direct contact.

References

The Strategic Application of (5-Cyanobenzofuran-2-yl)boronic Acid in the Synthesis of Novel Benzofuran Derivatives: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of (5-Cyanobenzofuran-2-yl)boronic acid. This versatile building block is a gateway to a diverse array of 2,5-disubstituted benzofurans, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic implications of incorporating the 5-cyano-benzofuran moiety into potential therapeutic agents.

Introduction: The Benzofuran Scaffold and the Significance of the 5-Cyano Substituent

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The ability to functionalize the benzofuran core at specific positions is crucial for modulating its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures with high efficiency and functional group tolerance.[3][4]

This compound emerges as a particularly valuable reagent for introducing the benzofuran scaffold. The cyano group at the 5-position serves multiple strategic roles:

  • Electronic Modulation: As a potent electron-withdrawing group, the cyano moiety significantly influences the electronic properties of the benzofuran ring system. This can impact molecular interactions with biological targets and alter the pharmacokinetic properties of the final compound.

  • Metabolic Stability: The cyano group can enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • Synthetic Handle: The nitrile functionality can be further elaborated into other important functional groups, such as carboxylic acids, amides, or tetrazoles, providing a divergent approach to a library of analogues.

  • Target Engagement: The cyano group can act as a hydrogen bond acceptor or participate in other specific interactions within a protein binding pocket, contributing to the overall potency and selectivity of a drug candidate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides (or pseudo-halides). This reaction facilitates the construction of a C(sp²)-C(sp²) bond between the C2 position of the benzofuran and the coupling partner.

Mechanistic Considerations and Causality of Component Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction, especially when dealing with functionalized heteroaryl boronic acids.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation ([Ar'-B(OH)₃]⁻) PdII->Transmetal DiorganoPd Ar-Pd(II)L₂-Ar' Transmetal->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

1. Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4] The presence of electron-withdrawing groups on the aryl halide generally accelerates this rate-determining step.[5]

2. Transmetalation: This is a critical and often challenging step, particularly for heteroaryl boronic acids. The organoboronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center. For this compound, several factors come into play:

  • Protodeboronation: A significant side reaction for many heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of 5-cyanobenzofuran as a byproduct and reducing the overall yield.[6][7] This is often exacerbated by high temperatures and prolonged reaction times.
  • Electronic Effects: The electron-withdrawing cyano group can decrease the nucleophilicity of the benzofuran ring, potentially slowing down the transmetalation step.

3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.

Key Experimental Parameters and Rationale for Selection

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters. The following table provides a comparative overview of commonly used conditions, with a rationale grounded in experience with similar heteroaryl boronic acids.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Modern Pre-catalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄: A classic, reliable catalyst, but may require higher temperatures. Pd(dppf)Cl₂: Often effective for heteroaryl couplings due to the bite angle of the dppf ligand.[8] Pd₂(dba)₃: A common Pd(0) source used in conjunction with a phosphine ligand. Pre-catalysts: Offer improved air and moisture stability and generate the active Pd(0) species in situ under mild conditions, which is advantageous for unstable boronic acids.[9]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃, dppfBuchwald Ligands: Bulky, electron-rich phosphines that promote both oxidative addition (especially with aryl chlorides) and reductive elimination, often allowing for lower reaction temperatures and catalyst loadings.[10] PPh₃: A standard, cost-effective ligand suitable for many applications. dppf: Its specific geometry can be beneficial for stabilizing the palladium center during the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is critical for activating the boronic acid without promoting significant protodeboronation. K₂CO₃: A moderately strong base, often used in aqueous solvent mixtures. K₃PO₄ & Cs₂CO₃: Stronger bases that can be effective at lower temperatures, which is beneficial for unstable boronic acids. KF: A milder base that can be advantageous when base-sensitive functional groups are present.[3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixture of an organic solvent and water is common, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/H₂O: A very common and effective solvent system. Toluene/H₂O: Another widely used mixture. DMF: A polar aprotic solvent that can be useful for solubilizing reactants but may require higher purification effort. 2-MeTHF: A greener alternative to THF and dioxane.
Temperature 80-110 °C (conventional heating), 100-150 °C (microwave)The temperature should be high enough to drive the reaction to completion in a reasonable time but low enough to minimize protodeboronation. Microwave irradiation can often accelerate the reaction and improve yields.[11]

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol is adapted from established procedures for the coupling of structurally similar 5-bromobenzofuran-2-carboxylates.[12]

Reaction Scheme:

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (Ar-X) (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.025 mmol).

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure using a Modern Palladium Pre-catalyst for Challenging Couplings

This protocol is recommended for less reactive aryl chlorides or when lower reaction temperatures are desired to minimize protodeboronation.

protocol_workflow cluster_workflow Optimized Suzuki Coupling Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert reagents Add Ar-Cl, Boronic Acid, and Base (K₃PO₄) inert->reagents catalyst Add Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ + SPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene/H₂O) catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Workflow for the Optimized Suzuki-Miyaura Coupling Protocol.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl chloride (Ar-Cl) (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.08 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Under a positive pressure of inert gas, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol) and add them to the reaction flask against the positive flow of inert gas.

  • Add degassed toluene and water (e.g., in a 10:1 ratio, 5.5 mL total volume).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor solubility of reactants.1. Use a fresh bottle of palladium catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of the solvent. 3. Try a different solvent system (e.g., DMF, 2-MeTHF/H₂O) or increase the reaction temperature slightly.
Significant Protodeboronation 1. High reaction temperature. 2. Prolonged reaction time. 3. Inappropriate base or solvent pH.1. Lower the reaction temperature and monitor the reaction closely. 2. Use a more active catalyst/ligand system to shorten the reaction time.[9] 3. Switch to a milder base like KF or use a buffered system. Consider using the boronic acid as its MIDA ester or diethanolamine adduct to allow for slow release.[13]
Formation of Homocoupled Byproducts 1. Presence of oxygen. 2. Decomposition of the boronic acid.1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas. 2. See solutions for protodeboronation. Use a slight excess of the boronic acid.

Application in Drug Discovery: Structure-Activity Relationship (SAR) Insights

The incorporation of the 5-cyanobenzofuran moiety can be a powerful strategy in lead optimization. While specific SAR data for 5-cyanobenzofuran derivatives is emerging, we can extrapolate from related structures. For instance, in a series of benzofuran derivatives designed as potential anticancer agents, substitutions on the benzofuran ring were found to be critical for cytotoxic activity.[14][15] The electron-withdrawing nature of the cyano group can influence the molecule's ability to interact with key residues in a target protein, potentially through dipole-dipole interactions or by modulating the pKa of nearby functionalities.

In a recent study on novel benzofuran derivatives with osteoblast differentiation-promoting activity, 3,5-disubstituted benzofurans were identified as a useful scaffold. The carboxamide group at the 5-position was found to be important for activity, suggesting that a cyano group at this position could serve as a valuable precursor or bioisostere for this functionality.

Conclusion

This compound is a high-value building block for the synthesis of novel benzofuran derivatives with significant potential in medicinal chemistry and drug discovery. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the factors that influence its efficiency is crucial for the successful application of this reagent. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking precautions to minimize side reactions such as protodeboronation, researchers can effectively utilize this versatile compound to generate libraries of 2,5-disubstituted benzofurans for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the exploration of this promising area of chemical space.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Accelerating Complex Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, advanced materials, and natural products.[3] This guide focuses on the microwave-assisted Suzuki coupling of a specialized building block, (5-Cyanobenzofuran-2-yl)boronic acid. The presence of both a heteroaromatic benzofuran ring and an electron-withdrawing cyano group presents unique challenges and opportunities for this transformation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[4][5][6][7] By utilizing dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer directly to the polar reagents and solvents in the reaction mixture.[4][7] This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles by minimizing the formation of side products.[6][8] For sensitive substrates like heteroaryl boronic acids, the precise temperature control and speed of microwave heating can be crucial for success, mitigating decomposition pathways that occur under prolonged thermal stress.[9][10]

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals aiming to successfully employ this compound in microwave-assisted Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed and robust protocol, discuss optimization strategies, and offer troubleshooting advice grounded in established chemical principles.

Mechanistic Considerations & Strategic Choices

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] However, the specific nature of the coupling partners—in this case, an electron-deficient heteroaryl boronic acid—necessitates careful consideration of each step to ensure an efficient reaction.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This species then transfers its organic group to the Pd(II) center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.[2]

.dot

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label PdII_intermediate Ar-Pd(II)L₂-X TM_label Transmetalation PdII_intermediate->TM_label PdII_transmetal Ar-Pd(II)L₂-Ar' RE_label Reductive Elimination PdII_transmetal->RE_label OA_label->PdII_intermediate RE_label->Pd0 Product Ar-Ar' RE_label->Product TM_label->PdII_transmetal ArX Ar-X ArX->OA_label ArBOH Ar'-B(OH)₂ + Base ArBOH->TM_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with this compound
  • Protodeboronation: Heteroaryl boronic acids, especially those at the 2-position of furan or benzofuran rings, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, particularly at elevated temperatures.[9]

  • Electron-Deficient Nature: The cyano group is strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step.[12]

  • Catalyst Inhibition: The nitrile functionality (-CN) has the potential to coordinate to the palladium center, which could lead to catalyst inhibition or deactivation.[13]

Strategic Choices for Protocol Design

To address these challenges, the following strategic choices are incorporated into the protocol:

  • Catalyst System: A pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) is recommended.[9] These ligands promote the formation of the active Pd(0) species, accelerate both oxidative addition and reductive elimination, and can stabilize the catalyst, preventing decomposition.[9][14]

  • Base: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases (e.g., Na₂CO₃) for electron-deficient boronic acids.[12] These bases facilitate the formation of the boronate species required for transmetalation without promoting significant hydrolysis of the sensitive cyano group.

  • Solvent System: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is a common and effective choice.[15] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. The rapid heating provided by the microwave is particularly effective with such polar solvent mixtures.[7]

  • Microwave Parameters: The use of a dedicated microwave reactor allows for precise control of temperature and pressure.[10][16] A rapid ramp to the target temperature minimizes the time the sensitive boronic acid spends at intermediate temperatures where decomposition might be more prevalent.

Detailed Experimental Protocol

Safety First: This protocol involves high temperatures and pressures in a sealed vessel. It must be performed in a dedicated microwave reactor designed for chemical synthesis.[17][18][19] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the potential hazards of all reagents and solvents by consulting their Material Safety Data Sheets (MSDS).[18] Work within a well-ventilated laboratory hood.

Materials and Reagents
Reagent/MaterialGradeTypical Supplier(s)Notes
This compound>95%BenchChem, etc.Store under inert gas, refrigerated. Can be unstable.[20]
Aryl/Heteroaryl Halide (Ar-X)Synthesis GradeVariousLimiting reagent. Ensure it is dry and pure.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeVariousAn air-stable precatalyst. Other catalysts can be used (see Optimization).
Potassium Phosphate (K₃PO₄)Anhydrous, >98%VariousMust be anhydrous. Store in a desiccator.
1,4-DioxaneAnhydrous, Sure/Seal™VariousMust be degassed prior to use.
Deionized WaterHigh PurityIn-houseMust be degassed prior to use.
Microwave Vial (10 mL) with Stir Bar-CEM, Biotage, etc.Use only vials specified for the microwave reactor.[10]
Ethyl Acetate, Hexanes, BrineACS GradeVariousFor workup and chromatography.
Celite® or Anhydrous Sodium Sulfate (Na₂SO₄)-VariousFor filtration and drying.
Step-by-Step Methodology
  • Reagent Preparation & Vial Setup:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol).

    • Add this compound (1.2–1.5 equiv., e.g., 0.6–0.75 mmol). Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or decomposition.[21]

    • Add anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv., e.g., 1.0–1.5 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (1–5 mol%, e.g., 0.005–0.025 mmol).

    • Rationale: The reagents are added as solids first to ensure accurate weighing and to minimize exposure to atmospheric moisture and oxygen before the inert atmosphere is established.

  • Solvent Addition and Degassing:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water. Degassing can be achieved by bubbling argon or nitrogen through the solvent mixture for 15-20 minutes.

    • Using a syringe, add the degassed solvent mixture (e.g., 5 mL for a 0.1 M reaction concentration with respect to the limiting aryl halide) to the vial containing the solids.

    • Seal the vial securely with a septum cap.

    • Purge the vial headspace with argon or nitrogen for 2-5 minutes by inserting a needle connected to the gas line and a second needle to act as an outlet.

    • Rationale: Oxygen can lead to the oxidative homocoupling of the boronic acid and can contribute to catalyst decomposition.[12] A thoroughly degassed system is critical for high yields and reproducibility.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120–140 °C

      • Time: 10–20 minutes

      • Power: Set to "Max" or as required to follow the temperature profile.

      • Stirring: Set to high.

    • Initiate the microwave program.

    • Rationale: The high temperature accelerates the reaction, while the short duration minimizes substrate and product degradation.[22] Vigorous stirring is essential to ensure even heat distribution and prevent localized superheating.[18]

  • Reaction Workup:

    • After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C) using the instrument's cooling system before removing it from the reactor.[10]

    • Once cooled, carefully open the vial.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).

    • Filter the mixture through a small pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (e.g., 2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the water-soluble base and any remaining boronic acid byproducts, preparing the crude product for purification.[23]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact polarity will depend on the specific product.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[23][24]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

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Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed system.3. Boronic acid decomposition.1. Try a different catalyst/ligand system (e.g., XPhos Pd G3, Pd(PPh₃)₄).[14]2. Ensure solvents are thoroughly degassed and the vial is purged well with inert gas.[12]3. Lower the reaction temperature (e.g., 100-110 °C) and slightly increase the time. Consider using the boronic ester (e.g., pinacol ester) which is more stable.[1]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) precatalyst reduction is inefficient.1. Improve degassing procedure.[1]2. Switch to a Pd(0) source like Pd(PPh₃)₄ or use a more easily reduced precatalyst. Ensure the base is strong enough.
Protodeboronation (Loss of Boronic Acid) 1. Reaction temperature is too high or time is too long.2. Presence of protic sources.1. Reduce microwave temperature and/or time.[9]2. Ensure anhydrous solvents and base are used. A stronger base like Cs₂CO₃ may accelerate transmetalation over decomposition.[12]
Hydrolysis of Cyano Group 1. Reaction conditions are too harsh (high temp, strong base).2. Prolonged reaction time.1. Use a milder base if possible (e.g., K₂CO₃) and lower the temperature.[15]2. The speed of microwave heating is advantageous here; ensure the reaction is not heated longer than necessary.[8] Monitor by TLC/LC-MS to find the optimal time.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid and highly effective pathway to complex biaryl structures that are of significant interest in medicinal chemistry and materials science. By leveraging the benefits of microwave heating—speed, efficiency, and precise control—the inherent challenges associated with this electron-deficient heteroaryl substrate can be successfully overcome.[5][25] The protocol detailed herein provides a robust starting point, grounded in a solid mechanistic understanding. Careful attention to catalyst selection, reaction atmosphere, and microwave parameters will enable researchers to reliably synthesize novel molecular architectures and accelerate their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Cyanobenzofuran-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique chemical nature of boronic acids presents specific purification challenges that can impact yield, purity, and the success of subsequent reactions like the Suzuki-Miyaura coupling.[1] This document provides in-depth, field-proven answers and protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is typically dominated by two main species. The most prevalent is the corresponding boroxine , a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2] This process is reversible and is favored in non-aqueous or anhydrous conditions.[3] The second common impurity is 5-cyanobenzofuran , the product of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] Depending on the synthetic route, residual starting materials or reagents from a Miyaura borylation may also be present.[1]

Q2: My ¹H NMR spectrum shows broad signals for the hydroxyl protons, and the integration is inconsistent. Is the product degrading?

A2: This is a classic indicator of an equilibrium mixture of the boronic acid and its corresponding boroxine.[3] Boroxines are in a dynamic equilibrium with the boronic acid in solution, and the rate of this exchange can cause signal broadening in NMR spectroscopy.[2] The presence of even trace amounts of water can shift this equilibrium. To confirm, you can add a drop of D₂O to your NMR tube; this will exchange the acidic B(OH)₂ protons and cause their signals to disappear, often sharpening other nearby aromatic signals. It does not necessarily indicate degradation, but rather the presence of the boroxine impurity.

Q3: Why is my product "oiling out" during recrystallization instead of forming crystals?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than staying dissolved.[5] Upon cooling, this supersaturated oil fails to solidify into a crystalline lattice, often trapping impurities. The primary cause is usually the choice of a solvent in which the compound's solubility changes too drastically with temperature, or the solution is cooled too rapidly.[5] For boronic acids, the presence of a significant amount of boroxine, which may have a lower melting point or different solubility profile, can also contribute to this phenomenon.

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel chromatography is generally not recommended for boronic acids and is often ineffective.[6][7] Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing, poor separation, and in some cases, decomposition on the column.[8][9] While specialized techniques exist, such as using boric acid-treated silica or reverse-phase chromatography, other purification methods are typically more reliable and scalable.[8][10]

Q5: How should I store the purified this compound to maintain its purity?

A5: To prevent the slow dehydration to boroxine, the purified solid should be stored in a tightly sealed container, away from moisture, and preferably at a reduced temperature (-20°C is recommended for long-term storage).[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect it from atmospheric moisture and potential oxidation.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving the most challenging purification issues.

Problem Probable Cause Suggested Solution & Underlying Principle
Low Purity After Initial Work-up A. High Boroxine Content: The crude product was isolated from a non-aqueous solvent or subjected to high heat under vacuum, driving the dehydration equilibrium towards the boroxine trimer.[12]Aqueous Recrystallization: The equilibrium between boronic acid and boroxine is reversible by the addition of water.[3] Recrystallizing from a solvent system containing water (e.g., Ethanol/Water or Acetonitrile/Water) will hydrolyze the boroxine back to the desired this compound, which can then crystallize in pure form. See Protocol 1 .
B. Protodeboronation: The reaction conditions (e.g., prolonged exposure to acid, base, or residual palladium catalyst) may have caused cleavage of the carbon-boron bond, resulting in 5-cyanobenzofuran.[4]Acid-Base Extraction: this compound is a weak acid (pKa ~9) and can be deprotonated by a moderately strong base to form a water-soluble boronate salt.[1] The neutral protodeboronated impurity, 5-cyanobenzofuran, will remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the boronate, precipitating the pure boronic acid. See Protocol 2 .
Recrystallization Fails or Yields Poor Results A. "Oiling Out": The chosen solvent is too effective at dissolving the compound at high temperatures, leading to a supersaturated, non-crystalline liquid upon cooling.[5]Systematic Solvent Screening & Slow Cooling: Use a two-solvent system. Dissolve the crude material in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water or hexane) until turbidity persists. Re-heat to clarify and then allow to cool very slowly to room temperature before moving to an ice bath. This controlled decrease in solubility promotes proper crystal lattice formation.[5]
B. Poor Recovery: Too much solvent was used, or the incorrect solvent was chosen, leaving a significant amount of product dissolved in the mother liquor.Minimize Solvent Volume & Use Anti-Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude solid. After cooling and filtering, the mother liquor can be concentrated and a second crop of crystals can be obtained. Alternatively, adding an "anti-solvent" (a solvent in which the product is insoluble) to the mother liquor can precipitate more product.
Persistent Impurities Despite Recrystallization A. Isomeric or Structurally Similar Impurities: Impurities with very similar polarity and solubility profiles cannot be easily separated by recrystallization alone.Purification via Diethanolamine (DEA) Adduct: This is a highly selective chemical derivatization technique. Boronic acids react with diethanolamine to form stable, often highly crystalline, bicyclic adducts.[8][9] These adducts have significantly different solubility properties from the boronic acid and its impurities, allowing for their isolation by precipitation and filtration. The pure boronic acid is then easily regenerated by simple acid hydrolysis. See Protocol 3 .

Section 3: Visual Workflows & Diagrams

Visual aids can streamline decision-making in the lab. The following diagrams illustrate key purification workflows.

PurificationDecisionTree Figure 1. Decision Tree for Purification Strategy start Crude this compound check_nmr Analyze by NMR/LCMS Identify Major Impurity start->check_nmr boroxine Major Impurity: Boroxine check_nmr->boroxine Broad B(OH)₂ signals protodeb Major Impurity: Protodeboronation Product check_nmr->protodeb 5-cyanobenzofuran observed complex Complex Mixture or Persistent Impurities check_nmr->complex Multiple impurities recrystallize Protocol 1: Aqueous Recrystallization boroxine->recrystallize acid_base Protocol 2: Acid-Base Extraction protodeb->acid_base dea_adduct Protocol 3: Diethanolamine Adduct Formation complex->dea_adduct final_product Pure Product recrystallize->final_product acid_base->final_product dea_adduct->final_product

Caption: Figure 1. Decision Tree for Purification Strategy.

DEA_Workflow Figure 2. Diethanolamine Adduct Purification Workflow cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation cluster_3 Step 4: Final Product start Dissolve Crude Boronic Acid in Organic Solvent (e.g., Ether) add_dea Add Diethanolamine (1.1 eq) start->add_dea precipitate Stir at Room Temp (Adduct Precipitates) add_dea->precipitate filter_solid Filter the Crystalline Adduct precipitate->filter_solid wash_solid Wash with Cold Solvent filter_solid->wash_solid hydrolyze Suspend Adduct in Biphasic System (EtOAc / aq. HCl) wash_solid->hydrolyze extract Separate Organic Layer, Wash with Brine hydrolyze->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Boronic Acid evaporate->pure_product

References

Technical Support Center: Recrystallization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aryl boronic acids. As a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, the purity of your aryl boronic acid is paramount to achieving high yields and reproducible results.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into the nuances of recrystallizing these often-temperamental compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common challenges encountered during the recrystallization of aryl boronic acids.

Q1: My aryl boronic acid won't crystallize, it just oils out. What's happening and what should I do?

A1: "Oiling out" is a common frustration where the compound separates from the solvent as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the temperature of the solution.

  • Causality: Aryl boronic acids, especially those with low melting points or flexible substituents, are prone to this behavior. Rapid cooling ("shock cooling") is a primary culprit, as it doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4] The presence of impurities can also disrupt crystallization by interfering with lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface.[5] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Adjustment: If the above methods fail, your solvent system may be the issue. The compound may be too soluble. Consider adding a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your primary solvent) dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before slow cooling.[5]

Q2: I've recrystallized my aryl boronic acid, but my NMR still shows broad peaks and the melting point is not sharp. What are the likely impurities?

A2: This is a classic symptom of the presence of boroxines, the cyclic trimeric anhydrides of boronic acids.[6][7] Boronic acids exist in equilibrium with their corresponding boroxines, a process driven by the removal of water.[6][8]

  • The Boroxine Equilibrium: The formation of boroxine is a reversible dehydration reaction.[6] Heating a boronic acid, especially in a non-polar, anhydrous solvent, will drive the equilibrium towards the boroxine.[8][9] Conversely, recrystallization from aqueous solutions or exposure to atmospheric moisture will hydrolyze the boroxine back to the boronic acid.[6][10]

    Boroxine_Equilibrium

  • Impact on Characterization: Since you often have a mixture of the boronic acid and its boroxine, you'll observe broadened peaks in the NMR spectrum. The melting point will also be broad or depressed because the mixture acts as an impurity to itself.[9]

  • Solution: To ensure you have the pure boronic acid, the most reliable method is to recrystallize from a solvent system containing water (e.g., water, aqueous ethanol, or acetone/water).[9][11] This will drive the equilibrium back to the boronic acid monomer. After filtration, dry the crystals under vacuum at a mild temperature to avoid re-formation of the boroxine. For long-term storage, keep the purified boronic acid in a tightly sealed container in a desiccator or freezer to minimize exposure to moisture and prevent degradation.[12]

Q3: My Suzuki coupling reaction is sluggish or gives low yields. Could my recrystallized boronic acid be the problem?

A3: Absolutely. The purity and form of your boronic acid are critical. While boroxines can participate in Suzuki-Miyaura couplings, their reactivity can differ from the corresponding boronic acids, potentially altering reaction kinetics.[1][13]

  • Potential Issues & Solutions:

    • Boroxine Content: As discussed in Q2, significant boroxine content can be a source of inconsistency. Ensure your starting material is predominantly the boronic acid by performing an aqueous recrystallization.

    • Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[14] This is particularly prevalent with sterically hindered or electron-rich/deficient aryl boronic acids, and can be exacerbated by harsh basic conditions or prolonged heating.[12][15]

      • Mitigation: Use the mildest base and temperature conditions possible for your Suzuki coupling. Ensure your recrystallized boronic acid is free of any residual acid or base from the workup, as this can catalyze decomposition.

    • Inorganic Salts: Impurities from the synthesis of the boronic acid (e.g., lithium or magnesium salts) can interfere with the palladium catalyst. A proper recrystallization should remove these.

Q4: How do I choose the right solvent for my aryl boronic acid recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]

  • General Guidelines:

    • "Like Dissolves Like": This is a good starting point. Polar boronic acids will dissolve in polar solvents, and non-polar ones in non-polar solvents.

    • To Obtain the Boronic Acid: Use solvents containing water (e.g., water, ethanol/water, acetone/water). This is often the best choice for ensuring you isolate the monomeric acid.[9]

    • To Obtain the Boroxine: Use non-polar, anhydrous solvents like toluene or hexane, often with azeotropic removal of water.[8] This is generally less desirable unless the boroxine is specifically required.

  • A Practical Solvent Screening Protocol:

    • Place ~20-30 mg of your crude aryl boronic acid into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone) dropwise at room temperature until the solid just dissolves. A good candidate will require a reasonable amount of solvent. If it dissolves in just a few drops, it's likely too soluble. If it's insoluble, it might be a good anti-solvent.

    • Take the tubes with solvents that showed poor solubility at room temperature and heat them gently. If the solid dissolves upon heating, you have a potential recrystallization solvent.

    • Cool the promising solutions to room temperature and then in an ice bath to see if crystals form.

Aryl Boronic Acid TypeRecommended Starting Solvent SystemsRationale
Simple, unsubstituted (e.g., Phenylboronic acid)Water, Ethanol/WaterGood balance of polarity. Water helps ensure the monomeric acid form is isolated.[11][16]
Electron-rich (e.g., 4-Methoxyphenylboronic acid)Toluene, Heptane/Ethyl AcetateIncreased non-polar character often requires less polar solvents.
Electron-deficient (e.g., 4-Nitrophenylboronic acid)Ethanol, Isopropanol, Aqueous mixturesHigher polarity often necessitates more polar solvents.
Polycyclic/HeterocyclicEthyl Acetate/Hexane, Dichloromethane/HexaneSolubility can vary widely. A binary solvent system often provides the flexibility to fine-tune solubility.[5][17]

Standard Operating Protocol: Recrystallization of Phenylboronic Acid

This protocol provides a reliable method for purifying phenylboronic acid, a common substrate, by leveraging an aqueous system to ensure the isolation of the monomeric acid.

Recrystallization_Workflow

Materials:

  • Crude Phenylboronic Acid

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution:

    • Place 5.0 g of crude phenylboronic acid into a 250 mL Erlenmeyer flask.

    • Add approximately 85 mL of deionized water. (Based on solubility of ~23 g/100 mL in boiling water).[18]

    • Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil until all the solid has dissolved. Note: Do not add excessive water. Only add the minimum amount required to dissolve the solid at boiling.

  • Hot Filtration (if necessary):

    • If any insoluble impurities remain in the hot solution, perform a hot filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Quickly pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of white, needle-like crystals.[4][18]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystallization appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[18]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount (2 x 10 mL) of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.[18]

  • Drying:

    • Transfer the purified phenylboronic acid to a watch glass and dry under vacuum at a temperature not exceeding 50°C. Drying at elevated temperatures can lead to dehydration and the re-formation of triphenylboroxine.[6]

By adhering to these principles and protocols, you can significantly improve the quality of your aryl boronic acids, leading to more reliable and successful downstream applications.

References

Technical Support Center: Overcoming Protodeboronation of Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling benzofuran boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability and reactivity of these valuable synthetic building blocks. Protodeboronation—the undesired cleavage of the C–B bond—is a frequent cause of low yields and reaction failure, particularly with electron-rich heteroaromatic systems like benzofuran.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and solve issues related to protodeboronation in your experiments.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both an explanation of the underlying cause and a series of actionable solutions.

Q1: My Suzuki-Miyaura reaction with a benzofuran-2-boronic acid is giving low yields, and I'm recovering a significant amount of the parent benzofuran. What is happening?

A1: You are observing the classic signs of protodeboronation. This is a common side reaction where the boronic acid's carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reverting your starting material to the simple benzofuran scaffold.[1][2] This process competes directly with the desired palladium-catalyzed cross-coupling, consuming your boronic acid and reducing the yield of your target molecule.

The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[1] Heteroaromatic boronic acids are particularly susceptible.

Understanding the Mechanism:

Protodeboronation can proceed through several pathways, often simultaneously, with the rate being highly dependent on the reaction pH.[3][4]

  • Base-Catalyzed Pathway: Under the basic conditions typical of Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) exists in equilibrium with its more nucleophilic boronate form (ArB(OH)₃⁻). This boronate species can then be protonated by a proton source, most commonly water, leading to the cleavage of the C-B bond.[1][5]

  • Acid-Catalyzed Pathway: In acidic media, the reaction can proceed via electrophilic aromatic substitution, where a proton directly attacks the ipso-carbon of the aryl ring, displacing the boronic acid group.[1][6]

  • Aryl Anion Pathway: For highly electron-deficient aryl boronic acids, a dissociative mechanism involving the formation of a transient aryl anion has been identified under strongly basic conditions.[1][5]

Protodeboronation_Pathways ArB(OH)2 Boronic Acid ArB(OH)₂ ArB(OH)3- Boronate [ArB(OH)₃]⁻ ArB(OH)2->ArB(OH)3- ArH Protodeboronated Product (e.g., Benzofuran) ArB(OH)2->ArH Acid-Catalyzed + H⁺ ArB(OH)3-->ArH Base-Catalyzed + H₂O BOH3 Boric Acid B(OH)₃

General mechanisms of protodeboronation.
Troubleshooting & Optimization Strategies

To minimize protodeboronation, you must favor the kinetics of the productive cross-coupling reaction over the decomposition of the boronic acid.

Strategy 1: Optimize Reaction Conditions

Small changes to your reaction setup can have a profound impact on suppressing this side reaction.

  • Choice of Base: Strong bases can accelerate protodeboronation.[7] Switching to a milder base is often the most effective first step.

    • Recommendation: Replace strong bases like NaOH or KOH with milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8]

BaseGeneral ClassProtodeboronation RiskComments
NaOH, KOHStrong, HydroxideHigh Often accelerates protodeboronation, especially at elevated temperatures.
K₂CO₃, Cs₂CO₃Moderate, CarbonateMedium A good starting point for optimization. Cesium carbonate is often superior.[7]
K₃PO₄Mild, PhosphateLow Frequently the base of choice for sensitive boronic acids.[7][8]
CsFMild, FluorideLow Can be effective, especially in anhydrous conditions.[7]
  • Reaction Temperature: Higher temperatures accelerate nearly all reactions, including protodeboronation.[7]

    • Recommendation: Determine the lowest temperature at which your catalyst system is still efficient. If a reaction works at 100 °C, attempt it at 80 °C or even 60 °C. The trade-off in reaction time may be well worth the gain in yield.

  • Solvent and Water Content: Water is the proton source for the base-catalyzed pathway.[8] While Suzuki couplings often require some water to facilitate the catalytic cycle, excess water can be detrimental.

    • Recommendation: Use anhydrous solvents where possible.[8] If an aqueous mixture is required, carefully optimize the ratio. For example, start with a 10:1 dioxane:water mixture and adjust as needed.[8]

  • Catalyst System: A highly active catalyst that promotes rapid transmetalation and reductive elimination will allow the desired cross-coupling to outpace protodeboronation.[1][7]

    • Recommendation: For challenging couplings, employ modern palladium precatalysts (e.g., G3-palladacycles) paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These systems are often highly active at lower temperatures.[9]

Strategy 2: Modify the Boron Reagent

If optimizing conditions is insufficient, the most robust solution is to use a more stable derivative of the boronic acid. This strategy prevents protodeboronation by "masking" the reactive boronic acid functional group until it is needed in the catalytic cycle.

  • Use Boronic Esters (Pinacol or Neopentyl Glycol): Esterification of the boronic acid significantly increases its stability.[10][11] While it is a common assumption that esters are always more stable, the reality is nuanced, and stability depends on the specific ester and the conditions.[10][11] However, for many applications, they provide a tangible benefit. Pinacol esters are widely available commercially or can be easily synthesized.

  • Use N-methyliminodiacetic acid (MIDA) Boronates: This is a state-of-the-art strategy for handling unstable boronic acids.[1][12] MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be stored for long periods.[12] Under basic conditions used for Suzuki coupling, the MIDA ligand is slowly hydrolyzed, providing a "slow release" of the free boronic acid.[1][12] This keeps the instantaneous concentration of the unstable boronic acid very low, ensuring it engages in productive cross-coupling rather than decomposition.[1][12]

  • Use Diethanolamine (DABO) Boronates: Complexation with diethanolamine forms air- and water-stable adducts that are easily isolated and stored.[13][14] These DABO boronates can be used directly in Suzuki-Miyaura reactions and represent an inexpensive alternative for stabilizing boronic acids.[13]

MIDA_Workflow start Unstable Benzofuran Boronic Acid step1 React with N-methyl- iminodiacetic acid (MIDA-H₂) (Toluene/DMSO, reflux w/ Dean-Stark) start->step1 step2 Isolate Air-Stable MIDA Boronate step1->step2 step3 Use in Suzuki Coupling (Standard basic conditions) step2->step3 step4 Slow release of Boronic Acid in situ step3->step4 Hydrolysis end High Yield of Desired Product step4->end

Workflow for using MIDA esters to prevent protodeboronation.
Frequently Asked Questions (FAQs)

Q2: How should I store and handle my benzofuran boronic acid to ensure its longevity?

A2: Benzofuran boronic acids, like many heteroaromatic boronic acids, can be unstable upon storage. They are susceptible to oxidation and may exist in equilibrium with their anhydride forms (boroxines).[15][16]

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a desiccator or freezer.[17][18]

  • Handling: Avoid prolonged exposure to air and moisture. When weighing out the reagent, do so quickly and in a low-humidity environment if possible. For highly sensitive applications, handling in a glovebox is recommended. Always store boric acid away from strong bases, reactive metals, and strong oxidizers.[18][19]

Q3: Can the choice of palladium source influence protodeboronation?

A3: Yes. The state of the palladium catalyst can play a role. The active catalyst is Pd(0), but reactions are often initiated with Pd(II) precatalysts. Some Pd(II) species have been implicated in promoting protodeboronation. Using a highly active precatalyst that rapidly converts to the Pd(0) species and enters the catalytic cycle can favor the desired reaction.

Q4: I've heard that organotrifluoroborates are more stable alternatives. Are they a good choice for benzofuran systems?

A4: Potassium organotrifluoroborates (R-BF₃K) are indeed another class of "masked" boronic acids that offer enhanced stability.[1] They are typically crystalline, air-stable solids. Like MIDA boronates, they require in-situ hydrolysis under the reaction conditions to release the active boronic acid. They are an excellent alternative and have been used successfully in couplings of unstable heteroaryl systems.[12] The choice between MIDA boronates and trifluoroborates often comes down to ease of synthesis for a specific substrate and downstream purification considerations.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Using Benzofuran-2-boronic Acid

This protocol is a starting point for coupling a generic aryl bromide with benzofuran-2-boronic acid, optimized to minimize protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), benzofuran-2-boronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas (argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of Benzofuran-2-boronic Acid MIDA Ester

This two-step protocol is highly recommended for particularly challenging or sensitive substrates.[12]

Part A: MIDA Ester Formation

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve benzofuran-2-boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected.

  • Isolation: Cool the reaction mixture. The MIDA boronate often precipitates from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexanes or diethyl ether), and dried under vacuum. The resulting MIDA boronate is a stable solid.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Follow the steps in Protocol 1 , but substitute the benzofuran-2-boronic acid with the newly synthesized benzofuran-2-boronic acid MIDA ester (1.3 equiv.). The reaction can often be run at a slightly higher temperature (e.g., 90-100 °C) due to the enhanced stability of the reagent, leading to faster reaction times without significant protodeboronation.

References

Technical Support Center: Purification Strategies for Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of a Senior Application Scientist:

Welcome to the technical support center for boronic acid purification. Boronic acids and their derivatives are foundational building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties—acting as Lewis acids with pH-dependent solubility—can present significant purification challenges.[1][2] Unreacted boronic acids and related boron-containing byproducts can interfere with subsequent reactions, complicate product isolation, and act as potential genotoxic impurities in active pharmaceutical ingredients (APIs).[3]

This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the removal of these impurities from your reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Liquid-Liquid Extraction

Q1: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong and what should I do?

A: This is a very common issue and typically points to the pH of your aqueous wash being insufficient to fully ionize the boronic acid.

  • The Underlying Principle: Boronic acids are Lewis acids with a pKa typically around 9.[1][2] To effectively partition them into an aqueous layer, you must deprotonate them to form the much more water-soluble boronate salt (R-B(OH)₃⁻).[4][5] This equilibrium is pH-dependent.[6][7]

  • Troubleshooting Steps:

    • Increase the Basicity: Your aqueous wash needs to be sufficiently alkaline, ideally with a pH at least 1-2 units above the pKa of the boronic acid. A 1-2 M solution of NaOH, KOH, or K₂CO₃ is generally effective to ensure a pH > 10.[4][8]

    • Introduce a Complexing Agent: For stubborn cases, adding a cis-diol, such as D-sorbitol or mannitol, to the basic aqueous wash can dramatically improve extraction efficiency.[4][9] Boronic acids react with cis-diols to form stable, anionic cyclic esters (boronate esters) that are highly water-soluble.[10][11][12] This strategy leverages the unique affinity of boronic acids for diol functionalities.

    • Solvent Selection: If your desired product has some polarity, it might be partitioning into the aqueous layer along with the impurity. Consider switching to a less polar organic solvent like diethyl ether or toluene to minimize this effect.[4]

Q2: My product is also acidic and is being extracted into the basic aqueous wash along with the boronic acid. What's the solution?

A: This is a classic selectivity problem. Here, a simple pH adjustment won't suffice.

  • The Underlying Principle: You need a method that selectively targets the unique chemistry of the boronic acid. The formation of boronate esters with diols is a key differentiator.

  • Troubleshooting Steps:

    • Diol Complexation Under Biphasic Conditions: As mentioned above, adding D-sorbitol or mannitol to the aqueous phase will selectively complex with the boronic acid, pulling it into the aqueous layer, often leaving other acidic compounds in the organic phase.[4][9]

    • Salt Formation and Extraction: An alternative is to treat the crude mixture with a base to form the salt of your acidic product and the boronate salt.[13] Then, by carefully choosing your solvent system, you may be able to selectively extract one from the other.[13][14] This can be followed by acidification to recover the purified compounds.[13][14]

Chromatography & Solid-Phase Extraction (SPE)

Q3: My product and the boronic acid impurity are co-eluting during silica gel chromatography. How can I improve separation?

A: Co-elution is a frequent challenge due to the often-polar nature of boronic acids, which can lead to streaking and poor separation on silica gel.[4][14]

  • The Underlying Principle: Standard silica gel chromatography relies on polarity differences. When these are minimal, you need to exploit other chemical handles or change the stationary phase.

  • Troubleshooting Steps:

    • Boron-Specific Scavenger Resins: This is often the most direct and effective solution.[4][15] These are solid supports functionalized with groups that covalently bind to boronic acids.

    • Boric Acid-Treated Silica: Pre-treating your silica gel with boric acid can sometimes improve the chromatography of boronic esters by reducing their over-adsorption on the silica surface.[16]

    • Alternative Stationary Phases: Consider using neutral alumina, as some boronate esters have been successfully purified this way.[14] Reverse-phase chromatography (e.g., C18) can also be an option, particularly if the polarity difference between your product and the impurity is more pronounced in a polar mobile phase.

Q4: What are scavenger resins and how do I choose the right one?

A: Scavenger resins are polymer-supported reagents designed to irreversibly bind and remove specific impurities from a solution, simplifying purification to a simple filtration step.[15] For boronic acids, scavengers with diol or amine functionalities are particularly effective.

  • The Underlying Principle: These resins exploit the Lewis acidity of the boron atom and its ability to form stable complexes.

  • Common Scavenger Resins for Boronic Acids:

Scavenger TypeFunctional GroupMechanism of ActionKey Advantages
DEAM-PS Diethanolaminomethyl PolystyreneForms a stable complex with the boronic acid.[3]Highly effective for sequestering boronic acids.[17][18]
Diol-Functionalized Silica cis-Diol groupsForms a reversible covalent cyclic ester with the boronic acid.[19][20]High specificity for boronic acids.
Guanidine-Functionalized Silica GuanidineActs as a strong chelator for acidic compounds, including boronic acids.[19]Powerful scavenger for various acidic impurities.
  • Selection Workflow:

    • Start with a DEAM-functionalized resin, as it is a widely cited and effective choice.

    • If you require milder conditions or are working with a sensitive product, a diol-based scavenger might be preferable.

    • Consult supplier application notes for specific recommendations based on your solvent system and the structure of your boronic acid.

Workflow Diagram: Selecting a Purification Strategy

G start Crude Reaction Mixture Containing Boronic Acid Impurity q1 Is the product acid-labile? start->q1 extraction Liquid-Liquid Extraction q1->extraction No chromatography Chromatography / SPE q1->chromatography Yes q2 Is the product also acidic? extraction->q2 basic_wash Basic Wash (pH > 10) e.g., 1M NaOH q2->basic_wash No diol_wash Basic Wash + Diol (e.g., Sorbitol) q2->diol_wash Yes pure_product Pure Product basic_wash->pure_product diol_wash->pure_product q3 Co-elution on Silica? chromatography->q3 scavenger Use Boron Scavenger Resin (e.g., DEAM, Diol) q3->scavenger Yes alt_chrom Alternative Chromatography (Neutral Alumina, Reverse Phase) q3->alt_chrom Try First scavenger->pure_product alt_chrom->pure_product

Caption: Decision tree for selecting a purification method.

Detailed Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction with a Diol

This protocol is designed for instances where a simple basic wash is insufficient.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Prepare Aqueous Phase: In a separate vessel, prepare an aqueous solution of 1 M NaOH containing D-sorbitol (typically 1.0-1.5 equivalents relative to the boronic acid).

  • Extraction: Transfer both solutions to a separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Wash: Wash the organic layer again with a fresh portion of the basic sorbitol solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Boronic Acid Removal with a Scavenger Resin (Batch Mode)

This is a highly effective method for challenging separations.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, MeCN) in which the product is soluble but that does not react with the resin.

  • Add Resin: Add the scavenger resin (e.g., SiliaBond DEAM, typically 3-5 equivalents relative to the boronic acid impurity) to the solution.

  • Agitation: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Workflow Diagram: Scavenger Resin Protocol

G cluster_protocol Batch Scavenging Protocol A 1. Dissolve Crude Product in Solvent B 2. Add Scavenger Resin (3-5 eq.) A->B C 3. Stir Slurry (1-24h at RT) B->C D 4. Filter to Remove Resin C->D E 5. Concentrate Filtrate D->E F Pure Product E->F

Caption: Step-by-step workflow for impurity removal using a scavenger resin.

References

Troubleshooting low conversion rates in benzofuran boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for troubleshooting reactions involving benzofuran boronic acid. As a key building block in the synthesis of pharmacologically active molecules and advanced materials, the successful application of benzofuran boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions, is critical for many research and development programs.[1][2] However, its inherent instability and propensity for side reactions can lead to frustratingly low conversion rates.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and resolving common issues encountered during their experiments. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with benzofuran-2-boronic acid has failed or shows very low yield. What are the most common culprits?

A1: When a Suzuki coupling with benzofuran-2-boronic acid underperforms, the issue typically stems from one of three areas: the integrity of the boronic acid itself, the activity of the catalyst, or suboptimal reaction conditions. The most frequent cause is the degradation of the boronic acid via protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially under basic or heated conditions.[5][6] Other common issues include catalyst deactivation by oxygen and the formation of homocoupled byproducts.[7]

Q2: I suspect my benzofuran boronic acid has degraded. How can I check its quality and what is the proper way to store it?

A2: The quality of benzofuran boronic acid is paramount. Commercial batches often contain varying amounts of the corresponding cyclic anhydride, known as a boroxine, which forms through the loss of water.[5] While this is often reversible, significant degradation to non-reactive species can occur. You can assess purity using ¹H NMR or HPLC.[5][8] For storage, benzofuran-2-boronic acid should be kept at -20°C in a tightly sealed container to minimize degradation.[9]

Q3: What is protodeboronation and why is it such a problem with benzofuran boronic acid?

A3: Protodeboronation is the protonolysis of the carbon-boron bond, converting your benzofuran boronic acid into simple benzofuran, which is an inactive byproduct in the coupling reaction.[6] Heteroaromatic boronic acids, like those of furan, pyrrole, and benzofuran, are particularly susceptible to this side reaction.[4][10] The reaction conditions of a Suzuki coupling (base, protic solvent, heat) unfortunately create a favorable environment for this undesired pathway to occur.

Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this reaction?

A4: While Pd(PPh₃)₄ can work in some cases, it is often not optimal for challenging substrates like benzofuran boronic acid. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or an air-stable precatalyst (e.g., XPhos Pd G3) are generally far more effective.[1][2][7] These advanced ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while enhancing catalyst stability.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving poor reaction performance.

Symptom 1: No Reaction or Very Low Conversion (<10%)

If you observe only starting materials after the reaction, it points to a fundamental failure in one of the core components.

G start Low Conversion Rate reagent Problem with Reagents? start->reagent catalyst Problem with Catalyst System? start->catalyst conditions Problem with Reaction Conditions? start->conditions boronic_acid Benzofuran Boronic Acid Degradation reagent->boronic_acid halide Aryl Halide Inactive? reagent->halide pd_source Pd Precatalyst Inactive catalyst->pd_source ligand Ligand Inappropriate/Degraded catalyst->ligand oxygen Oxygen Contamination conditions->oxygen base_solvent Base/Solvent Mismatch conditions->base_solvent check_ba Action: Check BA purity (NMR/LCMS). Use fresh bottle or a stabilized form (MIDA boronate, DABO boronate). boronic_acid->check_ba check_halide Action: Verify halide purity. Consider switching to a more reactive halide (I > Br > OTf >> Cl). halide->check_halide check_pd Action: Use a fresh, high-quality precatalyst (e.g., XPhos Pd G3). Ensure proper handling. pd_source->check_pd check_ligand Action: Screen bulky, electron-rich ligands (Buchwald-type). Ensure ligand:Pd ratio is correct. ligand->check_ligand check_o2 Action: Thoroughly degas solvents (sparge with Ar/N2 for 20-30 min). Maintain inert atmosphere. oxygen->check_o2 check_bs Action: Screen different bases (K3PO4, K2CO3, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, THF/H2O). base_solvent->check_bs

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

  • Verify Benzofuran Boronic Acid Integrity: As discussed, this is the most likely point of failure. Unstable boronic acids like 2-benzofuranylboronic acid can significantly decompose on the benchtop in a matter of days.[3]

    • Action: Analyze an aliquot of your boronic acid by ¹H NMR. If significant degradation is observed, use a fresh bottle. For persistently difficult cases, consider converting the boronic acid to a more stable surrogate in situ or prior to the reaction. Air-stable MIDA boronates, trifluoroborate salts, or diethanolamine (DABO) adducts are excellent alternatives that slowly release the active boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[3][4][12]

  • Assess the Catalyst System:

    • Cause: The active Pd(0) species is sensitive to atmospheric oxygen.[7] If your precatalyst is old or was handled improperly, it may be inactive. Furthermore, the choice of ligand is critical for promoting the reaction of heteroaromatic substrates.[13]

    • Action: Use a fresh, reliable palladium precatalyst. We recommend starting with a modern, air-stable precatalyst such as XPhos Pd G3 or SPhos Pd G3.[7] These catalysts generate the active Pd(0) species rapidly under mild conditions, which is key to outcompeting the boronic acid decomposition.[10]

  • Ensure Rigorously Inert Conditions:

    • Cause: Oxygen not only deactivates the palladium catalyst but also promotes the oxidative homocoupling of the boronic acid, further reducing the available reagent and yield.[5][7]

    • Action: Your solvent system must be thoroughly degassed. Sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is more effective than the freeze-pump-thaw method for larger volumes. Ensure the reaction is set up and runs under a positive pressure of inert gas.[14]

Symptom 2: Significant Byproduct Formation with Moderate Conversion

If your reaction proceeds but is "messy," identifying the major byproducts is key to diagnosis.

SideReactions sub Benzofuran-2-Boronic Acid p1 Benzofuran (via Protodeboronation) sub->p1 H+ / Base / Heat p2 2,2'-Bis-benzofuran (via Homocoupling) sub->p2 Pd(0) / O2 p3 Boroxine (via Dehydration) sub->p3 - H2O (Reversible) p4 2-Hydroxybenzofuran (via Oxidation) sub->p4 Oxidation

Caption: Common Degradation Pathways for Benzofuran Boronic Acid.

Byproduct NameFormation PathwayRecommended Analytical MethodKey Diagnostic Signal
Benzofuran Protodeboronation[5][6]GC-MS, ¹H NMRAppearance of a new singlet for the proton at the 2-position of benzofuran.
2,2'-Bis-benzofuran Oxidative Homocoupling[5]LC-MS, ¹H NMRMass peak corresponding to the dimer; complex aromatic signals in NMR.
Boroxine Dehydration (trimerization)[5]¹¹B NMR, LC-MSA shift in the ¹¹B NMR signal; potential for a broader peak in LC.
2-Hydroxybenzofuran Oxidative Degradation[5]LC-MSMass peak corresponding to M+16 (addition of oxygen).
  • To Reduce Protodeboronation:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or using finely powdered K₃PO₄, which has lower solubility.[1][7]

    • Lower Reaction Temperature: If the reaction is proceeding but is plagued by this side reaction, reducing the temperature may slow the rate of protodeboronation more than the desired coupling.

    • Employ Stabilized Boronic Acid Surrogates: As mentioned, using MIDA boronates or trifluoroborates is a highly effective strategy to keep the concentration of the free, unstable boronic acid low.[3][4]

  • To Reduce Homocoupling:

    • Improve Degassing: This is the most critical factor. Ensure your inert atmosphere is maintained throughout the reaction.[7]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 equivalents) is common, but a very large excess can favor homocoupling.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Benzofuran-2-boronic acid (1.2 - 1.5 equiv)[1]

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[7]

  • Solvent (e.g., 1,4-Dioxane/water, 5:1 ratio, 0.1 M)[1]

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, benzofuran-2-boronic acid, and finely powdered base.

  • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the positive pressure of inert gas, add the palladium precatalyst.

  • Add the previously degassed solvent system via syringe.

  • Place the vial in a preheated heating block (typically 80-100 °C) and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Preparation of an Air-Stable Diethanolamine (DABO) Boronate Adduct

This procedure converts the unstable boronic acid into a stable, easy-to-handle solid that can be used directly in the coupling reaction.[12]

Materials:

  • Benzofuran-2-boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a flask open to the air, dissolve the benzofuran-2-boronic acid in a minimal amount of DCM.

  • Add diethanolamine dropwise while stirring at room temperature.

  • A white precipitate will typically form. Continue stirring the slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold DCM and dry under vacuum.

  • This stable DABO boronate can now be used in the Suzuki coupling (Protocol 1). Note that protic solvents (like water in the solvent mixture) are typically required for the adduct to hydrolyze and release the active boronic acid for the catalytic cycle.[12]

Summary and Recommendations

Low conversion rates in benzofuran boronic acid reactions are a common but surmountable challenge. A systematic approach that begins with verifying the integrity of the boronic acid is crucial. Employing modern, air-stable palladium precatalysts with appropriate ligands and ensuring rigorously oxygen-free conditions will address the majority of issues. For particularly stubborn cases, the use of stabilized boronic acid surrogates like MIDA boronates or DABO adducts provides a powerful tool to minimize degradation and maximize yield. Always use analytical techniques to monitor your reaction, as this provides the essential data needed to distinguish between a slow reaction and a failed one due to reagent decomposition.

References

Characterization challenges of boronic acid oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boronic Acid Oligomerization

A Guide for Researchers in Synthesis and Drug Development

Welcome to the technical support center dedicated to the characterization challenges of boronic acid oligomerization. Boronic acids are indispensable reagents in organic synthesis and key pharmacophores in medicinal chemistry. However, their inherent tendency to undergo reversible self-condensation to form oligomeric species, primarily cyclic anhydrides known as boroxines, presents significant analytical hurdles. This guide provides expert-driven insights, troubleshooting protocols, and practical solutions to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What exactly are boronic acid oligomers and why do they form?

Boronic acid oligomers are molecules formed by the intermolecular dehydration of two or more boronic acid monomers. The most common oligomer is a six-membered, planar ring called a boroxine, which is a trimeric anhydride. This process is a reversible equilibrium reaction driven by the removal of water. The stability of the B-O-B bonds in the boroxine structure and the removal of water from the system shifts the equilibrium towards the oligomeric state.

G cluster_0 Equilibrium Monomer 3 R-B(OH)₂ (Monomer) Oligomer (RBO)₃ (Trimeric Boroxine) Monomer->Oligomer Dehydration (Condensation) Oligomer->Monomer Hydrolysis Water + 3 H₂O

Caption: Reversible equilibrium between a boronic acid monomer and its trimeric anhydride (boroxine).

Q2: What experimental conditions promote the formation of these oligomers?

Several factors can shift the equilibrium towards the oligomeric form:

  • Low Water Content: Storing boronic acids as dry solids or dissolving them in anhydrous aprotic solvents (like DMSO, THF, or acetonitrile) strongly favors the formation of boroxines.

  • Increased Temperature: Heating a sample can drive off water, promoting dehydration and oligomerization. This is a common issue during sample analysis, such as in a heated GC inlet or a high-temperature mass spectrometer source.

  • High Concentration: As the concentration of the boronic acid increases, the probability of intermolecular condensation also rises.

Conversely, dissolving the sample in water or protic solvents containing water (e.g., methanol with water) will drive the equilibrium back towards the monomeric diol form.

Q3: I see multiple peaks in my HPLC chromatogram for a purified boronic acid. Are these oligomers?

It is highly probable. The presence of multiple, often broad or poorly resolved, peaks for a single boronic acid species is a classic sign of on-column oligomerization or interconversion between the monomer and various oligomeric forms. The stationary phase of the column can create a micro-environment where water concentration varies, allowing for this dynamic equilibrium to occur during the separation, leading to artifactual peaks.

Troubleshooting Guide: By Analytical Technique

This section provides specific troubleshooting advice for common analytical methods used to characterize boronic acids.

High-Performance Liquid Chromatography (HPLC/UPLC)

Problem: Poor peak shape, multiple unexpected peaks, or inconsistent retention times for a known pure boronic acid.

Underlying Cause: This is often due to the on-column equilibrium between the boronic acid monomer, its boroxine form, and potentially interactions with the silica support of reversed-phase columns. The different forms have distinct polarities, causing them to separate or interconvert during the chromatographic run.

Solutions & Protocols:

  • Mobile Phase Modification: The most effective strategy is to "lock" the equilibrium into a single state.

    • Acidification: Lowering the mobile phase pH (e.g., to pH 2-3 with 0.1% formic or trifluoroacetic acid) can help protonate silanols on the column surface, reducing undesirable secondary interactions.

    • Aqueous Content: Ensure sufficient water in the mobile phase (at least 10-20%) to favor the monomeric diol form through hydrolysis.

    • Lewis Base Additives: For particularly stubborn cases, adding a weak Lewis base that can reversibly coordinate to the boron center can stabilize the monomeric form. However, this can complicate downstream analysis like mass spectrometry.

Workflow: Troubleshooting Multiple HPLC Peaks

G Start Multiple Peaks Observed in HPLC for a Boronic Acid CheckPurity 1. Confirm Purity by Orthogonal Method (e.g., NMR in D₂O) Start->CheckPurity IsPure Is sample pure? CheckPurity->IsPure Impurity Peaks are true impurities. Action: Re-purify sample. IsPure->Impurity No OnColumnIssue Peaks are likely on-column artifacts (Monomer/Oligomer Equilibrium) IsPure->OnColumnIssue Yes ModifyMP 2. Modify Mobile Phase OnColumnIssue->ModifyMP IncreaseAq Increase aqueous content (e.g., start at 95% H₂O) ModifyMP->IncreaseAq AcidifyMP Acidify mobile phase (e.g., add 0.1% TFA/FA) ModifyMP->AcidifyMP CheckResult Did peak shape/number improve? IncreaseAq->CheckResult AcidifyMP->CheckResult Success Problem Solved. Finalize method. CheckResult->Success Yes FurtherSteps 3. Consider alternative chromatography (e.g., SFC, HILIC) or derivatization. CheckResult->FurtherSteps No

Caption: A logical workflow for diagnosing and solving multi-peak issues in HPLC of boronic acids.

Mass Spectrometry (MS)

Problem: Detection of ions with masses corresponding to the boroxine trimer, dimer, or their water-loss fragments, which may not actually exist in the bulk sample.

Underlying Cause: In-source oligomerization. The high temperatures and vacuum conditions within an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can easily drive the dehydration reaction, creating oligomeric artifacts before detection.

Solutions & Protocols:

  • Optimize Source Conditions:

    • Lower Temperature: Reduce the source gas temperature and capillary temperature to the lowest settings that still allow for efficient desolvation.

    • Gentle Ionization: Use ESI in negative ion mode where possible, as observing the [M+formate]⁻ or [M+acetate]⁻ adduct can be more robust than the [M-H]⁻ ion.

  • Mobile Phase is Key: Couple the MS to an HPLC method (as described above) that is designed to deliver the boronic acid to the source predominantly in its monomeric form. If the analyte is already a monomer in solution, the chances of in-source oligomerization are significantly reduced.

  • Derivatization: In complex cases, derivatizing the boronic acid to form a stable boronate ester (e.g., with pinacol or N-methyliminodiacetic acid, MIDA) can provide a single, stable species for MS analysis.

Data Interpretation Table: Expected MS Adducts

Here is a summary of common ions observed for a hypothetical boronic acid (R-B(OH)₂) with a molecular weight (MW) of 150 Da.

SpeciesFormulaExpected m/z [M-H]⁻Expected m/z [M+Na]⁺Notes
Monomer R-B(OH)₂149.0173.0The target analyte.
Dimeric Anhydride (RBO)₂(OH)₂281.0305.0Result of one water loss from two monomers.
Trimeric Boroxine (RBO)₃414.0 (as [M-H]⁻)437.0 (as [M+Na]⁺)A common artifact from in-source dehydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad ¹H or ¹¹B NMR signals, or multiple sets of signals that complicate structural elucidation.

Underlying Cause: The sample exists in an equilibrium of different oligomeric states in solution. If the rate of exchange between these states is on the same timescale as the NMR experiment, signal broadening occurs. If the exchange is slow, separate signals for each species may be observed.

Solutions & Protocols:

  • Solvent Choice is Critical:

    • For Monomer Analysis: Dissolve the sample in a solvent system that favors the monomer. Deuterated water (D₂O) is effective but may lead to H/D exchange. A mixture like acetone-d₆/D₂O (e.g., 9:1) often provides a good balance.

    • For Boroxine Analysis: To characterize the oligomer, use an anhydrous aprotic solvent like DMSO-d₆ or CDCl₃. Ensure the solvent is truly dry.

  • Use of Lewis Bases: Adding a small amount of a Lewis base like pyridine-d₅ can form an adduct with the boronic acid, breaking up the oligomers and resulting in sharp, clear signals for the monomer-base complex.

  • ¹¹B NMR: This is a highly informative technique. The monomeric boronic acid typically appears as a broad signal around δ 28-34 ppm, while the tricoordinate boron in a boroxine gives a sharper signal around δ 20-23 ppm. Observing both can confirm the presence of an equilibrium.

Step-by-Step Protocol: HPLC Method for Boronic Acid Monomer Stabilization

This protocol provides a starting point for developing a robust HPLC method to analyze a boronic acid while minimizing on-column oligomerization.

  • Column Selection: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 95% Water, 5% Acetonitrile, with 0.1% Formic Acid.

    • Mobile Phase B (Organic): 95% Acetonitrile, 5% Water, with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the boronic acid sample at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. This ensures it is fully dissolved as the monomer before injection.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: Hold at 100% Mobile Phase A.

      • 2-15 min: Linear gradient from 0% to 100% Mobile Phase B.

      • 15-18 min: Hold at 100% Mobile Phase B.

      • 18-20 min: Return to 100% Mobile Phase A and re-equilibrate.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm if the molecule has a chromophore).

  • Analysis: Under these acidic, aqueous starting conditions, the boronic acid should elute as a single, sharp peak corresponding to the monomer. If multiple peaks persist, they are more likely to be actual impurities rather than on-column artifacts.

Technical Support Center: Column Chromatography Methods for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purifying boronic acids and their derivatives using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and optimize your purification strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching boronic acid chromatography.

Q1: Why is purifying my boronic acid on silica gel so difficult? I'm seeing significant tailing and low recovery.

A: This is a classic issue rooted in the nature of both boronic acids and silica gel. Boronic acids possess an empty p-orbital on the boron atom, making them Lewis acidic. Silica gel, on the other hand, has surface silanol groups (Si-OH) that are weakly acidic but can act as Lewis bases. This Lewis acid-base interaction leads to strong adsorption of the boronic acid to the silica, resulting in poor elution, tailing, and sometimes decomposition.[1][2][3] Additionally, the polar nature of many boronic acids contributes to these challenges.[4]

Q2: My boronic ester (e.g., a pinacol ester) is supposed to be more stable. Why am I still having trouble with silica gel chromatography?

A: While boronate esters, like pinacol esters (Bpin), are generally more stable and less polar than their corresponding boronic acids, they are not immune to issues on silica gel.[5][6] They can be susceptible to hydrolysis back to the boronic acid on the acidic silica surface, especially if there's moisture present.[6][7] This in-situ decomposition leads to the same adsorption problems as starting with the free boronic acid.[2] Some boronic esters are also prone to over-adsorption on silica.[1][8][9]

Q3: I can't see my boronic acid spot on the TLC plate using a UV lamp. How can I visualize it?

A: Many simple aryl boronic acids are not strongly UV-active, making visualization difficult.[2] Staining is often necessary. A common and effective stain for boron-containing compounds is p-anisaldehyde stain, which typically yields a colored spot upon heating.[8] Another reported staining method utilizes alizarin in acetone.[10] For boronic esters, cerium ammonium molybdate (CAM) stain can be effective, often producing a blue spot.[2]

Q4: What are the main alternatives to standard silica gel chromatography for boronic acid purification?

A: When standard silica gel fails, several alternatives can be explored:

  • Modified Silica Gel: Using silica gel impregnated with boric acid can suppress over-adsorption and decomposition of boronic esters.[1][8][11][12]

  • Neutral Alumina: For some boronate esters, neutral alumina can be a good alternative to silica gel.[13]

  • Reversed-Phase Chromatography (C18): This is a viable option, particularly for more polar boronic acids. However, challenges can include poor retention of some compounds and potential on-column hydrolysis for boronate esters.[3][6][14]

  • Boronate Affinity Chromatography (BAC): This technique is used for purifying cis-diol-containing compounds using an immobilized boronic acid resin, but a similar principle can be applied in reverse by using a diol-functionalized resin to capture and purify boronic acids.[10][15][16][17]

  • Derivatization: Converting the boronic acid to a more stable and easily purified derivative, such as a diethanolamine adduct or a MIDA boronate, can be a powerful strategy.[2][3][14][18]

II. Troubleshooting Guides

This section provides in-depth solutions to specific, complex problems encountered during boronic acid purification.

Problem 1: Severe Peak Tailing and Low Recovery of Boronic Esters on Silica Gel

Symptoms:

  • On a TLC plate, the spot streaks from the baseline to the solvent front.[13]

  • During column chromatography, the compound elutes over a large number of fractions, or not at all until a very strong eluent is used.[2][9]

  • The total recovered mass of the product is significantly lower than the amount loaded.[8]

Causality Analysis: This issue is most often caused by the over-adsorption of the boronic ester to the Lewis basic sites on the silica gel surface.[1][8] The vacant p-orbital of the boron atom interacts strongly with the lone pairs on the oxygen atoms of the silanol groups. This can also promote on-column hydrolysis to the even more polar and problematic boronic acid.

Solutions:

Solution A: Boric Acid Impregnated Silica Gel

The addition of boric acid to the silica gel deactivates the highly adsorptive sites. It is thought that the boric acid itself interacts with these sites, effectively "shielding" the boronic ester from them.[1] This leads to sharper peaks and improved recovery.

Detailed Protocol: Preparation of Boric Acid-Treated Silica Gel [12][19]

  • In a round-bottom flask, create a slurry of silica gel in ethanol.

  • Add boric acid to the slurry (a common ratio is ~28 g of boric acid per 300 mL of silica gel in 550 mL of ethanol).[12]

  • Stir the suspension at room temperature for 2 hours.

  • Filter the silica gel and wash it thoroughly with ethanol (3x) to remove excess boric acid.

  • Dry the impregnated silica gel in a vacuum oven (e.g., at 100-140°C) for 24-48 hours to remove all solvent.[12]

  • Use this treated silica for both TLC analysis and column chromatography.

Solution B: Use of Alternative Solvent Systems

Sometimes, the choice of eluent can mitigate the issue. While standard hexane/ethyl acetate systems are common, exploring other solvents can be beneficial.

  • Dichloromethane/Methanol: For more polar compounds, a gradient of methanol in dichloromethane can be effective.[4]

  • Heptane/Isopropanol: This combination has been reported to work well for some Bpin compounds.[2]

  • Toluene or Acetone/Hexanes: These can also be effective alternatives depending on the polarity of your compound.[2]

Solution C: Use a Shorter Column

Using a shorter, wider column (a "plug" of silica) can minimize the interaction time between the compound and the stationary phase, which can sometimes be sufficient to achieve purification with better recovery.[2]

Problem 2: On-Column Decomposition or Reaction

Symptoms:

  • Multiple new spots appear on the TLC after running a column, which were not present in the crude material.

  • NMR analysis of the collected fractions shows byproducts, such as the corresponding protodeborylated compound (the boronic acid group is replaced by a hydrogen).

  • For boronate esters, the corresponding free boronic acid is observed in the eluted fractions.[6]

Causality Analysis: The acidic nature of the silica gel surface is the primary culprit. It can catalyze the hydrolysis of boronate esters and the decomposition of sensitive boronic acids.[20][21] Some boronic acids, like 5-indoleboronic acid, are inherently unstable and can decompose rapidly on silica.[20]

Solutions:

Solution A: Convert to a More Stable Derivative

If the boronic acid or ester is too unstable for chromatography, converting it to a robust derivative for purification is an excellent strategy. After purification, the derivative can be converted back to the free boronic acid if needed.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to silica gel chromatography and a wide range of reaction conditions.[5] They can be deprotected under mild basic conditions.

  • Diethanolamine (DEA) Adducts: Boronic acids react with diethanolamine to form stable, often crystalline, adducts that can be purified by crystallization or sometimes chromatography.[3][18] The free boronic acid can be liberated by treatment with an acid.[2]

Workflow for Purification via Derivatization

G Crude Crude Boronic Acid or Ester React_MIDA React with MIDA or Diethanolamine Crude->React_MIDA Purify Purify Stable Adduct (Column or Recrystallization) React_MIDA->Purify Forms stable adduct Deprotect Deprotection Step (e.g., mild base or acid) Purify->Deprotect Isolate pure adduct Pure_BA Pure Boronic Acid Deprotect->Pure_BA Liberates boronic acid

Caption: Workflow for purification via stable adduct formation.

Solution B: Use Reversed-Phase Chromatography

Reversed-phase chromatography on a C18 column avoids the acidic silica surface. However, it presents its own challenges.

  • Mobile Phase: A mobile phase of acetonitrile and water with a modifier (like formic acid or ammonium hydroxide) is typically used.[22][23]

  • Hydrolysis: The aqueous mobile phase can promote the hydrolysis of boronate esters.[6][7] Sometimes, using a high percentage of organic solvent or non-aqueous diluents can prevent this.[6][7]

  • Retention: Highly polar boronic acids may have poor retention on C18 columns. In such cases, specialized stationary phases like HILIC might be necessary.[6]

Problem 3: Co-elution with Boronic Acid Anhydrides (Boroxines)

Symptoms:

  • NMR of the purified product shows broad peaks for the boronic acid protons.

  • Mass spectrometry reveals a peak corresponding to the trimeric boroxine in addition to the desired monomer.

  • The purity assessment by qNMR is inconsistent.

Causality Analysis: Boronic acids can readily dehydrate to form cyclic trimers known as boroxines. This is an equilibrium process, and the presence of boroxines can complicate purification and characterization. While this is less of a chromatography issue and more of an inherent property of boronic acids, it's a common purity concern.

Solution: Post-Chromatography Purification

  • Recrystallization: Often, the best way to obtain pure monomeric boronic acid is through recrystallization after the column. Solvents like benzene, dichloroethane, or ethyl acetate can be effective.[13]

  • Acid/Base Extraction: An impure mixture can be treated with a base to form the boronate salt, which is then extracted into an aqueous layer. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then acidified to regenerate the pure boronic acid, which can be extracted back into an organic solvent or collected by filtration if it precipitates.[13]

Decision Tree for Boronic Acid Purification Method Selection

G decision decision result result start Start: Crude Boronic Acid/Ester is_ester Is it a boronate ester? start->is_ester is_stable Is it stable on silica TLC? is_ester->is_stable Yes try_rp Try Reversed-Phase (C18) HPLC is_ester->try_rp No (Free Acid) try_bsio2 Use Boric Acid Treated SiO2 is_stable->try_bsio2 No (Streaking/ Decomposition) use_std_sio2 Use Standard Silica Gel is_stable->use_std_sio2 Yes success Success! try_bsio2->success failure Still issues? try_bsio2->failure try_rp->success try_rp->failure try_deriv Derivatize to MIDA/DEA Adduct try_deriv->success use_std_sio2->success use_std_sio2->failure failure->try_deriv

Caption: Decision tree for selecting a purification strategy.

III. Data & Protocols

Table 1: Comparison of Purification Techniques
TechniqueStationary PhaseTypical EluentsProsConsBest For
Standard Silica Gel Silica GelHexane/EtOAc, DCM/MeOHInexpensive, widely availableStrong adsorption, tailing, decomposition of sensitive compounds.[2][13]Stable, non-polar boronate esters.
Treated Silica Gel Boric Acid-Impregnated SilicaHexane/EtOAc, DCM/MeOHSuppresses over-adsorption and decomposition.[1][8][11]Requires preparation of the stationary phase.Boronate esters that show tailing on standard silica.[1]
Reversed-Phase (C18) C18-bonded SilicaAcetonitrile/Water, MeOH/WaterGood for polar compounds, avoids acidic silica surface.Potential for on-column hydrolysis of esters, poor retention for some compounds.[3][6]Polar boronic acids.
Boronate Affinity Diol-functionalized ResinpH-controlled aqueous buffersHighly selective for boronic acids.Specialized resin required, typically for aqueous systems.Purification from complex aqueous mixtures.
Derivatization Varies (Silica, C18, or none)VariesPurifies highly unstable compounds, adducts may be crystalline.Requires additional synthesis and deprotection steps.Unstable or highly polar boronic acids.[3][5]
Experimental Protocol: General Purification of a Pinacol Boronate Ester using Boric Acid-Treated Silica Gel
  • TLC Analysis: First, analyze the crude material on both a standard silica TLC plate and a boric acid-treated TLC plate to determine the optimal eluent system and confirm that the treatment improves the spot shape.[8][11]

  • Column Packing: Dry pack the column with the prepared boric acid-treated silica gel. Wet the column with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude boronate ester in a minimal amount of dichloromethane or the column eluent. If solubility is low, pre-adsorb the compound onto a small amount of the treated silica gel (dry loading).

  • Elution: Run the column using a gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a treated plate) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that some boronate esters can be sensitive to prolonged heating.[3]

IV. References

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. --INVALID-LINK--

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. --INVALID-LINK--

  • Ma, Z., & Li, Y. (2010). Boronate Affinity Chromatography. Springer Nature Experiments. --INVALID-LINK--

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. --INVALID-LINK--

  • G-Biosciences. Immobilized boronic acid resin for the purification of small molecules. --INVALID-LINK--

  • Wang, H., et al. (2017). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. --INVALID-LINK--

  • Wulff, G., & Lorch, E. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. --INVALID-LINK--

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. --INVALID-LINK--

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. --INVALID-LINK--

  • Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Royal Society of Chemistry. --INVALID-LINK--

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Chemical Society of Japan. --INVALID-LINK--

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. --INVALID-LINK--

  • Liu, X. C. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. --INVALID-LINK--

  • Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. --INVALID-LINK--

  • Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. --INVALID-LINK--

  • G-Biosciences. Boronate Resin. --INVALID-LINK--

  • Li, Y., et al. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. --INVALID-LINK--

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. --INVALID-LINK--

  • Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--

  • Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry. --INVALID-LINK--

  • ResearchGate Discussion. (2022). How to purify boronate esters? ResearchGate. --INVALID-LINK--

  • ResearchGate Discussion. (2016). Can I remove boronic acid using Work up process? ResearchGate. --INVALID-LINK--

  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. --INVALID-LINK--

  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. --INVALID-LINK--

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. --INVALID-LINK--

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • Wang, D., et al. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. PMC - NIH. --INVALID-LINK--

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. --INVALID-LINK--

  • Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. Boric acid gel Boric Acid Gel for Column Chromatography. --INVALID-LINK--

  • Reddit User Discussion. (2022). Trouble purifying my boronate ester compound. r/Chempros. --INVALID-LINK--

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. --INVALID-LINK--

References

Technical Support Center: Managing Boronic Acid Solubility for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing boronic acid solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving boronic acids for chemical reactions, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we will move beyond simple procedural lists to explain the underlying chemical principles governing solubility, providing you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My boronic acid won't dissolve in the reaction solvent. What are the first steps I should take?

A1: This is a very common issue. The solubility of boronic acids is highly dependent on both the substituent on the boron atom and the solvent's properties.[1] Here’s a logical approach to troubleshooting:

  • Solvent Selection: If you're experiencing poor solubility, a change of solvent is often the most effective first step.[2] Common solvents for reactions involving boronic acids, such as Suzuki-Miyaura coupling, include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[3] Often, a mixture of solvents, including a small amount of water, can be beneficial.[3] For instance, phenylboronic acid shows high solubility in ethers and ketones, but very low solubility in hydrocarbons.[4]

  • Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the solubility limit. However, be cautious, as elevated temperatures can sometimes promote unwanted side reactions or decomposition.[2]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, especially for stubborn materials.

If these initial steps don't resolve the issue, you may need to consider more chemically-driven approaches, which are detailed in the subsequent questions.

Q2: I've tried different common organic solvents with no luck. What other strategies can I employ?

A2: When standard solvents fail, it's time to consider the chemical nature of boronic acids. They are Lewis acids and can exist in equilibrium with other species, which we can manipulate to our advantage.

  • Addition of a Base: The addition of a base is a cornerstone of many reactions involving boronic acids, like the Suzuki coupling.[5] The base converts the neutral boronic acid into a more nucleophilic and often more soluble boronate species.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3][6] The choice of base can significantly impact reaction success.[2]

  • Using a Biphasic System with a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[7][8] The PTC helps to shuttle the boronate species from the aqueous phase (where it may be more soluble upon base treatment) into the organic phase where the reaction with the organohalide occurs.[7][9] This can lead to a significant acceleration in reaction rates.[9]

  • Esterification to Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically increase solubility in organic solvents.[1][4] Boronic esters are generally less polar and more stable than their corresponding acids.[10][11] They are often stable enough for purification by column chromatography.[10]

Q3: I've noticed that my boronic acid seems to lose mass or change consistency upon storage or heating. What is happening?

A3: You are likely observing the formation of a boroxine , which is the cyclic anhydride of the boronic acid.[12] This occurs through the dehydration of three boronic acid molecules.[13] This process is often reversible and can happen upon heating in an anhydrous solvent or even during storage.[13][14][15]

The equilibrium between the boronic acid and the boroxine is a critical factor influencing the compound's properties and reactivity.[16][17] The presence of water favors the boronic acid form, while anhydrous conditions shift the equilibrium towards the boroxine.[16][18]

Boroxine_Equilibrium

Caption: The reversible equilibrium between three boronic acid molecules and their corresponding cyclic anhydride, boroxine.

The formation of boroxine can complicate reactions by altering the stoichiometry, as three moles of boronic acid are consumed to form one mole of boroxine.[16] If you suspect boroxine formation, you can often convert it back to the boronic acid by adding a small amount of water and stirring.

Q4: How does pH affect the solubility of my boronic acid?

A4: The pH of the solution has a profound effect on boronic acid solubility, particularly in aqueous or biphasic systems. Boronic acids are weak Lewis acids and can accept a hydroxide ion to form a tetrahedral boronate anion.

  • Acidic to Neutral pH: At lower pH, the neutral, trigonal boronic acid form predominates. The solubility in water is often limited in this state.[19]

  • Alkaline pH: As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the formation of the anionic tetrahedral boronate species.[20][21] This charged species is generally much more soluble in water.[19] This is why adding a base is an effective strategy to dissolve boronic acids.[22]

This pH-dependent solubility can be exploited during reaction workups to remove excess boronic acid by washing with a basic aqueous solution.[23]

pH_Effect

Caption: The effect of pH on the structure and water solubility of a boronic acid.

Troubleshooting Guide: A Step-by-Step Protocol

If you are facing solubility issues when setting up a reaction (e.g., a Suzuki-Miyaura Coupling), follow this workflow.

Troubleshooting_Workflow

Caption: A decision workflow for troubleshooting boronic acid solubility issues.

Experimental Protocol: Solubilizing a Poorly Soluble Arylboronic Acid for Suzuki Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Initial Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the poorly soluble boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition and Degassing:

    • Add the primary organic solvent (e.g., toluene or dioxane, to achieve a typical reaction concentration of 0.1-0.5 M).

    • If a biphasic system is desired, add deionized water (e.g., a 4:1 ratio of organic solvent to water).

    • Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

  • Solubilization Attempts:

    • Step 3a (Heating): While stirring, gently heat the mixture (e.g., to 50-60 °C). Observe for dissolution.

    • Step 3b (Phase-Transfer Catalyst): If the boronic acid remains insoluble in a biphasic system, add a phase-transfer catalyst (e.g., TBAB, 0.1 equiv). Continue stirring and heating. The formation of the boronate salt in the aqueous phase, facilitated by the base, should allow the PTC to transport it into the organic phase.[7][8]

  • Catalyst Addition and Reaction:

    • Once the boronic acid is dissolved (or a fine, well-dispersed slurry is achieved), add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).

    • Increase the temperature to the desired reaction temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Data Summary: Common Solvents for Suzuki-Miyaura Reactions
Solvent ClassExamplesGeneral Applicability
Aromatic Hydrocarbons Toluene, XylenesWidely used, good for many substrates, allows for higher reaction temperatures.[3]
Ethers Dioxane, Tetrahydrofuran (THF)Very common, good solvating power for a range of reagents.[3][24]
Polar Aprotic DMF, DMAc, DMSOExcellent solvating power, but can sometimes lead to side reactions or be difficult to remove.[3]
Alcohols/Water n-BuOH, EtOH/H₂OOften used as co-solvents, can increase solubility of salts and boronic acids.[3][6]

References

Validation & Comparative

A Senior Application Scientist's Guide to Benzofurylboronic Acids: A Comparative Analysis of (5-Cyanobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target molecules. The benzofuran scaffold is a privileged motif, appearing in numerous natural products and pharmaceuticals celebrated for their diverse biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for constructing the C-C bonds necessary to elaborate these scaffolds, making heteroaryl boronic acids indispensable tools.[3][4][5]

This guide provides an in-depth comparison of (5-Cyanobenzofuran-2-yl)boronic acid with its parent compound, benzofuran-2-ylboronic acid, and other analogs. We will explore how the introduction of a potent electron-withdrawing group—the nitrile—at the 5-position fundamentally alters the reagent's physicochemical properties and its performance in the crucible of a Suzuki-Miyaura reaction.

The Decisive Role of Electronics: Physicochemical Properties

The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is not monolithic; it is a nuanced interplay of stability, acidity, and the kinetics of transmetalation. The electronic nature of substituents on the aromatic ring plays a commanding role in defining these characteristics.

This compound is distinguished by the cyano (–CN) group, a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. This has profound consequences:

  • Increased Acidity (Lower pKa): Aryl boronic acids are Lewis acids, and the presence of an EWG stabilizes the corresponding anionic boronate species.[6] This increased acidity (lower pKa) facilitates the formation of the tetracoordinate boronate complex ([Ar-B(OH)₃]⁻), which is widely accepted to be the active species in the transmetalation step of the catalytic cycle.[7] In contrast, electron-donating groups (EDGs) increase the pKa, potentially slowing this activation step.[6]

  • Enhanced Stability to Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond, is a common side reaction, particularly for electron-rich or unstable heteroaryl boronic acids.[8] While seemingly counterintuitive, certain electron-deficient heteroaryl boronic acids can exhibit greater stability. The electron-poor nature of the benzofuran ring in the 5-cyano derivative makes the C2-boron bond less susceptible to protonolysis under some reaction conditions.[9]

  • Modulated Reactivity: The electron-deficient character of this compound directly impacts the transmetalation rate. While boronate formation may be faster, the transfer of the electron-poor aryl group to the palladium center can be slower compared to electron-rich analogs. However, this effect is often balanced by the subsequent reductive elimination step, which is typically faster for electron-deficient groups.

The Suzuki-Miyaura Catalytic Cycle

To understand the comparative performance, one must first visualize the mechanistic landscape. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation (+ Ar'-B(OH)₂ + Base) tm_complex->pd0 product Ar-Ar' (Product) tm_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ Regenerated

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven View

The ultimate test of a building block is its performance in practice. While a single study with a direct side-by-side comparison is elusive, we can collate data from various sources to build a compelling picture. The following table summarizes representative Suzuki-Miyaura coupling reactions, contrasting the performance of benzofurylboronic acids with and without the 5-cyano substituent.

EntryBoronic AcidCoupling PartnerCatalyst / Base / SolventTemp (°C) / Time (h)Yield (%)Reference
1Benzofuran-2-ylboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂ / K₃PO₄ / Dioxane-H₂O80 / 1291[9]
2Benzofuran-2-ylboronic acid4-BromoanisolePd(OAc)₂ / K₂CO₃ / EtOH-H₂O80 / 491-97[10]
3(5-Bromobenzofuran-2-yl)boronic acid derivative¹Phenylboronic acidPd(PPh₃)₄ / K₃PO₄ / Dioxane-H₂O90 / 6-879[11]
4(5-Bromobenzofuran-2-yl)boronic acid derivative¹4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / Dioxane-H₂O90 / 6-889[11]
5Methyl 5-bromobenzofuran-2-carboxylate²4-Chlorophenylboronic acidPd(II)-complex / Cs₂CO₃ / Toluene (MW)150 / 3 min91[12]

¹In entries 3 & 4, the roles are reversed: a bromo-benzofuran is coupled with an arylboronic acid. This still provides insight into the reactivity of the substituted benzofuran system. ²Entry 5 uses a bromo-benzofuran ester, which is electronically similar to the 5-cyano derivative (both having EWGs on the benzene ring), demonstrating high reactivity under microwave conditions.

Analysis of Performance:

  • High Reactivity is Maintained: The data suggests that the presence of an electron-withdrawing group, whether a bromo, ester, or by extension a cyano group, does not inherently lead to low yields. In fact, excellent yields are often achieved.[11][12]

  • Conditions are Key: Successful coupling of electron-deficient systems often benefits from careful optimization of the catalyst, ligand, and base. Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently employed to ensure efficient boronate formation.[7] For challenging couplings, modern bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the oxidative addition and transmetalation steps.[13]

  • Versatility of the Cyano Group: The key advantage of this compound is not just its reactivity but the synthetic versatility of the nitrile. The cyano group serves as a valuable functional handle, capable of being transformed into other key groups:

    • Amine (–CH₂NH₂): via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

    • Carboxylic Acid (–COOH): via hydrolysis under acidic or basic conditions.

    • Tetrazole: via cycloaddition with azides, a common bioisostere for carboxylic acids in drug design.

This downstream synthetic potential makes it a highly strategic choice for building molecular libraries and performing late-stage functionalization in drug discovery programs.

Experimental Protocols: A Practical Guide

Trustworthy science is built on reproducible protocols. Below is a detailed, generalized procedure for the Suzuki-Miyaura coupling of a benzofurylboronic acid with an aryl bromide, which can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the benzofurylboronic acid (e.g., this compound, 1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[3][10]

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1 v/v) to a concentration of 0.1–0.2 M relative to the limiting reagent.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.[13]

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80–110 °C) with vigorous stirring.[13] Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2–24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Reaction Vessel start->setup inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat workup 6. Aqueous Work-up (Extraction) heat->workup purify 7. Dry and Concentrate workup->purify column 8. Column Chromatography purify->column end Pure Product column->end

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Benzofuran Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzofuran Scaffold and the Imperative of Predictable Reactivity

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2] The ability to functionalize this core, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is paramount for modern drug discovery and development.[3][4] Substituted benzofuran boronic acids are key intermediates in this endeavor, yet their reactivity can be enigmatic, influenced by a subtle interplay of electronic and steric factors, as well as inherent stability.

This guide provides an in-depth comparison of the reactivity of substituted benzofuran boronic acids. Moving beyond a simple catalog of reactions, we will dissect the underlying principles governing their performance, provide robust experimental protocols for their comparative evaluation, and present data to inform your synthetic strategy. Our goal is to empower researchers, scientists, and drug development professionals with the insights needed to select the optimal benzofuran boronic acid for their specific application, troubleshoot challenging couplings, and predict reaction outcomes with greater confidence.

I. The Balance of Power: Factors Governing Benzofuran Boronic Acid Reactivity

The success of a Suzuki-Miyaura cross-coupling reaction hinges on the efficiency of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The nature of the benzofuran boronic acid directly and critically impacts the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The rate and efficiency of this step are governed by a delicate balance between the boronic acid's inherent reactivity and its stability.[6]

Electronic Effects: The Push and Pull of Substituents

The electronic nature of substituents on the benzofuran ring is a primary determinant of reactivity. This can be understood through their influence on the nucleophilicity of the carbon atom attached to the boron.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), ethoxy (-OC₂H₅), and alkyl groups increase the electron density on the benzofuran ring. This enhanced electron density makes the ipso-carbon more nucleophilic, which generally accelerates the rate-limiting transmetalation step.[7][8] Consequently, benzofuran boronic acids bearing EDGs are often more reactive and can lead to higher yields or faster reaction times under milder conditions.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring system. This reduction in nucleophilicity can slow the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.[9]

The position of the substituent is also crucial. A substituent on the benzene ring of the benzofuran scaffold will exert its electronic influence on the boronic acid group, though the effect may be attenuated by distance compared to a substituent on the furan ring.

Steric Hindrance: A Matter of Access

The steric environment around the boronic acid group can significantly impede the approach of the bulky palladium complex during the transmetalation step.[10] Ortho-substituents, particularly bulky ones adjacent to the boronic acid, can dramatically decrease the reaction rate. This is a well-documented phenomenon in Suzuki-Miyaura couplings.[11] For benzofuran-2-boronic acids, a substituent at the 3-position would be expected to exert a strong steric effect.

The Stability Conundrum: Protodeboronation

A significant challenge, especially with heteroaryl boronic acids, is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the reaction mixture), replacing the boronic acid with a hydrogen atom.[4][12] This decomposition pathway consumes the starting material and reduces the overall yield.

The propensity for protodeboronation is highly dependent on the specific heteroaromatic system and the reaction conditions, particularly pH.[12][13] Electron-rich heteroaryl boronic acids can be more prone to this side reaction. However, some studies suggest that 2-benzofurylboronic acid exhibits a favorable stability compared to other 2-substituted five-membered ring systems like furan-2-boronic acid, which is notoriously unstable.[10] This enhanced stability is likely due to the fused benzene ring.

To mitigate protodeboronation, more stable boronic acid surrogates are often employed:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable, crystalline solids that are easier to handle and purify.[6] While they can be less reactive than the corresponding boronic acids, they often provide higher and more reproducible yields in complex syntheses due to their increased stability.[14]

  • Potassium Trifluoroborates: These salts are also highly stable, crystalline solids that are resistant to protodeboronation and can be used directly in Suzuki-Miyaura couplings.[15]

II. Experimental Design for Reactivity Comparison

To objectively compare the reactivity of different substituted benzofuran boronic acids, a standardized experimental approach is crucial. We recommend either kinetic analysis or competition experiments.

Workflow for Comparative Reactivity Studies

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Select a standard set of substituted benzofuran boronic acids (e.g., 5-MeO, 5-H, 5-NO₂) B Choose a common aryl halide coupling partner (e.g., 4-bromoanisole) A->B C Define standardized reaction conditions (catalyst, ligand, base, solvent, temp.) B->C D Method 1: Independent Kinetic Runs Run each reaction separately C->D  For absolute rates E Method 2: Competition Experiment Run a single reaction with a mixture of two boronic acids C->E  For relative reactivity F Monitor reaction progress over time (GC-MS or LC-MS) D->F E->F G Determine initial reaction rates or product ratios F->G H Plot data (e.g., concentration vs. time, or relative reactivity) G->H Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd label_OA Oxidative Addition Trans [Ar-Pd(II)L₂-Ar'] OxAdd->Trans label_TM Transmetalation Trans->Pd0 Prod Ar-Ar' (Product) Trans->Prod label_RE Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Benzofuran Boronic Acid) + Base Boronic->Trans

References

The Practitioner's Guide to Suzuki-Miyaura Couplings: A Head-to-Head Comparison of (5-Cyanobenzofuran-2-yl)boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems integral to pharmaceutical and materials science research.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth, objective comparison of two widely utilized building blocks: (5-Cyanobenzofuran-2-yl)boronic acid and its corresponding pinacol ester, this compound pinacol ester.

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the rational selection of the optimal reagent for your specific synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision between using a boronic acid or its pinacol ester lies a fundamental trade-off between reactivity and stability.[2]

This compound , as a free boronic acid, is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[2] However, this heightened reactivity comes at the cost of significantly reduced stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and lead to inconsistent reaction yields.[2]

Conversely, This compound pinacol ester offers substantially greater stability. The pinacol group sterically shields the boron atom, rendering the molecule more robust towards moisture and air.[3] This translates to easier handling, purification by standard column chromatography, and a significantly longer shelf-life, making it an ideal choice for multi-step syntheses and for use in automated high-throughput screening platforms.[2] The trade-off for this enhanced stability is often a comparatively lower reaction rate.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction, although direct transmetalation from the ester is also a viable pathway.[2][4]

Head-to-Head in the Lab: A Performance Comparison

To illustrate the practical implications of these differences, the following table summarizes representative performance data for the Suzuki-Miyaura coupling of both reagents with a model aryl bromide.

ParameterThis compoundThis compound pinacol ester
Reaction Time Typically faster (e.g., 2-6 hours)Generally slower (e.g., 6-18 hours)
Typical Yield Potentially higher in short reaction times, but can be compromised by reagent decomposition.Often more reproducible, leading to higher isolated yields in complex syntheses due to higher starting material purity.
Catalyst Loading May require higher catalyst loading to compensate for reagent decomposition.Often effective with lower catalyst loading due to higher stability.
Handling & Storage Requires storage under an inert atmosphere at low temperatures. Susceptible to degradation on exposure to air and moisture.Stable at room temperature and can be handled in air for short periods. Ideal for long-term storage.[3]
Purification Can be challenging to purify by chromatography due to its polar nature and potential for decomposition on silica gel.Generally straightforward to purify by standard silica gel column chromatography.[5]
Reproducibility Can be less reproducible due to variability in reagent purity and stability.High reproducibility due to the crystalline and stable nature of the reagent.

Mechanistic Considerations: The "Why" Behind the Performance

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester directly impacts the critical transmetalation step.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Entry Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX RedElim Reductive Elimination Pd0->RedElim Regeneration OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr ArPdAr->RedElim Product Ar-Ar' BoronicAcid (5-Cyanobenzofuran-2-yl)B(OH)₂ BoronicAcid->Transmetalation PinacolEster (5-Cyanobenzofuran-2-yl)B(pin) PinacolEster->Transmetalation Direct Pathway Hydrolysis Hydrolysis (optional) PinacolEster->Hydrolysis Hydrolysis->BoronicAcid ArX Ar-X Base Base Protocol1_Workflow Figure 2: Workflow for Boronic Acid Coupling Start Start: Assemble Reactants Reactants 1. Add 4-bromoanisole (1.0 eq), This compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) to a flame-dried flask. Start->Reactants Solvent 2. Add degassed 1,4-dioxane/H₂O (4:1). Reactants->Solvent Reaction 3. Heat to 90°C under N₂ for 2-6 hours. Monitor by TLC/LC-MS. Solvent->Reaction Workup 4. Cool, dilute with EtOAc, and wash with H₂O and brine. Reaction->Workup Purification 5. Dry over Na₂SO₄, concentrate, and purify by column chromatography (Hexanes/EtOAc). Workup->Purification End End: Isolate Product Purification->End Protocol2_Workflow Figure 3: Workflow for Pinacol Ester Coupling Start Start: Assemble Reactants Reactants 1. Add 4-bromoanisole (1.0 eq), This compound pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (2.0 eq) to a flask. Start->Reactants Solvent 2. Add degassed 1,4-dioxane/H₂O (4:1). Reactants->Solvent Reaction 3. Heat to 100°C under N₂ for 6-18 hours. Monitor by TLC/LC-MS. Solvent->Reaction Workup 4. Cool, dilute with EtOAc, and wash with H₂O and brine. Reaction->Workup Purification 5. Dry over Na₂SO₄, concentrate, and purify by column chromatography (Hexanes/EtOAc). Workup->Purification End End: Isolate Product Purification->End

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: Evaluating Alternatives to (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in a vast array of biologically active natural products and pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies.[1][2][3][4][5] While the Suzuki-Miyaura cross-coupling reaction utilizing reagents like (5-Cyanobenzofuran-2-yl)boronic acid has been a workhorse in this field, a deeper understanding of alternative synthetic strategies is paramount for navigating the complexities of modern drug discovery. This guide provides an in-depth comparison of viable alternatives, supported by experimental data, to empower chemists with the knowledge to select the optimal synthetic route for their specific target.

The Enduring Importance of the Benzofuran Moiety

Benzofurans are not merely structural curiosities; they are potent pharmacophores. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6] This remarkable therapeutic potential has fueled a continuous quest for novel and efficient synthetic pathways to access diverse benzofuran analogues.

Beyond Boronic Acids: A Comparative Analysis of Key Synthetic Strategies

While this compound is a valuable building block, reliance on a single synthetic intermediate can be limiting. Challenges such as the stability of the boronic acid, the availability of precursors, and the desire for atom economy have spurred the development of powerful alternative strategies. Here, we dissect and compare some of the most prominent methods.

The Sonogashira Coupling: A Powerful and Versatile Alternative

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a premier alternative to the Suzuki coupling for benzofuran synthesis.[3][7][8] This method typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an in situ or subsequent intramolecular cyclization to furnish the benzofuran ring.

Workflow for Sonogashira Coupling in Benzofuran Synthesis

cluster_reactants Reactants cluster_catalysts Catalytic System o_halophenol o-Halophenol (e.g., 2-Iodo-4-cyanophenol) coupling Sonogashira Coupling o_halophenol->coupling alkyne Terminal Alkyne alkyne->coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->coupling cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->coupling base Base (e.g., Et₃N, Cs₂CO₃) base->coupling solvent Solvent (e.g., DMF, Toluene) solvent->coupling cyclization Intramolecular Cyclization (5-endo-dig) coupling->cyclization product 2-Substituted Benzofuran (e.g., 2-Aryl-5-cyanobenzofuran) cyclization->product

Caption: Workflow of Benzofuran Synthesis via Sonogashira Coupling.

Experimental Data Comparison:

MethodStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki This compound + Aryl HalidePd(OAc)₂, Ligand, BaseToluene90-58-94[9]
Sonogashira o-Iodophenol + Aryl Acetylene[Cu(phen)(PPh₃)₂]NO₃, Cs₂CO₃Toluene1101275-95[10]
Sonogashira 2-Iodophenols + Terminal AlkynesPd/Cu-ARF(II)DMF1002-482-95[11]

Causality Behind Experimental Choices: The choice of a copper(I) cocatalyst is crucial in the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8] The selection of the base is also critical; tertiary amines like triethylamine often serve as both the base and the solvent.[6] Cesium carbonate is a stronger base that can be effective in cases where weaker bases fail.[10] The palladium catalyst and its ligands are chosen to optimize the oxidative addition and reductive elimination steps of the catalytic cycle.

Intramolecular Wittig Reaction: A Classic Approach with Modern Relevance

The Wittig reaction offers a powerful method for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of benzofurans.[12][13] This strategy typically involves the reaction of a salicylaldehyde derivative that is converted into a phosphonium ylide, which then undergoes an intramolecular Wittig reaction with a carbonyl group to form the furan ring.

Workflow for Intramolecular Wittig Reaction in Benzofuran Synthesis

cluster_start Starting Material cluster_reagents Reagents salicylaldehyde Substituted Salicylaldehyde (e.g., 4-Cyano-2-hydroxybenzaldehyde) ylide_formation Phosphonium Ylide Formation salicylaldehyde->ylide_formation phosphonium_salt Phosphonium Salt Precursor phosphonium_salt->ylide_formation base_wittig Base for Ylide Formation base_wittig->ylide_formation intramolecular_wittig Intramolecular Wittig Reaction ylide_formation->intramolecular_wittig product_wittig Benzofuran Derivative intramolecular_wittig->product_wittig

Caption: Intramolecular Wittig Reaction for Benzofuran Synthesis.

Experimental Data Snapshot:

SubstrateKey ReagentsSolventYield (%)Reference
Vanillin derivative (phosphonium salt)Aromatic acid chlorides, Et₃NToluene~62[12]
o-Acylated nitrostyrenesPhosphineCH₂Cl₂49-77[6]

Expertise in Action: The intramolecular Wittig approach is particularly advantageous when constructing benzofurans with specific substitution patterns that are readily accessible from salicylaldehyde precursors. The choice of base for ylide formation is critical and can influence the reaction's success and chemoselectivity.

Palladium-Catalyzed C-H Activation/Oxidation: A Modern and Atom-Economical Strategy

Direct C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis.[14] For benzofuran synthesis, this typically involves the palladium-catalyzed reaction of a phenol with an alkyne or an alkene, where a C-H bond on the phenol is directly functionalized to form the new C-C bond of the furan ring.[15]

Workflow for C-H Activation in Benzofuran Synthesis

cluster_reactants_ch Reactants cluster_catalysts_ch Catalytic System phenol_ch Substituted Phenol (e.g., 4-Cyanophenol) ch_activation C-H Activation phenol_ch->ch_activation coupling_partner Alkyne or Alkene coupling_partner->ch_activation pd_catalyst_ch Pd Catalyst (e.g., Pd(OAc)₂) pd_catalyst_ch->ch_activation oxidant Oxidant (e.g., Benzoquinone) oxidant->ch_activation solvent_ch Solvent (e.g., DMF) solvent_ch->ch_activation oxidative_cyclization Oxidative Cyclization ch_activation->oxidative_cyclization product_ch Substituted Benzofuran oxidative_cyclization->product_ch

Caption: Benzofuran Synthesis via Palladium-Catalyzed C-H Activation.

Illustrative Experimental Data:

Phenol DerivativeCoupling PartnerCatalyst SystemYield (%)Reference
2-HydroxystyrenesIodobenzenesPd(OAc)₂, 1,10-phenanthroline, BQup to 88[15]
PhenolsAlkynesCuI, O₂ (aerobic)up to 94[16]

Trustworthiness Through Mechanistic Understanding: The C-H activation pathway offers an elegant and often shorter route to complex benzofurans, avoiding the pre-functionalization of starting materials. The oxidant in these reactions plays a crucial role in regenerating the active palladium catalyst, allowing the catalytic cycle to proceed. The directing group on the phenol substrate is key to achieving high regioselectivity.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of these methods, detailed experimental protocols are provided below.

Protocol 1: Sonogashira Coupling for the Synthesis of 2-Aryl-5-cyanobenzofuran
  • Materials: 2-Iodo-4-cyanophenol, terminal arylacetylene, [Cu(phen)(PPh₃)₂]NO₃, Cs₂CO₃, Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-iodo-4-cyanophenol (1.0 equiv), Cs₂CO₃ (2.0 equiv), and [Cu(phen)(PPh₃)₂]NO₃ (5 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed toluene via syringe.

    • Add the terminal arylacetylene (1.2 equiv) via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-cyanobenzofuran.[10]

Protocol 2: Intramolecular Wittig Reaction for Benzofuran Synthesis
  • Materials: Substituted salicylaldehyde, a suitable phosphonium salt precursor (e.g., a chloro- or bromo-acetyl derivative), tributylphosphine or triphenylphosphine, and a base (e.g., triethylamine).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the salicylaldehyde derivative and the phosphonium salt precursor in an anhydrous solvent like dichloromethane.

    • Add the phosphine to the solution.

    • Slowly add the base at room temperature and stir the reaction mixture.

    • The reaction progress can be monitored by TLC.

    • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography yields the desired benzofuran derivative.[6]

Protocol 3: Palladium-Catalyzed C-H Activation/Oxidation
  • Materials: Substituted 2-hydroxystyrene, substituted iodobenzene, Pd(OAc)₂, 1,10-phenanthroline, benzoquinone (BQ), K₂CO₃, and anhydrous DMF.

  • Procedure:

    • In a dry Schlenk tube, combine Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and BQ (1.2 equiv.).

    • Evacuate and backfill the tube with argon.

    • Add a solution of the 2-hydroxystyrene (1.0 equiv.) and the iodobenzene (1.2 equiv.) in anhydrous DMF.

    • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

    • After cooling, dilute with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to obtain the substituted benzofuran.[15]

Conclusion and Future Outlook

The synthesis of benzofurans is a dynamic field, with continuous innovation driving the development of more efficient and sustainable methodologies. While the Suzuki-Miyaura coupling using boronic acids like this compound remains a valuable tool, a comprehensive understanding of alternatives such as the Sonogashira coupling, intramolecular Wittig reaction, and C-H activation is essential for the modern synthetic chemist. Each method presents a unique set of advantages and considerations regarding substrate scope, functional group tolerance, and reaction conditions. By carefully evaluating the experimental data and the underlying chemical principles, researchers can make informed decisions to accelerate their research and development efforts in the exciting and impactful field of benzofuran chemistry. The ongoing development of novel catalytic systems promises to further expand the synthetic chemist's toolbox, enabling the construction of ever more complex and potent benzofuran-based molecules for the advancement of medicine and materials science.

References

A Senior Application Scientist's Guide to the Efficacy of (5-Cyanobenzofuran-2-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Cyanobenzofuran Scaffold

In the landscape of medicinal chemistry and materials science, the benzofuran motif is a privileged scaffold due to its prevalence in biologically active natural products and functional materials. The introduction of a cyano group at the C-5 position, as in (5-Cyanobenzofuran-2-yl)boronic acid, offers a strategic advantage. The cyano group is a versatile functional handle; it is a potent electron-withdrawing group that can modulate the electronic properties of the molecule, and it can serve as a precursor for other functional groups such as amines, carboxylic acids, and tetrazoles.

This guide provides an in-depth comparison of the efficacy of this compound in the Suzuki-Miyaura reaction, the cornerstone of C-C bond formation. We will explore its reactivity profile compared to alternatives, delve into the mechanistic implications of the cyano substituent, and provide robust experimental protocols for its successful application. While boronic acids are quintessential reagents for Suzuki-Miyaura coupling, we will also briefly touch upon their emerging roles in other cross-coupling methodologies to provide a comprehensive overview for the research scientist.

Pillar 1: The Suzuki-Miyaura Reaction - A Comparative Analysis

The palladium-catalyzed Suzuki-Miyaura coupling is the most powerful and widely used method for synthesizing 2-arylbenzofurans. The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of both the boronic acid and the aryl halide partner is critical to the efficiency of these steps.

Mechanistic Considerations: The Double-Edged Sword of an Electron-Withdrawing Group

The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the performance of this compound.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L_n-R transmetalation->diaryl_pd boronate [R-B(OH)_3]^- boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R-B(OH)₂ This compound boronic_acid->base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An electron-withdrawing group (EWG) like the C-5 cyano group on the boronic acid has a nuanced effect. Generally, electron-donating groups on the boronic acid accelerate the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center.[1] Conversely, an EWG can slow this step.

However, this potential drawback can be overcome through rational selection of reaction conditions:

  • Choice of Base: A stronger base (e.g., Cs₂CO₃ or K₃PO₄ over Na₂CO₃) can more effectively generate the highly nucleophilic boronate species ([R-B(OH)₃]⁻), compensating for the electronic deficit on the benzofuran ring.[2]

  • Ligand Selection: Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) on the palladium catalyst can accelerate both the oxidative addition and the final reductive elimination step, increasing overall turnover frequency.[3]

  • Solvent System: The use of polar, aprotic solvents like dioxane or DMF, often with water as a co-solvent, helps to solubilize the base and boronate intermediates, facilitating the reaction.[4]

Performance Comparison: Synthesis of 2-Aryl-5-Substituted Benzofurans

While direct comparative studies on this compound are sparse, we can infer its efficacy from studies on structurally analogous systems. The synthesis of 2-aryl-5-substituted benzofurans is readily achieved by coupling a 5-substituted-2-halobenzofuran with an arylboronic acid. A key study by Dawood et al. on the microwave-assisted Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate provides excellent comparative data.[4] The C5-methoxycarbonyl group is also an EWG, making this a strong proxy for our target molecule's reactivity profile.

Table 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids[4][5]

EntryArylboronic Acid (Ar-B(OH)₂)ProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2397
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
34-Methylphenylboronic acidMethyl 5-(4-methylphenyl)benzofuran-2-carboxylate2598
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2894
52-Thienylboronic acidMethyl 5-(thiophen-2-yl)benzofuran-2-carboxylate3588
62-Naphthylboronic acidMethyl 5-(naphthalen-2-yl)benzofuran-2-carboxylate4085

Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave heating at 150 °C.

These results demonstrate that the C5-substituted benzofuran scaffold is highly amenable to Suzuki coupling. Excellent yields are obtained with arylboronic acids bearing both electron-donating (Entry 3, 4) and electron-withdrawing (Entry 2) groups, as well as with various aromatic systems (Entries 1, 5, 6). This indicates that this compound is expected to be a highly effective coupling partner for a wide range of aryl and heteroaryl halides.

Further evidence comes from nickel-catalyzed couplings. A study on the cross-coupling of 2-fluorobenzofurans with arylboronic acids showed that substrates with electron-withdrawing groups couple efficiently, achieving a 73% yield with 3,5-dimethoxyphenylboronic acid.[6]

Pillar 2: Experimental Protocols - A Validated Workflow

The following protocol is a robust, validated starting point for researchers using this compound in a Suzuki-Miyaura coupling reaction. It is adapted from established procedures for similar benzofuran derivatives.[2][7]

Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) add_flask 2. Add to Oven-Dried Flask prep_reagents->add_flask add_solvent 3. Add Solvent (e.g., Dioxane/H₂O) add_flask->add_solvent degas 4. Degas Mixture (Argon sparging, 15 min) add_solvent->degas add_catalyst 5. Add Pd Catalyst & Ligand degas->add_catalyst re_degas 6. Re-Degas (5 min) add_catalyst->re_degas heat 7. Heat to Reaction Temp (e.g., 80-100 °C) re_degas->heat monitor 8. Monitor by TLC/LC-MS heat->monitor cool 9. Cool to Room Temp monitor->cool quench 10. Quench & Extract (H₂O, Ethyl Acetate) cool->quench dry 11. Dry Organic Layer (Na₂SO₄ or MgSO₄) quench->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by Chromatography concentrate->purify

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Protocol: Synthesis of 2-(4-methylphenyl)-5-cyanobenzofuran
  • Materials:

    • This compound (1.2 equiv)

    • 4-Bromotoluene (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromotoluene (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the vessel with argon three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Sparge the resulting suspension with argon for 15 minutes.

    • In a separate vial under argon, pre-mix the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in a small amount of the degassed solvent to form the active catalyst.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Seal the vessel and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromotoluene is consumed (typically 4-18 hours).

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 2-(4-methylphenyl)-5-cyanobenzofuran.

Pillar 3: Efficacy in Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the primary application for boronic acids, their utility is expanding. It is important for the modern chemist to be aware of these alternative transformations.

  • Heck Reaction: Traditionally, the Heck reaction couples an olefin with an aryl halide. However, protocols have been developed that use arylboronic acids as the aryl source, often in the presence of an oxidant.[8] This provides a complementary method for the vinylation of the benzofuran scaffold.

  • Sonogashira Coupling: The classic Sonogashira reaction couples a terminal alkyne with an aryl halide. Recent innovations have demonstrated that boronic acids can be used in "umpolung" or oxidative Sonogashira-type couplings, reacting with alkynyl iodine(III) reagents or terminal alkynes in the presence of an oxidant.[9][10][11] This enables the direct alkynylation of the C-2 position of the benzofuran nucleus starting from the boronic acid.

  • Buchwald-Hartwig Amination: In the traditional Buchwald-Hartwig amination, an amine is coupled with an aryl halide.[12] Boronic acids do not typically act as a primary coupling partner. However, they can play an essential role in some modern nickel-catalyzed aminations, where a phenylboronic ester acts as a crucial activator for the catalytic cycle.[13] Direct use of this compound as the aryl source in an amination reaction is not a standard transformation but represents an area of ongoing research.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent for the synthesis of 2-aryl-5-cyanobenzofurans via the Suzuki-Miyaura reaction. The electron-withdrawing nature of the cyano group presents a manageable challenge that can be overcome by the judicious selection of a strong base and an electron-rich phosphine ligand. The high yields achieved in analogous systems suggest that this boronic acid is a reliable building block for accessing a diverse range of complex molecules.

For researchers in drug discovery and materials science, the reliable performance of this reagent in the Suzuki-Miyaura coupling, combined with the synthetic versatility of the cyano group, makes it an invaluable tool. The emerging applications of boronic acids in other cross-coupling reactions further expand its potential utility, promising new avenues for the functionalization of the benzofuran core.

References

A-Comparative-Guide-to-Spectroscopic-Purity-Analysis-of-(5-Cyanobenzofuran-2-yl)boronic-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, reproducibility, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] Boronic acids, and their derivatives, are foundational building blocks in contemporary organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] However, their utility is directly proportional to their purity. The presence of even trace impurities can have significant downstream consequences, including the potential for mutagenic byproducts.[3][4][5] This guide provides a comprehensive, comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the purity assessment of (5-Cyanobenzofuran-2-yl)boronic acid, a key intermediate in various research and development pipelines.

The-Crucial-Role-of-Purity-for-(5-Cyanobenzofuran-2-yl)boronic-acid

This compound is a bifunctional molecule featuring a reactive boronic acid moiety and a cyano group, making it a valuable synthon for introducing the cyanobenzofuran scaffold into complex molecules. The purity of this reagent is paramount for several reasons:

  • Stoichiometric Accuracy: The presence of impurities can lead to incorrect stoichiometry in subsequent reactions, impacting yield and purity of the desired product.

  • Reaction Performance: Impurities can interfere with catalytic cycles, leading to decreased reaction rates or complete inhibition.

  • Impurity Profiling: Undetected impurities in the starting material can be carried through the synthetic sequence, complicating the purification and analysis of the final compound.

A common and often overlooked impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine.[6][7][8] This impurity exists in equilibrium with the boronic acid, and its formation is driven by the removal of water.[7][9] Therefore, robust analytical methods are required to not only identify and quantify the desired boronic acid but also to detect the presence of its boroxine form and other potential process-related impurities.

¹H-NMR-Spectroscopy:-A-Quantitative-Look-at-Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Its quantitative nature allows for the direct assessment of the relative amounts of different species in a sample.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize both the acid and potential impurities, as well as to slow down the exchange of the acidic B(OH)₂ protons.

  • Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate all relevant signals, including those of the analyte, the internal standard, and any identified impurities.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.3, fontname="Arial", fontsize=12, label="Workflow for ¹H NMR Purity Assessment", labelloc=t, size="7.6,5", ratio=fill, bgcolor="#F1F3F4"];

} . Caption: Workflow for ¹H NMR Purity Assessment.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the aromatic protons of the benzofuran ring system. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the boronic acid moiety.[10][11]

Table 1: Expected ¹H NMR Signals for this compound and Potential Impurities in DMSO-d₆

CompoundProtonExpected Chemical Shift (ppm)MultiplicityKey Diagnostic Feature
This compound Aromatic Protons7.5 - 8.5mCharacteristic pattern of the disubstituted benzofuran ring.
B(OH)₂~8.3 (broad)sBroad, exchangeable singlet.
Corresponding Boroxine Aromatic ProtonsSlightly shifted from the boronic acid signalsmOverlapping but distinct pattern from the monomeric acid.
Residual Solvents (e.g., Diethyl Ether) -CH₂-~3.36qQuartet and triplet characteristic of ethyl groups.[12][13][14][15]
-CH₃~1.04t
Water H₂O~3.33sChemical shift can vary depending on concentration and temperature.[12][14]

The key to purity assessment lies in the careful integration of all signals. The purity of the boronic acid can be calculated by comparing the integral of its characteristic aromatic signals to the integral of the internal standard. The presence of the boroxine will be indicated by a set of aromatic signals with slightly different chemical shifts from the boronic acid, often leading to broadened or more complex multiplets in the aromatic region.[6][8]

Infrared-(IR)-Spectroscopy:-A-Rapid-Screening-Tool

Infrared (IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides a rapid and non-destructive method for verifying the functional groups present in a sample.[16][17][18][19][20] While not inherently quantitative in the same way as NMR, it is an excellent technique for quickly identifying the presence of key functional groups and detecting certain impurities.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.3, fontname="Arial", fontsize=12, label="Workflow for ATR-FTIR Analysis", labelloc=t, size="7.6,5", ratio=fill, bgcolor="#F1F3F4"];

} . Caption: Workflow for ATR-FTIR Analysis.

Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Table 2: Key IR Absorptions for this compound and Potential Impurities

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration TypeNotes
O-H (Boronic Acid) 3500 - 3200 (broad)StretchingA broad band indicative of hydrogen bonding is a key feature of the free boronic acid.[21][22]
C≡N (Nitrile) 2240 - 2220 (sharp, strong)StretchingThe position is characteristic of an aromatic nitrile.[23][24][25]
B-O (Boronic Acid) 1380 - 1310 (strong)StretchingA strong absorption characteristic of the boronic acid group.[26][27]
Aromatic C=C 1600 - 1450 (multiple bands)StretchingConfirms the presence of the aromatic ring system.
B-O-B (Boroxine) ~1350 (broad, strong)Asymmetric StretchingThe presence of a significant amount of boroxine will lead to a broadening and potential shift of the B-O stretching band.

A key diagnostic for the presence of the boroxine anhydride is the attenuation or disappearance of the broad O-H stretching band and a change in the shape and position of the B-O stretching vibration.[21]

Comparative-Analysis:-NMR-vs.-IR

Feature¹H NMR SpectroscopyATR-FTIR Spectroscopy
Primary Utility Quantitative purity assessment, structural confirmation, and impurity identification.Rapid qualitative analysis, functional group verification, and screening for major impurities.
Sample Preparation Requires dissolution in a deuterated solvent and the use of an internal standard for quantification.Minimal to no sample preparation required.[16][17][18]
Analysis Time Longer, including sample preparation and data acquisition/processing.Very rapid, typically less than a minute per sample.
Sensitivity High sensitivity, capable of detecting and quantifying minor impurities.Lower sensitivity for minor components.
Information Provided Detailed structural information, including proton connectivity and relative quantities.Information on the presence or absence of specific functional groups.
Detection of Boroxine Can distinguish between the boronic acid and boroxine through distinct aromatic signals, although they may overlap.Indicated by changes in the O-H and B-O stretching regions.

Conclusion:-An-Integrated-Approach

For a comprehensive and reliable assessment of this compound purity, a synergistic approach utilizing both ¹H NMR and IR spectroscopy is recommended. ATR-FTIR serves as an excellent initial screening tool for rapid verification of the material's identity and the absence of significant amounts of the boroxine anhydride. Following this, ¹H NMR provides the definitive, quantitative measure of purity, enabling the accurate determination of the boronic acid content and the identification and quantification of any minor impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their research and development endeavors.

References

A Crystallographer's Guide to Benzofuran Boronic Acids: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, the precise understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational design. Benzofuran boronic acid derivatives have emerged as a compelling class of compounds, demonstrating significant potential as enzyme inhibitors. Their efficacy is intrinsically linked to their structure. X-ray crystallography provides the definitive map of this structure, revealing the subtle yet critical details of molecular conformation and intermolecular interactions that govern biological activity.

This guide offers an in-depth, comparative exploration of the X-ray crystallography of benzofuran boronic acid derivatives. We will navigate the intricacies of their synthesis and crystallization, juxtapose their structural features against relevant alternatives, and furnish detailed, field-tested protocols. This document is crafted with the principles of scientific integrity, drawing upon established methodologies and peer-reviewed literature to provide a trustworthy and expert resource.

The Strategic Imperative: Why Crystal Structures Matter

The benzofuran scaffold offers a rigid, planar core ripe for functionalization, while the boronic acid moiety provides a unique chemical handle capable of forming reversible covalent bonds with key active site residues (e.g., serine) in target enzymes. This combination has proven particularly fruitful in the design of inhibitors for serine proteases. However, the true power of this scaffold lies in its tunability. The addition of substituents to the benzofuran ring can profoundly alter the molecule's electronic properties, conformation, and solid-state packing. These modifications, in turn, influence crucial pharmaceutical properties such as solubility, stability, and bioavailability. X-ray crystallography is our most powerful tool for visualizing these atomic-level changes, thereby enabling a more rational, structure-guided approach to drug optimization.

The Crystallographic Workflow: From Synthesis to Structure

The path from a synthesized powder to a refined crystal structure is a meticulous process demanding both scientific rigor and experimental finesse. The following workflow outlines the key stages, with a focus on the specific challenges and considerations pertinent to benzofuran boronic acid derivatives.

cluster_prep Material Preparation cluster_cryst Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Benzofuran Boronic Acid Derivative purification High-Purity Purification synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization data_collection Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Analysis structure_solution->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A streamlined workflow for the single-crystal X-ray diffraction analysis of benzofuran boronic acid derivatives.

Foundational Chemistry: Synthesis and Purification

The axiom "garbage in, garbage out" is particularly apt for crystallography. The successful growth of high-quality single crystals is predicated on the exceptional purity of the starting material. Impurities can act as crystal growth inhibitors or be incorporated into the lattice, leading to disorder and poor diffraction.

Experimental Protocol: Synthesis of Benzofuran-2-boronic acid

This generalized protocol is a common route to the parent compound.

  • Lithiation: Dissolve 2-bromobenzofuran (1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metal-Halogen Exchange: Add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to yield pure benzofuran-2-boronic acid. Purity should be confirmed by NMR and mass spectrometry.

The Art of Crystallization

Crystallization is often more of an art than a science, requiring patience and systematic screening. The amphiphilic nature of benzofuran boronic acids can present unique challenges.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. This allows for a slow, controlled increase in the concentration of the compound, promoting ordered crystal growth.

A common starting point is to screen a range of solvents and solvent mixtures. For boronic acids, co-crystallization with diols can sometimes yield well-diffracting crystals of the corresponding boronate ester.

A Comparative Structural Overview

The true insight from X-ray crystallography comes from comparison. By analyzing the crystal structures of the parent benzofuran-2-boronic acid alongside its substituted derivatives and a heteroatomic analogue, we can discern the subtle influences of chemical modification on the supramolecular assembly.

Table 1: Comparative Crystallographic Data of Benzofuran Boronic Acid Derivatives and Analogues

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Key H-Bonding Motif
Benzofuran-2-boronic acid (1) C₈H₇BO₃MonoclinicP2₁/c10.235.4513.56105.2729.8Dimeric (B-OH···O-B)
5-Chlorobenzofuran-2-boronic acid (2) C₈H₆BClO₃MonoclinicP2₁/n7.8912.348.4595.6817.4Catemeric (Chain)
5-Cyanobenzofuran-2-boronic acid (3) C₈H₆BNO₃OrthorhombicPca2₁15.676.218.9390868.1Dimeric + Nitrile H-bonds
Benzothiazole-2-boronic acid (4) C₇H₆BNO₂SMonoclinicP2₁/c9.887.5411.21102.3816.5Dimeric + N···H-O bonds
Phenylboronic acid (5) C₆H₇BO₂OrthorhombicIba217.9015.339.81902691.0Dimeric

Note: Data for compounds 2, 3, and 4 are illustrative and based on typical values for similar structures, intended for comparative purposes. Data for compound 1 is based on CCDC entry 1063171 and for compound 5 on published literature[1].

Dissecting the Supramolecular Synthons

The crystal packing of boronic acids is dominated by the formation of strong hydrogen bonds. The specific patterns of these interactions, or "supramolecular synthons," are highly sensitive to the electronic and steric nature of the substituents.

  • Dimeric Assembly (Compounds 1 and 5): Both the parent benzofuran-2-boronic acid and phenylboronic acid form the classic hydrogen-bonded dimer.[1] Two molecules associate through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a robust, centrosymmetric R²₂(8) ring motif. This is the most common and energetically favorable arrangement for simple arylboronic acids.

  • Influence of an Electron-Withdrawing Group (Compound 2): The introduction of a chloro substituent at the 5-position can perturb the electronic distribution in the molecule and introduce the possibility of other weak interactions, such as halogen bonding. In our illustrative example, this leads to a shift from a dimeric to a catemeric, or chain-like, motif. Here, molecules are linked head-to-tail, forming an infinite chain propagated by single O-H···O hydrogen bonds.

  • Introducing a Hydrogen Bond Acceptor (Compound 3): The cyano group is a strong hydrogen bond acceptor. This can lead to more complex packing arrangements where, in addition to the boronic acid dimer, weaker C-H···N hydrogen bonds involving the nitrile nitrogen help to organize the molecules in the crystal lattice.

  • Heteroatomic Substitution (Compound 4): Replacing the furan oxygen with a sulfur and introducing a nitrogen atom, as in benzothiazole-2-boronic acid, provides an additional hydrogen bond acceptor site. This can lead to competition with the boronic acid oxygen atoms, potentially resulting in a dimeric structure that is further stabilized by interactions with the thiazole nitrogen.

cluster_dimer Dimeric Motif cluster_catemer Catemeric (Chain) Motif cluster_nitrile Nitrile Interaction mol1 Ar B(OH)₂ mol2 Ar B(OH)₂ mol1:f1->mol2:f1 O-H···O mol3 Ar B(OH)₂ mol4 Ar B(OH)₂ mol3:f1->mol4:f1 O-H···O mol5 ... mol4->mol5 mol6 Ar-CN B(OH)₂ mol7 Ar-H ... mol7:f0->mol6:f0 C-H···N

Figure 2: Common supramolecular hydrogen bonding patterns in the crystal structures of arylboronic acids.

Concluding Remarks for the Practicing Scientist

This guide underscores the profound impact of subtle chemical modifications on the solid-state architecture of benzofuran boronic acid derivatives. The choice of a substituent can dictate the dominant intermolecular interactions, leading to vastly different crystal packing arrangements. This, in turn, has direct consequences for key pharmaceutical properties. A thorough crystallographic analysis, therefore, is not a final validation step but rather an integral part of the discovery process. By elucidating the structure-property relationships at the atomic level, X-ray crystallography empowers chemists to move beyond empirical screening and toward the rational, predictive design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among these, the 2-arylbenzofuran motif is a privileged structure found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of the key C-C bond in these molecules. This guide provides an in-depth comparison of palladium catalysts for the Suzuki-Miyaura coupling of (5-Cyanobenzofuran-2-yl)boronic acid with various aryl halides, offering field-proven insights and experimental data to facilitate catalyst selection and reaction optimization.

The presence of the electron-withdrawing cyano group on the benzofuran ring can significantly influence the electronic properties of the boronic acid, potentially impacting the efficiency of the catalytic cycle. Therefore, a careful choice of the palladium catalyst and reaction conditions is crucial for achieving high yields and purity.

Comparative Analysis of Palladium Catalysts

While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can draw valuable insights from research on analogous systems, such as the coupling of other 2-benzofuranboronic acids and heteroarylboronic acids bearing electron-withdrawing groups.

Traditional Palladium Catalysts: Pd(OAc)₂ and PdCl₂

Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used as catalyst precursors due to their cost-effectiveness and stability. However, their performance in the absence of specialized ligands can be moderate. For the synthesis of 2-arylbenzo[b]furan derivatives, studies have shown that these catalysts can provide the desired products, but often in lower yields compared to more sophisticated systems.[1][2]

For instance, in a model reaction for the synthesis of 2-arylbenzo[b]furan derivatives, the use of PdCl₂ and Pd(OAc)₂ resulted in yields of 55% and 61%, respectively.[1][2] This suggests that while these catalysts are viable, they may not be the optimal choice for maximizing yield, especially for challenging substrates.

Ligated Palladium Catalysts: The Importance of the Phosphine Ligand

The performance of palladium catalysts is dramatically influenced by the choice of ligand. Phosphine ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This air-sensitive but widely used Pd(0) catalyst is a workhorse in Suzuki-Miyaura couplings. It often provides good to excellent yields, particularly with aryl bromides and iodides. For reactions involving functionalized boronic acids, Pd(PPh₃)₄ has been shown to be effective.[3] However, for less reactive aryl chlorides or sterically hindered substrates, its performance can be limited.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Buchwald Ligands and Precatalysts

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or as pre-formed precatalysts, have demonstrated exceptional activity for the coupling of challenging substrates, including heteroaryl chlorides and unstable boronic acids.[7] These catalysts are particularly adept at promoting rapid reactions under mild conditions, which can be crucial for substrates like this compound that may be prone to decomposition.

Data Presentation: Catalyst Performance in Analogous Suzuki-Miyaura Couplings

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions of substrates analogous to this compound. This data is intended to provide a qualitative guide for catalyst selection.

Catalyst SystemAryl HalideBoronic Acid DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-55[1][2]
Pd(OAc)₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-61[1][2]
Pd(II) complex2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-97[1][2]
Pd(PPh₃)₄Functionalized aryl bromideFunctionalized arylboronic acidsK₂CO₃Dioxane/H₂O80-Good[3]
Buchwald Precatalyst4-chloroanisole2-furanboronic acidK₃PO₄THF/H₂Ort0.593[7]

Experimental Protocols

Below are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling reaction with this compound, adaptable for different palladium catalysts.

Protocol 1: General Procedure using a Pd(II) Precatalyst (e.g., Pd(dppf)Cl₂)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or a mixture of DME/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-cyanobenzofuran.

Protocol 2: Procedure using a Pd(0) Catalyst (e.g., Pd(PPh₃)₄)
  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a 4:1 mixture of toluene and water). Subject the mixture to three freeze-pump-thaw cycles to ensure a thoroughly inert atmosphere.

  • Catalyst Addition: Under a positive pressure of an inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Mechanistic Insights and Visualization

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving a palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetalation Transmetalation ([Ar'B(OH)₃]⁻) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.

Experimental Workflow Visualization

A logical workflow is essential for efficiently setting up and executing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - this compound - Base start->setup catalyst Add Palladium Catalyst and Ligand (if applicable) setup->catalyst inert Establish Inert Atmosphere (e.g., Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up: - Quench - Extract reaction->workup purification Purification: (Column Chromatography) workup->purification product Final Product: 2-Aryl-5-cyanobenzofuran purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high yields and reaction efficiency. For initial screenings and with reactive aryl bromides or iodides, the readily available Pd(PPh₃)₄ can be a good starting point. For more challenging couplings, particularly with aryl chlorides or when higher efficiency is desired, the air-stable and robust Pd(dppf)Cl₂ is an excellent choice. For reactions requiring mild conditions to avoid potential decomposition of the boronic acid, or for particularly unreactive coupling partners, a Buchwald-type precatalyst with a ligand such as SPhos or XPhos is highly recommended.

Ultimately, the optimal catalyst will depend on the specific aryl halide used, the scale of the reaction, and cost considerations. It is always advisable to perform small-scale optimization of the catalyst, ligand, base, and solvent for any new substrate combination to ensure the best possible outcome.

References

A Comparative Guide to the Stability of Heteroaryl Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Heteroaryl boronic acids are indispensable reagents in modern synthetic chemistry, particularly for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility in the synthesis of pharmaceuticals and complex organic molecules is unparalleled. However, the inherent instability of many heteroaryl boronic acids presents a significant challenge, leading to low reaction yields, reproducibility issues, and limited shelf-life. This guide provides an in-depth comparative analysis of the stability of various heteroaryl boronic acids, supported by experimental data and detailed protocols for stability assessment. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and handle these critical reagents effectively.

Understanding the Instability of Heteroaryl Boronic Acids: The Primary Degradation Pathways

The utility of heteroaryl boronic acids is often compromised by two primary degradation pathways: protodeboronation and oxidation. A thorough understanding of these processes is crucial for mitigating their impact.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid functionality.[1] This process is often a significant side reaction in cross-coupling reactions, especially under aqueous and basic conditions.[2][3] The propensity for a heteroaryl boronic acid to undergo protodeboronation is highly dependent on the reaction pH and the electronic nature of the heteroaryl ring.[4]

The mechanism of protodeboronation is complex and can proceed through multiple pathways. Generally, it is accelerated under basic conditions due to the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis.[2]

Comparative Stability of Common Heteroaryl Boronic Acids

The stability of heteroaryl boronic acids varies significantly based on the nature of the heteroaromatic ring and the position of the boronic acid group. Electron-rich heterocycles are generally more reactive in the desired transmetalation step of cross-coupling reactions but can also be more prone to decomposition.[5] Conversely, π-deficient heterocycles like pyridine and pyrimidine can be challenging substrates due to both electronic deactivation and the potential for the heteroatom to coordinate with and deactivate the palladium catalyst.[5]

The "2-Pyridyl Problem" and Related Challenges

A well-documented challenge in Suzuki-Miyaura coupling is the "2-pyridyl problem." 2-Pyridylboronic acids are notoriously unstable and exhibit poor reactivity, largely due to rapid protodeboronation and catalyst inhibition by the adjacent nitrogen atom.[6][7] This instability is a significant hurdle in the synthesis of 2-substituted pyridine derivatives, which are common motifs in pharmaceuticals.[7] Similarly, 2-pyrimidinylboronic acids are also challenging coupling partners due to the electron-withdrawing nature of the ring and the presence of two nitrogen atoms that can interfere with the catalyst.

In stark contrast, 3- and 4-pyridylboronic acids demonstrate significantly greater stability and are generally more reliable coupling partners.

Five-Membered Heterocycles: A Stability Ranking

Among the common five-membered heteroaryl boronic acids, a general stability trend can be observed, which is inversely related to the aromaticity and electronegativity of the heteroatom. The order of aromatic stability for the parent heterocycles is generally considered to be thiophene > pyrrole > furan.[8][9][10] This trend influences the stability of their corresponding boronic acids.

  • Thiophene Boronic Acids: Generally, thiophene boronic acids are relatively stable and are widely used in organic synthesis.[6]

  • Pyrrole Boronic Acids: The reactivity of pyrrole boronic acids is higher than that of thiophene analogs, which can sometimes lead to increased susceptibility to degradation.

  • Furan Boronic Acids: Furan boronic acids are often the least stable among this group due to the high electronegativity of the oxygen atom, making the furan ring more acid-sensitive and prone to ring-opening.[11]

Quantitative Comparison of Protodeboronation Rates

Recent kinetic studies have provided valuable quantitative data on the protodeboronation rates of various heteroaryl boronic acids. The rates are highly pH-dependent and can vary by several orders of magnitude between different isomers.

Heteroaryl Boronic AcidHalf-life (t₁/₂) at pH 7, 70 °CComments
2-Pyridylboronic acid~25-50 secondsExtremely rapid protodeboronation.
3-Pyridylboronic acid> 1 weekVery slow protodeboronation.
4-Pyridylboronic acid> 1 weekVery slow protodeboronation.
5-Thiazolylboronic acid~25-50 secondsRapid protodeboronation.
3-Thienylboronic acidRelatively stableSlower protodeboronation compared to highly unstable analogs.

This table presents a summary of relative stabilities based on available kinetic data. Direct comparison requires standardized experimental conditions.

Strategies for Enhancing the Stability of Heteroaryl Boronic Acids

Given the inherent instability of many heteroaryl boronic acids, several strategies have been developed to enhance their stability, thereby improving their handling, storage, and performance in chemical reactions.

Formation of Boronate Esters and Other Derivatives

The most common strategy to stabilize boronic acids is their conversion to more robust derivatives.

  • Pinacol Esters: The formation of pinacol boronate esters is a widely used method to protect the boronic acid functionality. These esters are generally more stable to chromatography and less prone to protodeboronation than the free boronic acids.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[6][7] They are particularly useful for the slow release of unstable boronic acids under reaction conditions, which can significantly improve coupling yields.

  • DABO Boronates: Diethanolamine (DABO) complexed heterocyclic boronic acids are another class of air-stable derivatives that can be used directly in Suzuki-Miyaura reactions.[12]

  • Trifluoroborate Salts: Potassium heteroaryltrifluoroborates are generally more stable than their boronic acid counterparts and are less susceptible to protodeboronation.

Intramolecular Coordination

Recent studies have shown that intramolecular coordination to the boron center can dramatically enhance oxidative stability. For instance, the formation of a boralactone by installing a pendant carboxyl group that ligates to the boron atom can increase resistance to oxidation by up to 10,000-fold.[13] This strategy offers a promising avenue for the design of highly stable boronic acid reagents for applications in biological contexts.[13]

Experimental Protocols for Stability Assessment

To objectively compare the stability of different heteroaryl boronic acids, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing stability using common analytical techniques.

General Considerations for Stability Studies

A well-designed stability study should systematically evaluate the degradation of a boronic acid under various stress conditions, such as elevated temperature, different pH values, and exposure to oxidizing agents.[14][15]

Protocol 1: NMR Spectroscopy for Monitoring Protodeboronation Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for in-situ monitoring of reaction kinetics.[16]

Objective: To determine the rate of protodeboronation of a heteroaryl boronic acid at a specific pH and temperature.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the heteroaryl boronic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • pH Adjustment: Add a suitable buffer to maintain the desired pH throughout the experiment.

  • Internal Standard: Add a known amount of an inert internal standard with a resonance that does not overlap with the signals of the analyte or degradation products.

  • Initial Spectrum: Acquire an initial ¹H or ¹¹B NMR spectrum at time t=0.

  • Incubation: Place the NMR tube in a temperature-controlled environment (e.g., the NMR probe set to the desired temperature).

  • Time-course Monitoring: Acquire a series of NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the heteroaryl boronic acid and the protodeboronated product relative to the internal standard. Plot the concentration of the boronic acid versus time to determine the degradation kinetics and calculate the half-life.

Caption: Workflow for NMR-based stability assessment of heteroaryl boronic acids.

Protocol 2: HPLC-UV Method for Quantifying Stability

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for quantifying the degradation of boronic acids over time.[17][18][19]

Objective: To quantify the percentage of a heteroaryl boronic acid remaining after exposure to stress conditions.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact heteroaryl boronic acid from its degradation products. A reverse-phase C18 column is a common starting point.[14] The mobile phase typically consists of a mixture of acetonitrile and water, with or without a pH modifier.[18]

  • Sample Preparation: Prepare a stock solution of the heteroaryl boronic acid in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions (e.g., various pH values, elevated temperatures, exposure to an oxidizing agent like hydrogen peroxide).

  • Time Points: At predetermined time intervals, withdraw a sample from each vial and quench any ongoing reaction by dilution with the mobile phase.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Determine the peak area of the heteroaryl boronic acid at each time point. Calculate the percentage of the boronic acid remaining relative to the initial concentration at t=0.

Caption: Step-by-step workflow for assessing boronic acid stability using HPLC.

Conclusion and Future Outlook

The stability of heteroaryl boronic acids is a critical parameter that dictates their utility in synthetic chemistry. A comprehensive understanding of their degradation pathways, coupled with quantitative data on their relative stabilities, empowers researchers to make informed decisions in reaction design and execution. The strategies outlined in this guide, from the use of stabilizing derivatives to the application of robust analytical methods for stability assessment, provide a framework for mitigating the challenges associated with these valuable reagents.

Future research will likely focus on the development of novel, highly stable boronic acid surrogates and the expansion of our understanding of the intricate factors governing their stability. The continued development of predictive in silico models for protodeboronation rates will also be a valuable tool for the synthetic chemist.[20] By embracing these advancements, the scientific community can continue to unlock the full potential of heteroaryl boronic acids in the synthesis of next-generation pharmaceuticals and functional materials.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Cyanobenzofuran-2-yl)boronic acid (CAS No. 331833-83-1). Developed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple instructions to explain the critical reasoning behind each step, ensuring the safety of laboratory personnel and environmental compliance. The dual-functional nature of this molecule—containing both a boronic acid moiety and a cyano group—necessitates a stringent and specialized disposal pathway that prioritizes the mitigation of cyanide-related hazards.

Hazard Assessment: A Tale of Two Functional Groups

This compound is not a simple reagent; its hazard profile is dictated by both its boronic acid and, more critically, its nitrile (cyanide) functional groups. Understanding these distinct hazards is paramount to safe handling and disposal.

  • Boronic Acid Moiety: As a class, boronic acids are known irritants. The specific hazard statements for this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3]

  • Cyano Group (-CN): This is the dominant hazard. The nitrile group can be metabolized to cyanide or, more acutely, can react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5][6] Ingestion of even small quantities of cyanide compounds can be fatal.[7][8] Therefore, all waste streams containing this compound must be managed as cyanide-containing hazardous waste .[4][5]

The cardinal rule for handling this compound is the strict segregation from all acidic materials. The inadvertent mixing of this waste with an acidic waste stream could have lethal consequences.

Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal operations, the following minimum PPE must be worn. All operations should be conducted within a certified chemical fume hood.[9][10]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield where a splash hazard exists.[7]Protects against splashes of solutions and airborne powder, preventing severe eye irritation.[1]
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves is recommended.[7]Provides a robust barrier against skin absorption, which is a key route of exposure for cyanide compounds.[8] Inspect gloves before use.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.[7]Minimizes skin contact and protects from spills.
Respiratory A NIOSH-approved respirator may be required if handling large quantities of powder outside of a fume hood.Prevents inhalation of airborne particles that can cause respiratory irritation.

The Disposal Protocol: A Step-by-Step Mandate

Treat all materials contaminated with this compound as acutely toxic hazardous waste. The Environmental Protection Agency (EPA) classifies cyanide salts as P-listed wastes, meaning even the "empty" original container must be disposed of as hazardous waste.[7][11]

Step 1: Waste Segregation

This is the most critical step. Under no circumstances should this waste be mixed with any other waste stream, especially acids. [5][12]

  • Solid Waste: Collect all contaminated solid materials—including residual powder, contaminated gloves, weigh boats, paper towels, and bench protectors—in a dedicated solid waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a separate, dedicated liquid waste container.

  • Sharps: Any sharps (needles, scalpels) used with this compound must be placed in a dedicated sharps container labeled for cyanide waste.[7]

Step 2: Container Selection and Labeling

Proper containment and communication are vital for safety.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[12][13] Glass is acceptable but plastic is preferred to minimize breakage risk.[14]

  • Affix a Hazardous Waste Tag: As soon as you begin accumulating waste, label the container.[14][15] The label must include:

    • The words "Hazardous Waste" and "Cyanide Waste" .[4][5]

    • A clear warning: "Danger: Do Not Mix with Acids." [5]

    • The full chemical name: "this compound" . Do not use abbreviations.[14]

    • List all components of a mixture, including solvents.

    • The date accumulation started and the name of the principal investigator.[14]

Step 3: Waste Accumulation and Storage
  • Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be under the direct control of lab personnel.

  • Containment: Place the primary waste container inside a larger, shatter-proof secondary container to mitigate spills.[6][7]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[13]

  • Segregation: Ensure the cyanide waste container is physically separated from all incompatible materials, particularly acids.[6][8]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14] Provide them with a complete and accurate description of the waste. Never attempt to dispose of this chemical down the drain or in the regular trash.[12]

Emergency Procedures: Spill Management

In the event of a small spill contained within a chemical fume hood, follow these steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Keep the fume hood sash lowered.[9]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Decontamination:

    • For solid spills, gently cover with an inert absorbent material.[9]

    • Crucially, decontaminate all surfaces using a pH 10 buffer solution or a freshly prepared 10% bleach solution that has been made alkaline (pH > 10). [4][5][6] The high pH prevents the formation of HCN gas.

  • Collect Waste: Carefully sweep or wipe up all contaminated materials and place them into your designated cyanide hazardous waste container.[4]

  • Final Cleaning: Wipe the spill area again with the alkaline solution, followed by soap and water. All cleaning materials must also be disposed of as cyanide hazardous waste.[9]

  • Report: Report the spill to your supervisor and your institution's EHS department.[9]

For any large spill or any spill outside of a fume hood, evacuate the area immediately and call emergency services and your EHS department.[6]

Visual Workflow: Disposal Decision Process

The following diagram outlines the critical decision-making pathway for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Identification & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal Start Begin Disposal Task PPE Don Full PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat Start->PPE FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type: This compound FumeHood->IdentifyWaste WasteDecision Is it solid or liquid? IdentifyWaste->WasteDecision SolidWaste Collect in Dedicated SOLID Cyanide Waste Container WasteDecision->SolidWaste Solid LiquidWaste Collect in Dedicated LIQUID Cyanide Waste Container WasteDecision->LiquidWaste Liquid LabelContainer Label Container: - 'Hazardous Waste' - 'Cyanide Waste' - 'NO ACIDS' - Full Chemical Name SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreSAA Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA FinalCheck Container Full? StoreSAA->FinalCheck FinalCheck->StoreSAA No ContactEHS Contact EHS for Pickup FinalCheck->ContactEHS Yes End Disposal Complete ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of (5-Cyanobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the innovative use of complex molecules is paramount. (5-Cyanobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry, presents both significant opportunities and handling challenges. Its dual reactive nature, stemming from the boronic acid moiety and the cyano group, necessitates a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 331833-83-1) is a solid organic compound that requires careful handling due to its specific chemical properties.[1] A thorough risk assessment is the foundational step before any laboratory work commences.

Hazard Profile:

Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of the cyano group warrants particular caution, as cyanide compounds can be highly toxic if inhaled, absorbed through the skin, or ingested.[2] Furthermore, they can react with acids to produce highly toxic hydrogen cyanide gas.[2] While boronic acids are generally stable, they can be irritants and may have other toxicological properties that are not yet fully understood.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by a thorough hazard assessment of the specific procedures being undertaken.[5][6]

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Safety Goggles and Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][9]
Skin Protection Chemical-resistant Gloves (Double Gloving Recommended)Nitrile or butyl rubber gloves are recommended.[7] Given the skin irritation hazard and the presence of a cyano group, double gloving provides an additional layer of protection against potential exposure.[2][8] Always inspect gloves for any signs of degradation or puncture before use.[7]
Lab CoatA flame-resistant lab coat that is fully fastened should be worn to protect skin and personal clothing from spills.[10][11][12]
Respiratory Protection NIOSH-approved RespiratorA respirator may be required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[6][10] The specific type of respirator should be chosen based on a formal risk assessment.

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective way to minimize exposure to hazardous substances.[13]

Ventilation:

All handling of this compound powder, including weighing and transferring, must be conducted in a certified laboratory chemical fume hood.[2][8][13] This is crucial to prevent the inhalation of the powder and any potential volatile byproducts.

Weighing and Handling Procedures:

Handling fine powders requires specific techniques to avoid creating airborne dust.[14][15]

  • Designated Area: Establish a designated area within the fume hood for handling this compound.[2][15]

  • Use of Appropriate Tools: Utilize disposable spatulas and weigh paper to prevent cross-contamination.[14]

  • Tare Method: To minimize the time the compound is handled in an open container, use the tare method for weighing. Place a closed container on the balance and tare it. Transfer the powder into the container inside the fume hood, close it, and then re-weigh.[14]

  • Avoid Dry Sweeping: Never use a brush to clean up spills of the powder, as this will generate dust.[14]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[16]

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][17]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][17] Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[17][18]

Spill Response:
  • Small Spills (in a fume hood): Carefully wipe up the powder with a damp paper towel (wetted with a suitable solvent if necessary) and place it in a sealed container for disposal.[19]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][12] The storage area should be clearly labeled with the appropriate hazard warnings.[7]

Disposal:

All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.[2][7][20]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[21][22]

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[7][21]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific disposal procedures.[17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.